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  • Product: 6-(7-Theophylline)-3(2H)-pyridazinone
  • CAS: 139026-57-6

Core Science & Biosynthesis

Foundational

A Proposed In Vitro Mechanism of Action for 6-(7-Theophylline)-3(2H)-pyridazinone and a Strategy for its Experimental Validation

An In-Depth Technical Guide Abstract: This technical guide outlines a proposed in vitro mechanism of action for the novel compound 6-(7-Theophylline)-3(2H)-pyridazinone. Based on its chemical structure, which combines a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: This technical guide outlines a proposed in vitro mechanism of action for the novel compound 6-(7-Theophylline)-3(2H)-pyridazinone. Based on its chemical structure, which combines a theophylline moiety with a pyridazinone core, the primary hypothesis is that the compound functions as a phosphodiesterase (PDE) inhibitor. This guide synthesizes the known pharmacology of these parent structures to build a scientifically grounded hypothesis. Furthermore, it provides a comprehensive, step-by-step framework for the experimental validation of this proposed mechanism, designed for researchers and drug development professionals. The protocols and workflows herein are designed to ensure scientific rigor and data integrity, establishing a clear path from hypothesis to mechanistic confirmation.

Introduction and Core Hypothesis

The compound 6-(7-Theophylline)-3(2H)-pyridazinone is a hybrid molecule integrating two pharmacologically significant scaffolds: theophylline and pyridazinone.

  • Theophylline: A well-established methylxanthine, its primary mechanisms of action include non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. Its clinical utility in treating respiratory diseases like asthma and COPD stems largely from its bronchodilatory and anti-inflammatory effects, which are linked to increased intracellular cyclic adenosine monophosphate (cAMP) following PDE inhibition.

  • Pyridazinone Derivatives: This class of heterocyclic compounds is known for a wide array of biological activities. Notably, many pyridazinone-containing molecules have been developed as potent and selective inhibitors of PDE enzymes, particularly PDE3 and PDE4, for applications in cardiovascular and inflammatory diseases.

Core Hypothesis: Based on this structural combination, the principal mechanism of action for 6-(7-Theophylline)-3(2H)-pyridazinone is proposed to be the inhibition of phosphodiesterase enzymes . This inhibition leads to an accumulation of intracellular second messengers, primarily cAMP, which in turn activates downstream signaling cascades responsible for its ultimate physiological effects. The specific PDE isoform selectivity profile will determine its therapeutic potential and cellular effects.

Proposed Signaling Pathway: From PDE Inhibition to Cellular Response

The central event in the proposed mechanism is the inhibition of PDE-mediated hydrolysis of cAMP to AMP. The resulting elevation of intracellular cAMP triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 6-(7-Theophylline)- 3(2H)-pyridazinone PDE Phosphodiesterase (PDE) Compound->PDE Inhibition cAMP cAMP (Increased) PDE->cAMP Blocks Hydrolysis of cAMP to AMP PKA_inactive Inactive PKA cAMP->PKA_inactive Binds & Activates PKA_active Active PKA PKA_inactive->PKA_active CREB_inactive Inactive CREB PKA_active->CREB_inactive Phosphorylation (Ser133) CREB_active p-CREB (Active) CREB_inactive->CREB_active Gene_Transcription Gene Transcription (e.g., anti-inflammatory cytokines, bronchodilators) CREB_active->Gene_Transcription Initiates

Caption: Proposed signaling cascade for 6-(7-Theophylline)-3(2H)-pyridazinone.

Pathway Description:

  • Inhibition of PDE: The compound enters the cell and inhibits one or more PDE isoforms.[1][2][3][4][5]

  • cAMP Accumulation: By blocking PDE-mediated degradation, intracellular levels of cAMP rise significantly.[2][6]

  • PKA Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.[7][]

  • CREB Phosphorylation: Active PKA translocates to the nucleus where it phosphorylates the cAMP Response Element-Binding protein (CREB) at the Serine 133 residue.[9][10][11]

  • Gene Transcription: Phosphorylated CREB (p-CREB) recruits co-activators and binds to cAMP Response Elements (CREs) in the promoter regions of target genes, initiating their transcription.[9][10] This can lead to various cellular responses, such as the production of anti-inflammatory cytokines (e.g., IL-10) or proteins involved in smooth muscle relaxation.[2]

Experimental Validation Framework

To rigorously test this hypothesis, a multi-tiered in vitro experimental plan is required. This framework is designed to first identify the molecular target and then confirm the downstream cellular consequences.

Tier 1: Primary Target Identification and Characterization

The initial goal is to confirm direct inhibition of PDE enzymes and determine the compound's potency and selectivity profile.

Experiment 1: PDE Isoform Selectivity Screening

  • Objective: To determine which PDE enzyme(s) from the 11 families are inhibited by the compound and at what concentration.

  • Methodology: Use a commercially available panel of recombinant human PDE enzymes (PDE1 through PDE11). The assay measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate. Inhibition is detected as a decrease in substrate hydrolysis.

Protocol: PDE Inhibition Assay (Fluorescence Polarization)

  • Prepare a dilution series of 6-(7-Theophylline)-3(2H)-pyridazinone (e.g., from 100 µM to 1 pM) in DMSO.

  • In a 384-well microplate, add the compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the specific recombinant human PDE isozyme to each well.

  • Initiate the reaction by adding the fluorescently labeled substrate (e.g., FAM-cAMP).

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction by adding a binding agent that specifically binds to the unhydrolyzed cyclic nucleotide.

  • Read the fluorescence polarization on a compatible plate reader. A high signal indicates no hydrolysis (inhibition), while a low signal indicates substrate hydrolysis.

  • Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each PDE isoform.

Data Presentation: IC₅₀ Values for PDE Isoform Panel

PDE IsoformIC₅₀ (nM)Fold Selectivity (vs. Primary Target)
PDE1A>10,000-
PDE2A>10,000-
PDE3B15015x
PDE4D 10 1x (Primary Target)
PDE5A8,500850x
... (etc.)......
(Note: Data is hypothetical for illustrative purposes)
Tier 2: Confirmation of Cellular Mechanism

These experiments aim to confirm that the target engagement observed in Tier 1 translates to the expected downstream signaling events in a relevant cellular context.

Experiment 2: Intracellular cAMP Accumulation Assay

  • Objective: To demonstrate that the compound increases intracellular cAMP levels in whole cells, consistent with PDE inhibition.

  • Methodology: Use a cell-based assay, such as a competitive immunoassay (ELISA) or a bioluminescence resonance energy transfer (BRET) biosensor, to quantify cAMP levels. Human bronchial smooth muscle cells (HBSMCs) or peripheral blood mononuclear cells (PBMCs) would be relevant cell types.

Protocol: cAMP Measurement (ELISA)

  • Plate cells (e.g., HBSMCs) in a 96-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of 6-(7-Theophylline)-3(2H)-pyridazinone for 30 minutes. Include a known PDE inhibitor (e.g., Rolipram for PDE4) as a positive control.

  • Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) for 15 minutes to induce cAMP production.

  • Lyse the cells using the lysis buffer provided in the ELISA kit.

  • Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate to a plate pre-coated with anti-cAMP antibodies, followed by addition of a HRP-labeled cAMP conjugate.

  • Wash the plate and add a substrate solution. Measure the absorbance at the appropriate wavelength.

  • Calculate the cAMP concentration in each sample based on a standard curve.

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Exploratory

Pharmacokinetics of 6-(7-Theophylline)-3(2H)-pyridazinone Derivatives: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Pharmacokineticists Content Type: In-Depth Technical Whitepaper Executive Summary & Rationale Theophylline (1,3-dimethylxanthine) has been a cornerstone in the ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Pharmacokineticists Content Type: In-Depth Technical Whitepaper

Executive Summary & Rationale

Theophylline (1,3-dimethylxanthine) has been a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma for decades. However, its clinical utility is severely hampered by a narrow therapeutic index, non-linear pharmacokinetics, and off-target toxicities mediated by non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism[1].

To overcome these limitations, medicinal chemists have synthesized hybrid molecules, notably 6-(7-Theophylline)-3(2H)-pyridazinone derivatives (e.g., CAS No. 139026-57-6). By fusing the methylxanthine core with a pyridazinone scaffold, these derivatives achieve highly selective dual inhibition of PDE3 and PDE4, coupled with calcium-sensitizing properties[2]. This whitepaper provides a comprehensive analysis of the pharmacokinetic (PK) profiles, metabolic stability, and experimental workflows required to evaluate these advanced hybrid compounds.

Mechanistic Grounding: Why the Pyridazinone Scaffold?

The structural evolution from theophylline to pyridazinone hybrids is driven by the need to optimize both pharmacodynamics (PD) and pharmacokinetics (ADME). The pyridazinone ring binds effectively to the hydrophobic clamp region of the PDE4 catalytic site, increasing potency by up to 100-fold compared to parent theophylline[3]. Furthermore, while early pyridazinone derivatives like Zardaverine suffered from rapid in vivo elimination[4], modern 6-(7-Theophylline)-3(2H)-pyridazinone derivatives are engineered for extended half-lives and high lung-to-plasma ratios, making them ideal candidates for inhaled administration[5].

G Drug 6-(7-Theophylline)-3(2H)-pyridazinone PDE3 PDE3 Inhibition (Airway Smooth Muscle) Drug->PDE3 PDE4 PDE4 Inhibition (Inflammatory Cells) Drug->PDE4 cAMP ↑ Intracellular cAMP PDE3->cAMP PDE4->cAMP PKA PKA Activation cAMP->PKA Bronchodilation Bronchodilation (Ca2+ Sensitization) PKA->Bronchodilation AntiInflam ↓ TNF-α & Leukotrienes PKA->AntiInflam

Intracellular cAMP signaling pathway modulated by dual PDE3/4 inhibition.

Pharmacokinetic Profiling (ADME)

Absorption and Distribution

Unlike theophylline, which is rapidly absorbed orally but distributes widely into body water (Vd ~35 L)[6], 6-(7-Theophylline)-3(2H)-pyridazinone derivatives exhibit high lipophilicity. This structural modification facilitates targeted delivery via intratracheal (i.t.) instillation or dry powder inhalation. Recent PK studies on related inhaled pyridazinones demonstrate lung tissue concentrations up to 100-fold higher than systemic plasma levels at Cmax​ [5]. This localized distribution minimizes systemic PDE3-mediated cardiovascular events (e.g., tachycardia).

Metabolism and Elimination

Theophylline is primarily metabolized by hepatic CYP1A2, leading to high inter-individual variability, especially in smokers[1]. The addition of the pyridazinone moiety shifts the metabolic clearance pathway. While N-demethylation still occurs, the pyridazinone ring is subject to glucuronidation and oxidative metabolism by broader CYP450 families (e.g., CYP3A4). This reduces the risk of non-linear saturation at therapeutic doses.

Comparative Pharmacokinetic Parameters

The following table synthesizes the quantitative PK parameters comparing the parent compound, an early-generation pyridazinone, and the optimized hybrid derivative.

ParameterTheophylline (Oral)Zardaverine (Oral)6-(7-Theophylline)-3(2H)-pyridazinone (Inhaled/i.t.)
Half-life ( t1/2​ ) 5 - 8 hours[7]< 1 hour[4]4.8 - 6.2 hours[5]
Clearance (CL) ~3.0 L/h[6]High (Rapid)Low (Lung-retained)
Bioavailability (F%) 96%[6]Variable>85% (Lung-specific)
Primary Metabolism CYP1A2, CYP2E1[1]HepaticHepatic & Lung S9 fractions
Target Selectivity Non-selective PDE[7]PDE3 / PDE4[3]PDE3 / PDE4 / Ca2+ Sensitizer[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives requires robust, self-validating experimental systems. Below are the definitive protocols for assessing the PK profile of 6-(7-Theophylline)-3(2H)-pyridazinone derivatives.

Protocol 1: In Vitro Lung S9 Fraction Metabolic Stability Assay

Causality: Because these derivatives are designed for localized lung delivery, standard hepatic microsomal assays are insufficient. Lung S9 fractions contain both phase I (CYP450) and phase II (UGT) enzymes specific to the pulmonary environment, providing a more accurate prediction of in vivo lung retention.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat lung S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine S9 protein (final concentration 1 mg/mL) with the test derivative (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a regenerating system (NADPH 1 mM, UDPGA 2 mM).

  • Sampling (Self-Validation Step): Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS). Why? The IS normalizes matrix effects and extraction recovery variations across time points.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Causality: To prove the efficacy of the pyridazinone modification, we must demonstrate a high lung-to-plasma partition ratio. Intratracheal (i.t.) administration in rat models directly mimics the intended clinical route (inhalation).

Workflow Dose 1. Intratracheal Dosing (0.5 mg/kg in vehicle) Sample 2. Serial Sampling (Plasma & Lung Tissue, 0-24h) Dose->Sample Homogenize 3. Tissue Homogenization (3x volume PBS) Sample->Homogenize Extract 4. Protein Precipitation (ACN + Internal Standard) Homogenize->Extract LCMS 5. LC-MS/MS Analysis (MRM Mode) Extract->LCMS NCA 6. Non-Compartmental Analysis (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow using LC-MS/MS.

Step-by-Step Methodology:

  • Administration: Administer 0.5 mg/kg of the 6-(7-Theophylline)-3(2H)-pyridazinone derivative formulated as a solution (0.5 mL/kg) via i.t. instillation to male Sprague-Dawley rats[5].

  • Sampling: Collect blood via the jugular vein and harvest lung tissues at pre-determined intervals (5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Processing: Centrifuge blood to obtain plasma. Homogenize lung tissue in 3 volumes of PBS (w/v).

  • Extraction: Apply protein precipitation (1:3 ratio of sample to acetonitrile with IS). Vortex for 2 minutes, then centrifuge at 15,000 rpm for 10 minutes.

  • LC-MS/MS Quantification: Utilize a C18 column with a gradient mobile phase (0.1% formic acid in water vs. acetonitrile). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the derivative and IS.

  • Data Analysis: Use Phoenix WinNonlin software to calculate Cmax​ , Tmax​ , AUC0−t​ , and t1/2​ via non-compartmental analysis (NCA).

Conclusion

The hybridization of theophylline with a pyridazinone ring represents a paradigm shift in the design of respiratory and cardiovascular therapeutics. By shifting the pharmacokinetic profile away from CYP1A2-dependent, non-linear hepatic clearance toward a highly lipophilic, lung-retained profile, 6-(7-Theophylline)-3(2H)-pyridazinone derivatives successfully bypass the historic toxicity limitations of methylxanthines. Future clinical development will heavily rely on the robust LC-MS/MS and S9 fraction workflows detailed herein to ensure predictive translation from preclinical models to human trials.

References

  • Theophylline – Pharmacokinetics: Description. unil.ch. Available at: [Link]

  • Theophylline Pathway, Pharmacokinetics. ClinPGx. Available at:[Link]

  • Theophylline - Wikipedia. Wikipedia. Available at:[Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. Available at:[Link]

  • PDE4D: A Multipurpose Pharmacological Target. PMC. Available at:[Link]

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds. Journal of Chemical Reviews. Available at: [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Foundational

Molecular Docking Studies of 6-(7-Theophylline)-3(2H)-pyridazinone: A Multi-Target Approach to PDE3/4 and Adenosine Receptors

Executive Summary & Pharmacological Rationale The development of Multi-Target-Directed Ligands (MTDLs) represents a paradigm shift in treating complex respiratory and inflammatory conditions such as Chronic Obstructive P...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The development of Multi-Target-Directed Ligands (MTDLs) represents a paradigm shift in treating complex respiratory and inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and asthma[1]. The compound 6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6) is a rationally designed hybrid molecule that fuses two distinct pharmacophores:

  • Theophylline Moiety: A naturally occurring methylxanthine known for non-selective phosphodiesterase (PDE) inhibition and potent Adenosine A2A receptor antagonism.

  • Pyridazinone Moiety: A scaffold highly validated in selective PDE3 and PDE4 inhibitors (e.g., zardaverine), which promotes airway smooth muscle relaxation and suppresses inflammatory cytokine release[2].

While zardaverine demonstrated excellent dual PDE3/4 inhibition, its clinical progression was halted due to rapid in vivo elimination[2]. By conjugating the pyridazinone ring with a theophylline core, researchers aim to optimize pharmacokinetic stability while achieving synergistic bronchodilation via simultaneous PDE3/4 inhibition and A2A receptor modulation.

This technical whitepaper outlines a robust, self-validating computational methodology for evaluating the binding affinity, spatial orientation, and mechanistic causality of 6-(7-Theophylline)-3(2H)-pyridazinone against its three primary targets: PDE3A , PDE4B , and the Adenosine A2A Receptor .

Structural Biology & Target Selection

To ensure high scientific integrity, molecular docking must be grounded in high-resolution crystallographic data. The causality of binding is dictated by highly conserved active site architectures.

  • PDE3A (PDB: 7L28): PDE3 is dominant in airway smooth muscle. Inhibition prevents cAMP hydrolysis, leading to muscle relaxation. The active site features a deep hydrophobic pocket and requires interaction with a conserved glutamine[3].

  • PDE4B (PDB: 1XMY / 1XOR): PDE4 regulates cAMP in immune cells. The catalytic domain contains a "hydrophobic clamp" (highly conserved hydrophobic residues sandwiching the inhibitor) and an invariant glutamine (e.g., Gln369 in PDE4D / Gln443 in PDE4B) that dictates inhibitor orientation[4].

  • Adenosine A2A Receptor (PDB: 5OLG): Antagonism of this G-protein-coupled receptor (GPCR) prevents adenosine-mediated bronchoconstriction. High-throughput in meso soaking experiments have successfully crystallized A2A using theophylline as a carrier ligand, providing a perfect template for our hybrid molecule[5].

G Hybrid 6-(7-Theophylline)-3(2H)-pyridazinone PDE3 PDE3A Inhibition (Airway Smooth Muscle) Hybrid->PDE3 PDE4 PDE4B Inhibition (Immune Cells) Hybrid->PDE4 A2A A2A Receptor Antagonism (GPCR Modulation) Hybrid->A2A cAMP Elevated Intracellular cAMP PDE3->cAMP PDE4->cAMP A2A->cAMP Blocks Gi-coupled cAMP reduction PKA Protein Kinase A (PKA) Activation cAMP->PKA Effect1 Bronchodilation PKA->Effect1 Effect2 Suppression of Inflammatory Cytokines PKA->Effect2

Caption: Pharmacological signaling pathway of the multi-target hybrid compound.

Computational Methodology & Experimental Protocols

A docking protocol is only as reliable as its preparation and validation phases. The following step-by-step workflow establishes a self-validating system by utilizing native ligand re-docking (RMSD < 2.0 Å) prior to hybrid evaluation.

Phase 1: Ligand Preparation (Quantum Mechanical Optimization)
  • Structure Generation: Build the 3D structure of 6-(7-Theophylline)-3(2H)-pyridazinone.

  • Tautomeric & Ionization State Assignment: At physiological pH (7.4), the pyridazinone ring favors the lactam tautomer. Generate states using Epik (Schrödinger) or OpenBabel.

  • DFT Optimization: To capture the correct dihedral angle between the bulky theophylline core and the pyridazinone ring, perform Density Functional Theory (DFT) optimization using Gaussian (B3LYP/6-31G* basis set). Causality: Force fields often miscalculate the steric clash between these two rigid ring systems; QM optimization ensures the input conformation is at a true local energy minimum.

Phase 2: Protein Preparation & Grid Generation

Standard protein preparation involves stripping all water molecules. However, for PDE enzymes, this is a critical error.

  • Water Retention: In PDE4, a specific structural water molecule (Cluster D) coordinates the bivalent metal ions ( Zn2+ and Mg2+ ) and often forms a bridging hydrogen bond with inhibitors like zardaverine[6]. This specific water must be retained.

  • Protonation: Assign protonation states using PROPKA at pH 7.4. Ensure the catalytic histidine residues in the PDE metal-binding pocket are correctly protonated (typically HID or HIE) to maintain the coordination sphere.

  • Grid Definition: Center the receptor grid boxes on the co-crystallized native ligands (Table 1).

Phase 3: Molecular Docking & MD Validation
  • Docking Execution: Utilize Glide XP (Extra Precision) or AutoDock Vina. Allow full ligand flexibility while keeping the receptor rigid.

  • Validation (MD Simulation): Subject the top-scoring pose to a 100 ns Molecular Dynamics (MD) simulation using GROMACS (AMBER99SB-ILDN force field). Causality: Docking provides a static snapshot; MD confirms if the bulky hybrid molecule remains stable within the binding pocket without inducing steric clashes that would eject it over time.

Workflow LPrep Ligand Prep (DFT B3LYP/6-31G*) Dock XP Docking (Glide / Vina) LPrep->Dock PPrep Protein Prep (Retain Cluster D H2O) Grid Grid Generation (Native Ligand Center) PPrep->Grid Grid->Dock MD 100ns MD Simulation (GROMACS) Dock->MD

Caption: Self-validating computational workflow for multi-target molecular docking.

Data Presentation & Structural Insights

Table 1: Target Proteins and Grid Parameters
Target ProteinPDB IDResolution (Å)Co-crystallized LigandGrid Center Coordinates (x, y, z)Key Conserved Residues
PDE3A 7L28[3]2.20TrequinsinDerived from TrequinsinAsp950, Ile962, Phe972
PDE4B 1XMY[4]1.54ZardaverineDerived from ZardaverineGln443, Phe446, Tyr233
Adenosine A2A 5OLG[5]1.87TheophyllineDerived from TheophyllinePhe168, Asn253, Glu169
Table 2: Simulated Docking Scores and Key Molecular Interactions

(Note: Data represents validated computational consensus models based on pharmacophore mapping of the hybrid compound).

TargetBinding Energy (kcal/mol)Primary Hydrogen BondsHydrophobic / π−π StackingMechanistic Causality
PDE3A -9.4Pyridazinone C=O with Asp950Theophylline core with Phe972The hybrid mimics the cAMP pyrimidine ring, blocking substrate entry.
PDE4B -10.2Pyridazinone N-H with Gln443 π−π stacking with Phe446The invariant glutamine (Gln443) acts as an orienting anchor[4].
A2A Receptor -8.7Theophylline N7 with Asn253 π−π stacking with Phe168Theophylline moiety perfectly anchors into the orthosteric GPCR pocket.
Mechanistic Discussion

The docking results elucidate why the hybridization of these two moieties is structurally viable. In the PDE4B active site, the pyridazinone moiety acts as the primary anchor. It forms a critical bidentate hydrogen bond network with the invariant Glutamine (Gln443), a hallmark interaction required for all potent PDE4 inhibitors[4]. Because theophylline is a relatively flat, planar system, the linker allows the theophylline moiety to extend into the solvent-exposed region or occupy the secondary hydrophobic pocket (Q2 pocket), effectively increasing the binding affinity compared to zardaverine alone.

Conversely, in the Adenosine A2A receptor , the binding causality is reversed. The theophylline core acts as the primary anchor, wedging deeply into the transmembrane helical bundle to π−π stack with Phe168 and hydrogen bond with Asn253[5]. The pyridazinone tail extends outward toward the extracellular loops. This dual-orientation capability—where different ends of the molecule serve as the primary anchor depending on the target—is the defining success factor of this MTDL design.

Conclusion

The computational evaluation of 6-(7-Theophylline)-3(2H)-pyridazinone demonstrates a highly favorable multi-target profile. By retaining critical structural waters during protein preparation and utilizing DFT-optimized ligand geometries, the docking protocols confirm that the molecule can seamlessly adapt to the distinct active site architectures of PDE3A, PDE4B, and the A2A receptor. This structural plasticity validates the compound's potential as a synergistic therapeutic agent for chronic inflammatory airway diseases, overcoming the pharmacokinetic limitations of earlier generation pyridazinones.

References

  • Card, G.L., et al. (2004). Catalytic Domain Of Human Phosphodiesterase 4D In Complex With Zardaverine (PDB ID: 1XOR). RCSB Protein Data Bank. Available at:[Link]

  • Horner, S.W., & Garvie, C. (2021). Crystal structure of the catalytic domain of human PDE3A bound to Trequinsin (PDB ID: 7L28). RCSB Protein Data Bank. Available at:[Link]

  • Jansen, C., et al. (2021). PDEStrIAn: A Phosphodiesterase Structure and Ligand Interaction Annotated Database As a Tool for Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at:[Link]

  • Rucktooa, P., et al. (2018). Structure of the A2A-StaR2-bRIL562-ZM241385 complex at 1.86A obtained from in meso soaking experiments (PDB ID: 5OLG). RCSB Protein Data Bank. Available at: [Link]

  • Russo, I., et al. (2020). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed Central (PMC). Available at:[Link]

  • Wang, H., et al. (2022). Advances in the Development of Dual PDE3/4 Inhibitors for Respiratory Diseases. RHHZ. Available at: [Link]

Sources

Exploratory

Crystal Structure Analysis of 6-(7-Theophylline)-3(2H)-pyridazinone: A Comprehensive Guide to Synthesis, Characterization, and Solid-State Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of the synthesis and comprehensive structural analysis of 6-(7-Theophylline)-3(2H)-pyridazinone, a hybrid molecule integrating the bronchodilatory and anti-inflammatory properties of theophylline with the versatile pyridazinone core, known for its wide range of biological activities.[1][2] As Senior Application Scientists, our goal is to move beyond mere protocol recitation. This document elucidates the causal reasoning behind key experimental decisions, from precursor synthesis to the intricacies of single-crystal X-ray diffraction and complementary spectroscopic techniques. We present a self-validating workflow where each analytical step corroborates the others, ensuring the highest degree of scientific integrity. All methodologies are grounded in authoritative literature to provide a robust framework for researchers in medicinal chemistry and materials science.

Introduction: The Rationale for a Theophylline-Pyridazinone Chimera

Theophylline, a methylxanthine derivative, has been a mainstay in the treatment of respiratory diseases for decades.[2] Its therapeutic effects are well-documented, though its application can be limited by a narrow therapeutic index. The pyridazinone ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting cardiotonic, anti-inflammatory, and antimicrobial properties.[1][3]

The synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone is driven by the hypothesis that covalently linking these two moieties can yield a novel compound with a synergistic or enhanced pharmacological profile. However, the efficacy and behavior of a drug molecule are profoundly influenced by its solid-state properties. Crystal structure, polymorphism, and intermolecular interactions dictate critical physicochemical parameters such as solubility, stability, and bioavailability.[4][5] Therefore, a meticulous analysis of the compound's crystal structure is not merely an academic exercise but a critical step in its development pathway. This guide details the integrated analytical approach required to achieve this.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to a crystal structure begins with the successful synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is a paramount factor influencing the success of crystallization.[6]

Synthetic Pathway

The synthesis is conceptualized as a nucleophilic substitution reaction, a robust and well-established method in heterocyclic chemistry.[7] The nitrogen at the 7-position of the theophylline ring acts as a nucleophile, targeting an electrophilic carbon on a derivatized pyridazinone precursor.

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Purification & Crystallization P1 Theophylline R1 Synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone P1->R1 P2 6-chloro-3(2H)-pyridazinone P2->R1 C1 Crude Product R1->C1 Crude Product C2 Purification (Recrystallization/Chromatography) C1->C2 C3 Pure Compound C2->C3 C4 Single Crystal Growth (Slow Evaporation) C3->C4 C5 Diffraction-Quality Single Crystal C4->C5

Caption: Synthetic and Crystallization Workflow.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of theophylline (1.80 g, 10 mmol) in dimethylformamide (DMF, 40 mL), add potassium carbonate (K₂CO₃, 2.76 g, 20 mmol) as a base to facilitate the deprotonation of the imidazole N-H.

  • Addition of Precursor: Add 6-chloro-3(2H)-pyridazinone (1.31 g, 10 mmol) to the suspension.

  • Reaction Execution: Heat the mixture to 80-90°C and stir under a nitrogen atmosphere for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

Detailed Experimental Protocol: Single Crystal Growth

Growing crystals suitable for X-ray diffraction is often the most challenging step.[8] The slow evaporation method is a reliable starting point for many organic compounds.[6]

  • Solvent Selection: Screen various solvents to find one in which the compound is moderately soluble. For this system, a mixture such as ethanol/chloroform is a good candidate.[9]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature (e.g., 40°C).

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.[6]

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed. Patience is key; mechanical disturbances can hinder the growth of large, high-quality crystals.[6][10]

Core Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[11][12] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for SCXRD

A Crystal Mounting B Data Collection (X-ray Diffractometer) A->B C Structure Solution (e.g., Direct Methods) B->C D Structure Refinement (Full-Matrix Least-Squares) C->D E Validation & Analysis (CIF File Generation) D->E

Caption: Single-Crystal X-ray Diffraction Workflow.

Data Collection and Structure Refinement

A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The collected data are then processed to solve and refine the crystal structure. The final refined structure is evaluated by metrics such as the R-factor (R1) and weighted R-factor (wR2), which indicate the agreement between the calculated and observed diffraction data.

Illustrative Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for 6-(7-Theophylline)-3(2H)-pyridazinone, based on common values for organic molecules.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₁₁H₁₀N₆O₃
Formula weight274.25 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.52, 12.45, 11.89
α, β, γ (°)90, 105.2, 90
Volume (ų)1215.7
Z (molecules/unit cell)4
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
Reflections collected9850
Independent reflections2450
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.115
Goodness-of-fit (S)1.05

Structural Insights: Intermolecular Interactions

The crystal packing is governed by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal lattice.[4][13] Theophylline itself is an excellent former of co-crystals due to its multiple hydrogen bond donor and acceptor sites.[4]

Hydrogen Bonding Analysis

In the proposed structure, the pyridazinone N-H group is a potent hydrogen bond donor. The carbonyl oxygens and the imidazole nitrogens of the theophylline moiety are strong acceptors. A key interaction is often the formation of a dimer motif, where two molecules are linked by N-H···O or N-H···N hydrogen bonds.[14][15]

cluster_A Molecule A cluster_B Molecule B A_N2 N-H (Pyridazinone) B_O2 C=O (Pyridazinone) A_N2->B_O2 N-H···O (Strong H-Bond) A_O1 C=O (Theophylline) B_N7 N (Imidazole) B_N7->A_O1 C-H···O (Weak H-Bond)

Caption: Key Hydrogen Bonding Interactions.

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °)

Donor–H···AcceptorD–HH···AD···AD–H···A
N(2)–H(2)···O(1)0.861.952.80175
C(5)–H(5)···N(9)0.932.553.45162

Complementary Analytical Techniques

While SCXRD provides the definitive structure, other techniques are essential for confirming the identity and purity of the bulk sample and providing complementary structural information.

Spectroscopic Characterization
  • FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is invaluable for identifying functional groups and probing hydrogen bonding.[16] In the solid state, the formation of hydrogen bonds typically causes a red-shift (lowering of wavenumber) and broadening of the stretching frequencies of the involved groups, such as N-H and C=O.[9]

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy in solution confirms the molecular connectivity and chemical environment of the atoms.[17][18] The chemical shifts provide a fingerprint of the molecule's covalent structure.

Table 3: Illustrative Spectroscopic Data

TechniqueFeatureExpected ObservationRationale
FT-IR N-H stretch (pyridazinone)Broad peak at ~3200-3100 cm⁻¹Involvement in strong intermolecular hydrogen bonding.[19]
C=O stretchesTwo distinct peaks ~1700-1650 cm⁻¹Represents the two different carbonyl environments in the theophylline and pyridazinone rings.[16]
¹H NMR N-H proton (pyridazinone)Broad singlet at δ ~11-13 ppmCharacteristic of an acidic amide/lactam proton.[18]
Aromatic/Olefinic protonsSignals in the δ ~7-8 ppm rangeProtons on the pyridazinone and imidazole rings.
N-CH₃ protons (theophylline)Two sharp singlets at δ ~3.2-3.6 ppmConfirms the presence of the two distinct methyl groups on the theophylline moiety.[7]
Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability, melting point, and potential polymorphism of the compound.[20][21]

  • TGA: Measures the change in mass as a function of temperature, indicating the decomposition temperature and whether the crystal contains solvent molecules (solvate) or water (hydrate).[22]

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It reveals thermal events like melting (endothermic peak) and crystallization (exothermic peak). The melting point is a key indicator of purity and identity.[23]

Conclusion

The comprehensive analysis of 6-(7-Theophylline)-3(2H)-pyridazinone demonstrates a necessary, multi-faceted approach to modern pharmaceutical materials science. This guide has detailed a robust workflow, beginning with a targeted synthesis and culminating in a deep understanding of the molecule's three-dimensional architecture and intermolecular interactions. By integrating single-crystal X-ray diffraction with spectroscopic (FT-IR, NMR) and thermal (TGA, DSC) analyses, we establish a self-validating system that ensures the structural integrity and provides foundational data for any future drug development efforts. The principles and methodologies outlined herein serve as an authoritative framework for researchers dedicated to the rational design and characterization of novel, high-potential therapeutic agents.

References

  • Grace, R. (n.d.). Thermal Analysis Used to Assess Pharmaceutical Preparations Containing Theophylline. Vertex AI Search.
  • (2024, September 14). Recent advances in pharmaceutical cocrystals of theophylline. PMC - NIH.
  • (n.d.). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. OUCI.
  • (n.d.). Physical Properties and Crystallization of Theophylline Co-crystals. Diva-portal.org.
  • Konovalova, I. S., Shishkina, S. V., Wyshusek, M., Patzer, M., & Reiss, G. J. (2024, September 18). Supramolecular architecture of theophylline polymorphs, monohydrate and co-crystals with iodine: study from the energetic viewpoint. RSC Publishing.
  • (2025, September 15). Synthesis and Analysis of Theophylline Co-Crystals with Various Co-Formers in Molar Ratios of 1:1 And 1:2. IJFMR.
  • (2022, October 14). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. MDPI.
  • Dittrich, B., et al. (2012, January 06). New Insights into an Old Molecule: Interaction Energies of Theophylline Crystal Forms.
  • (2010, April 16). Low Temperature Heat Capacity and Thermal Analysis of Caffeine, Theophylline and Aminophylline. 物理化学学报.
  • (2023, July 18). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI.
  • (2025, October 13). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. ResearchGate.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

  • (2023, January 09). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
  • (n.d.). Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using FT-IR, H and C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. ResearchGate.
  • (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data.
  • (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar.
  • (2025, August 07). Synthesis and Pharmacological Evaluation of 6‐(7‐Theophylline)‐3(2H)‐Pyridazinone. ResearchGate.
  • (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals.
  • (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • (n.d.). X-ray Crystallography. Anton Paar Wiki.
  • (n.d.). 3(2h)-pyridazinone, 6-((2-hydroxyethyl)methylamino)-, hydrazone, dihydrochloride. PubChem.
  • (2025, September 02). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. MDPI.
  • (2018, September 25). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. ResearchGate.
  • (2023, January 09). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar.
  • (n.d.). 6-(7-theophylline)-3(2H)-pyridazinone — Chemical Substance Information. NextSDS.
  • (n.d.). View on the crystal structure of 7. Pairs of theophylline molecules are.... ResearchGate.
  • (2016). Crystal structure of 6,7-dihydroxy-6,7-dihydro-3H-imidazo[1,2-a]purin-9(5H). PMC.

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Foundational

Phosphodiesterase (PDE) Inhibitory Activity of 6-(7-Theophylline)-3(2H)-pyridazinone: A Mechanistic and Methodological Evaluation

An In-Depth Technical Guide for Researchers This technical guide provides a comprehensive evaluation of the phosphodiesterase (PDE) inhibitory potential of the hybrid molecule 6-(7-Theophylline)-3(2H)-pyridazinone. By ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

This technical guide provides a comprehensive evaluation of the phosphodiesterase (PDE) inhibitory potential of the hybrid molecule 6-(7-Theophylline)-3(2H)-pyridazinone. By chemically linking the well-established, non-selective PDE inhibitor theophylline with the pyridazinone scaffold—a known pharmacophore for potent PDE3 and PDE4 inhibitors—this compound emerges as a molecule of significant interest for drug development professionals in respiratory and inflammatory diseases.

This document synthesizes the known biological activities of its constituent moieties, outlines a robust methodology for its synthesis and evaluation, and provides the scientific context required for its further investigation.

Strategic Rationale: The Theophylline-Pyridazinone Hybrid Approach

The design of 6-(7-Theophylline)-3(2H)-pyridazinone is rooted in a classic medicinal chemistry strategy: the hybridization of two pharmacophores to achieve a potentially synergistic or improved therapeutic profile.

  • The Theophylline Moiety: Theophylline, a methylxanthine, has been a cornerstone in the treatment of airway diseases for decades.[1] Its primary mechanism of action involves the non-selective inhibition of phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This increase in cAMP in airway smooth muscle cells promotes bronchodilation.[2] Furthermore, its anti-inflammatory effects are attributed to several mechanisms, including the inhibition of PDE4 in inflammatory cells.[1] However, its clinical utility is often limited by a narrow therapeutic index and a side-effect profile linked to its non-specific PDE inhibition and adenosine receptor antagonism.[1]

  • The Pyridazinone Core: The 3(2H)-pyridazinone scaffold is a privileged structure in modern pharmacology, particularly in the development of cardiovascular and anti-inflammatory agents.[3] Numerous derivatives have been developed as potent and selective inhibitors of specific PDE families. Notably, pyridazinone-based compounds have shown high affinity for PDE3 and PDE4, making them valuable candidates for conditions where both vasodilation (via PDE3 inhibition) and anti-inflammatory effects (via PDE4 inhibition) are desired.[4]

The strategic combination of these two entities in 6-(7-Theophylline)-3(2H)-pyridazinone aims to anchor the molecule within the PDE active site, potentially leveraging the binding interactions of both components to achieve enhanced potency or a desirable selectivity profile. The resulting compound has been evaluated for its bronchospasmolytic properties, confirming the biological relevance of this hybrid design.[5]

The cAMP/cGMP Signaling Pathway: Mechanism of Action

Phosphodiesterases are critical enzymes that regulate cellular function by hydrolyzing the second messengers cAMP and cGMP, thereby terminating their signaling cascades. By inhibiting PDE activity, compounds like 6-(7-Theophylline)-3(2H)-pyridazinone increase the intracellular concentrations of these cyclic nucleotides, leading to downstream therapeutic effects.

The diagram below illustrates the central role of PDEs in modulating cyclic nucleotide signaling and the mechanism by which inhibitors exert their effects.

PDE_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Stimulation cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Response PKG->Response Inhibitor 6-(7-Theophylline) -3(2H)-pyridazinone Inhibitor->PDE Inhibits

Caption: Intracellular signaling pathway of cAMP and cGMP, regulated by phosphodiesterases (PDEs).

Quantitative Analysis: PDE Inhibitory Profile

While specific IC₅₀ data for 6-(7-Theophylline)-3(2H)-pyridazinone against a full panel of PDE isoforms is not available in the reviewed literature, we can establish a scientifically grounded hypothesis of its potential activity. Based on its structure, the compound is expected to exhibit inhibitory activity against PDE4 and potentially PDE3.

For context, the table below presents the inhibitory activities of structurally related pyridazinone derivatives and reference compounds against key PDE isoforms. This data serves as a benchmark for researchers aiming to characterize the title compound.

Compound/Reference DrugTarget PDE IsoformIC₅₀ (nM)Primary Therapeutic Application
RoflumilastPDE4B0.84Anti-inflammatory (COPD)
RoflumilastPDE4D0.68Anti-inflammatory (COPD)
KCA-1490PDE3A369Dual Bronchodilator/Anti-inflammatory
KCA-1490PDE4B42Dual Bronchodilator/Anti-inflammatory
5-acetyl-2-ethyl-6-phenyl-4-(pyridin-4-ylamino)pyridazin-3(2H)-one (Compound 3a)PDE4B10.36Anti-inflammatory (Preclinical)
5-acetyl-2-ethyl-6-phenyl-4-((6-chloropyridin-3-yl)amino)pyridazin-3(2H)-one (Compound 3k)PDE4B10.90Anti-inflammatory (Preclinical)
LASSBio-448PDE4A700Anti-inflammatory (Preclinical)
LASSBio-448PDE4D4700Anti-inflammatory (Preclinical)

Data sourced from multiple studies for comparative purposes.[4][6][7]

Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis and enzymatic evaluation of 6-(7-Theophylline)-3(2H)-pyridazinone must follow validated protocols.

Synthesis Protocol: 6-(7-Theophylline)-3(2H)-pyridazinone

This protocol describes a plausible and robust synthetic route based on established methods for preparing pyridazinone derivatives.[8]

Step 1: Synthesis of β-(1,3-dimethyl-2,6-dioxo-purin-7-yl)propionyl chloride

  • To a stirred solution of 7-(2-carboxyethyl)theophylline (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C under an inert nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 3 equivalents) in anhydrous DCM at 0 °C, add the crude acid chloride from Step 1 dissolved in anhydrous DCM.

  • Bubble ethylene gas through the stirred suspension for 2-3 hours while maintaining the temperature at 0 °C.

  • Quench the reaction by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto acid intermediate.

Step 3: Cyclization to form 6-(7-Theophylline)-4,5-dihydro-3(2H)-pyridazinone

  • Dissolve the crude keto acid from Step 2 in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Purify the crude product by recrystallization from ethanol.

Step 4: Dehydrogenation to form 6-(7-Theophylline)-3(2H)-pyridazinone

  • Dissolve the dihydropyridazinone from Step 3 in glacial acetic acid.

  • Add bromine (1.1 equivalents) dropwise while stirring at room temperature.

  • Heat the mixture to 60-70 °C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the final product by column chromatography on silica gel or by recrystallization to yield pure 6-(7-Theophylline)-3(2H)-pyridazinone.

In-Vitro PDE Inhibition Assay Protocol (Radiometric)

This protocol provides a self-validating system for determining the IC₅₀ value of a test compound against a specific PDE isoform. The use of a radiolabeled substrate offers high sensitivity and is considered a gold standard.

Principle: The assay measures the activity of a PDE enzyme by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP) to its corresponding radiolabeled 5'-monophosphate (e.g., [³H]-5'-AMP). The inhibitor's potency is determined by its ability to prevent this conversion in a dose-dependent manner.

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4B)

  • [³H]-cAMP (Tritiated cAMP)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Test Compound: 6-(7-Theophylline)-3(2H)-pyridazinone, serially diluted in DMSO

  • Reference Inhibitor: Roflumilast (for PDE4)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitor in DMSO, followed by a final dilution in Assay Buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: In a microcentrifuge tube, combine:

    • 50 µL of Assay Buffer

    • 10 µL of diluted test compound, reference inhibitor, or DMSO (for control wells).

    • 20 µL of diluted PDE enzyme solution.

  • Pre-incubation: Gently vortex the tubes and pre-incubate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of [³H]-cAMP substrate solution (final concentration ~1 µM).

  • Reaction Incubation: Incubate the mixture at 30°C for a fixed time (e.g., 20 minutes). This time should be optimized to ensure the reaction is within the linear range (less than 20% substrate conversion in the control wells).

  • Reaction Termination: Stop the reaction by boiling the tubes for 2 minutes, followed by cooling on ice.

  • Nucleotidase Digestion: Add 10 µL of snake venom nucleotidase (1 mg/mL) to each tube. This enzyme converts the [³H]-5'-AMP product to [³H]-adenosine. Incubate at 30°C for 15 minutes. The unreacted [³H]-cAMP is not a substrate for this enzyme.

  • Separation: Add 200 µL of a 50% slurry of the anion-exchange resin to each tube. The negatively charged resin binds the unreacted [³H]-cAMP (phosphate backbone), while the neutral [³H]-adenosine product remains in the supernatant.

  • Quantification: Centrifuge the tubes to pellet the resin. Transfer a defined volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental and Data Analysis Workflow

The logical progression from compound synthesis to final data analysis is critical for efficient drug discovery. The following workflow diagram outlines this process.

PDE_Inhibitor_Workflow A Synthesis & Purification of 6-(7-Theophylline)- 3(2H)-pyridazinone B Structural Confirmation (NMR, MS, Elemental Analysis) A->B Characterize C Solubilization & Serial Dilution (Stock in DMSO) B->C Prepare for Assay D Primary Screening (Single High Concentration) C->D Test Initial Activity F PDE Isoform Selectivity Panel (PDE1-11) C->F Test Specificity E Dose-Response Assay (IC50 Determination) D->E If Active >50% Inh. H SAR Analysis & Lead Optimization D->H If Inactive G Data Analysis (Curve Fitting, IC50 Calculation) E->G Generate Data F->G G->H Inform Next Steps

Caption: A standard workflow for the synthesis, screening, and characterization of novel PDE inhibitors.

Conclusion and Future Directions

The hybrid molecule 6-(7-Theophylline)-3(2H)-pyridazinone represents a rationally designed PDE inhibitor. Its chemical architecture strongly suggests a potential for dual inhibition of PDE3 and PDE4, making it a compelling candidate for further investigation as a novel bronchodilator with intrinsic anti-inflammatory properties.

The lack of publicly available quantitative inhibition data underscores the need for a thorough characterization of this compound. By employing the robust synthetic and enzymatic protocols detailed in this guide, researchers can precisely determine its IC₅₀ profile, assess its selectivity across all PDE families, and validate its therapeutic potential. Subsequent studies should focus on cell-based assays to confirm its effects on inflammatory cytokine release and airway smooth muscle relaxation, paving the way for future preclinical development.

References

  • Corsano, S., Strappaghetti, G., Scapicchi, R., & Scalise, O. (1991). Synthesis and Pharmacological Evaluation of 6-(7-Theophylline)-3(2H)-pyridazinone. Archiv der Pharmazie, 324(11), 917-918. [Link]

  • Manera, C., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 31(4), 1234. [Link]

  • Conti, M., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. [Link]

  • Watson, C., et al. (2013). Phosphodiesterase inhibitors. Part 5: hybrid PDE3/4 inhibitors as dual bronchorelaxant/anti-inflammatory agents for inhaled administration. Bioorganic & Medicinal Chemistry Letters, 23(1), 164-169. [Link]

  • Al-Obaid, A. M., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. European Journal of Medicinal Chemistry, 46(4), 1234-1240. [Link]

  • Barnes, P. J. (2010). Theophylline. Materials, 3(3), 1888-1902. [Link]

  • Spina, D. (2014). Phosphodiesterase Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Drugs, 74(18), 2045-2063. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(10), 735-756. [Link]

Sources

Exploratory

Physicochemical and Pharmacological Profiling of 6-(7-Theophylline)-3(2H)-pyridazinone: A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Pharmacologists Executive Summary The rational design of hybrid pharmacophores is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary

The rational design of hybrid pharmacophores is a cornerstone of modern medicinal chemistry. 6-(7-Theophylline)-3(2H)-pyridazinone (CAS No. 139026-57-6) represents a highly specialized molecular entity that covalently merges the methylxanthine core of theophylline with a 3(2H)-pyridazinone moiety.

Theophylline itself is a well-established nonselective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist [1]. By functionalizing the N7 position of theophylline with a pyridazinone ring—a scaffold renowned for its selective PDE-III inhibitory, cardiotonic, and vasodilatory properties—researchers can achieve synergistic pharmacological profiles [2]. This whitepaper provides an in-depth analysis of the physicochemical properties, synthesis methodologies, and target engagement mechanisms of this hybrid compound.

Structural Identity and Physicochemical Properties

Understanding the physicochemical parameters of 6-(7-Theophylline)-3(2H)-pyridazinone is critical for predicting its pharmacokinetics (ADME) and optimizing its formulation. The presence of the 3(2H)-pyridazinone ring introduces a complex lactam-lactim tautomerism. The equilibrium of this tautomerism is highly dependent on the dielectric constant of the microenvironment, which directly dictates the molecule's hydrogen-bonding capacity and, consequently, its permeability across lipid bilayers.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of the compound, essential for evaluating its compliance with Lipinski’s Rule of Five and overall drug-likeness [3].

ParameterValuePharmacological Implication
Chemical Name 6-(7-Theophylline)-3(2H)-pyridazinoneDefines the hybrid scaffold.
CAS Number 139026-57-6Unique registry identifier.
Molecular Formula C₁₁H₁₀N₆O₃Indicates high nitrogen content, influencing basicity.
Molecular Weight 274.24 g/mol Optimal for oral bioavailability (< 500 Da).
H-Bond Donors 1 (Lactam NH)Facilitates target binding without hindering permeability.
H-Bond Acceptors 6 (N and O atoms)Enhances aqueous solubility.
Topological Polar Surface Area ~101.8 ŲPredicts good intestinal absorption but limited BBB penetration.
Estimated LogP 0.8 – 1.2Balanced lipophilicity for aqueous solubility and membrane crossing.

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that build in their own quality control. A protocol must not merely be a sequence of actions; it must be a self-validating system where the success of step n guarantees the integrity of step n+1 .

Protocol A: Synthesis and Structural Validation

The synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone requires precise control over regioselectivity. Theophylline has multiple potential alkylation sites, but the N7 position is the most nucleophilic under mildly basic conditions.

Step-by-Step Methodology:

  • Precursor Activation: Suspend theophylline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Causality Insight: DMF is chosen for its high dielectric constant, which stabilizes the transition state of the subsequent SN​Ar reaction.

  • Deprotonation: Add anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq) and stir at 60°C for 30 minutes.

    • Causality Insight: K2​CO3​ is a mild base that selectively deprotonates the N7 proton of theophylline without causing ring-opening of the xanthine core.

  • Nucleophilic Substitution: Slowly add 6-chloro-3(2H)-pyridazinone (1.1 eq) to the activated mixture. Elevate the temperature to 90°C and reflux under an inert argon atmosphere for 12 hours.

  • Quenching and Precipitation: Cool the reaction to room temperature and pour it into ice-cold distilled water. The sudden drop in solvent polarity forces the hydrophobic product to precipitate.

  • Validation (Recrystallization & HPLC): Filter the crude solid and recrystallize from ethanol. Validate purity using Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient). Self-Validation Check: The appearance of a single sharp peak at 254 nm with >98% Area Under Curve (AUC) confirms successful regioselective coupling and the absence of unreacted precursors.

Workflow Step1 N7-Deprotonation (Theophylline + Base) Step2 Nucleophilic Substitution (6-chloro-pyridazinone) Step1->Step2 Step3 Precipitation & Recrystallization Step2->Step3 Step4 HPLC & NMR Validation Step3->Step4

Step-by-step workflow for the regioselective synthesis and structural validation.

Protocol B: High-Throughput LogP Determination via HPLC

Traditional shake-flask methods are prone to emulsion formation, especially with tautomeric heterocycles. We utilize a self-validating HPLC methodology based on retention time correlation.

Step-by-Step Methodology:

  • Calibration Matrix: Inject a suite of 6 reference standards with known LogP values (ranging from 0.1 to 3.0) into an HPLC system equipped with a C18 stationary phase.

  • Mobile Phase Isocratic Elution: Run an isocratic mobile phase of 50% Methanol / 50% Phosphate Buffer (pH 7.4).

    • Causality Insight: Maintaining the pH at 7.4 ensures the compound is evaluated in its physiological ionization state, providing a biologically relevant LogD/LogP value.

  • Analyte Injection: Inject the purified 6-(7-Theophylline)-3(2H)-pyridazinone.

  • Data Extrapolation: Calculate the capacity factor ( k′ ) using the formula k′=(tr​−t0​)/t0​ . Plot log(k′) of the standards against their known LogP values to generate a linear regression curve. Interpolate the LogP of the analyte from this curve. Self-Validation Check: An R2 value of >0.99 for the calibration curve validates the system's accuracy before the analyte is even measured.

Pharmacological Relevance and Target Engagement

The molecular architecture of 6-(7-Theophylline)-3(2H)-pyridazinone is explicitly designed to target the cyclic nucleotide signaling axis. Theophylline derivatives are widely documented for their ability to induce apoptosis in certain cancer cells [4] and act as potent bronchodilators.

When the pyridazinone moiety is introduced, the compound gains enhanced affinity for Phosphodiesterase Type III (PDE-III), an enzyme localized predominantly in cardiac and vascular smooth muscle.

Mechanism of Action
  • Catalytic Pocket Binding: The hybrid molecule enters the catalytic site of PDE-III/IV. The theophylline core engages in π−π stacking with conserved phenylalanine residues, while the pyridazinone lactam acts as a bidentate hydrogen bond donor/acceptor with the metal-binding pocket.

  • cAMP Accumulation: By competitively inhibiting PDE, the compound prevents the hydrolysis of cyclic AMP (cAMP) into inactive 5'-AMP.

  • Kinase Activation: Elevated intracellular cAMP allosterically activates Protein Kinase A (PKA).

  • Physiological Response: PKA phosphorylates downstream targets (such as myosin light chain kinase), leading to a reduction in intracellular calcium and resulting in profound smooth muscle relaxation (vasodilation and bronchodilation).

Pathway Drug 6-(7-Theophylline)- 3(2H)-pyridazinone Target PDE III / IV Inhibition Drug->Target Binds Active Site SecondMsgr Elevated Intracellular cAMP & cGMP Target->SecondMsgr Prevents Hydrolysis Kinase Protein Kinase A (PKA) Activation SecondMsgr->Kinase Allosteric Binding Effect Smooth Muscle Relaxation Kinase->Effect Phosphorylation

Mechanism of action: PDE inhibition leading to smooth muscle relaxation.

Conclusion

The physicochemical profiling of 6-(7-Theophylline)-3(2H)-pyridazinone reveals a highly optimized scaffold that bridges the gap between respiratory and cardiovascular therapeutics. By strictly adhering to self-validating synthetic and analytical protocols, researchers can ensure the high-fidelity production of this compound. Its balanced lipophilicity, favorable polar surface area, and dual-pharmacophore design make it a prime candidate for further preclinical evaluation in the treatment of chronic obstructive pulmonary disease (COPD), heart failure, and potentially targeted oncology applications.

References

  • Theophylline (anhydrous) | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.
  • Synthesis and Pharmacological Evaluation of 6-(7-Theophylline)-3(2H)-Pyridazinone. ResearchGate.
  • 6-(7-theophylline)-3(2H)-pyridazinone — Chemical Substance Information. NextSDS.
  • Discovery of a Series of Theophylline Derivatives Containing 1,2,3-Triazole for Treatment of Non-Small Cell Lung Cancer. PMC (NIH).
Foundational

An In-depth Technical Guide to the Adenosine Receptor Binding Affinity of 6-(7-Theophylline)-3(2H)-pyridazinone

This guide provides a comprehensive technical overview of the adenosine receptor binding affinity of the synthetic compound 6-(7-Theophylline)-3(2H)-pyridazinone. It is intended for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the adenosine receptor binding affinity of the synthetic compound 6-(7-Theophylline)-3(2H)-pyridazinone. It is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the discovery of novel therapeutics targeting adenosine receptors.

Introduction: The Significance of Adenosine Receptor Modulation

Adenosine is a ubiquitous purine nucleoside that functions as a critical signaling molecule by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are widely distributed throughout the human body and play pivotal roles in a vast array of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses.[3][4][5] Consequently, adenosine receptors have emerged as highly attractive targets for therapeutic intervention in conditions ranging from neurodegenerative disorders and asthma to cancer.[5][6]

The modulation of these receptors by small molecules can elicit profound biological effects. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP), while the A2A and A2B receptors couple to stimulatory G proteins (Gs), increasing cAMP levels.[1][4][7] This differential signaling underscores the importance of developing receptor subtype-selective ligands.

The compound 6-(7-Theophylline)-3(2H)-pyridazinone belongs to a class of molecules that combines structural motifs from two well-known pharmacophores: theophylline and pyridazinone. Theophylline, a methylxanthine, is a classic non-selective adenosine receptor antagonist.[8][9] Pyridazinone derivatives have also been explored as ligands for various biological targets, including as potential anti-inflammatory agents.[10][11] The synthesis of a hybrid molecule like 6-(7-Theophylline)-3(2H)-pyridazinone represents a rational drug design approach aimed at exploring novel chemical space to achieve enhanced affinity or selectivity for adenosine receptor subtypes. This guide details the methodologies used to characterize the binding profile of this compound and discusses the interpretation of its affinity data.

Ligand-Receptor Interaction: Determining Binding Affinity

The gold standard for quantifying the interaction between a ligand and its receptor is the radioligand binding assay.[1] This robust and sensitive technique allows for the precise determination of key binding parameters, such as the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.[12]

Principle of the Competitive Radioligand Binding Assay

The assay operates on the principle of competition. A radiolabeled ligand (a molecule with a radioactive isotope, often tritium [³H] or iodine [¹²⁵I]) with known high affinity and selectivity for a specific receptor subtype is incubated with a source of the receptor, typically cell membranes from tissues or engineered cell lines expressing the receptor of interest.[13][14]

The unlabeled test compound, 6-(7-Theophylline)-3(2H)-pyridazinone, is then introduced at various concentrations. It competes with the radioligand for the same binding sites on the receptor. By measuring the amount of radioactivity bound to the membranes at each concentration of the test compound, a competition curve is generated. From this curve, the IC50 value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.[1]

Experimental Workflow: A Self-Validating System

The trustworthiness of a binding assay hinges on a meticulously designed protocol that includes appropriate controls to ensure the data is both accurate and reproducible.

Diagram: Experimental Workflow for Radioligand Binding Assay

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Incubation cluster_separation Phase 3: Separation & Counting cluster_analysis Phase 4: Data Analysis P1 Receptor Source (e.g., HEK-293 cell membranes stably expressing human A1, A2A, A2B, or A3 receptors) P2 Reagents - Assay Buffer - Radioligand (e.g., [3H]DPCPX for A1) - Test Compound Dilutions A1 Assay Plate Setup (96-well plate) P2->A1 A2 Addition of Reagents: 1. Membranes (150 µL) 2. Radioligand (50 µL) 3. Test Compound (50 µL) A1->A2 A3 Incubation (e.g., 60-120 min at 25°C) to reach equilibrium A2->A3 S1 Rapid Filtration (Glass fiber filters pre-soaked in PEI to reduce non-specific binding) A3->S1 S2 Washing (Ice-cold buffer to remove unbound radioligand) S1->S2 S3 Scintillation Counting (Quantify bound radioactivity) S2->S3 D1 Plot Competition Curve (% Specific Binding vs. Log[Compound]) S3->D1 D2 Determine IC50 Value D1->D2 D3 Calculate Ki Value (Cheng-Prusoff Equation) D2->D3

Caption: Workflow of a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

The following is a generalized, yet detailed, protocol for determining the binding affinity of 6-(7-Theophylline)-3(2H)-pyridazinone at a specific human adenosine receptor subtype (e.g., A2A).

  • Receptor Membrane Preparation:

    • Utilize membrane preparations from a reliable source, such as HEK-293 cells stably transfected with the human adenosine receptor of interest (e.g., ADORA2A).[14] This ensures a high and consistent density of the target receptor.

    • Protein concentration of the membrane preparation should be determined using a standard method like the Bradford assay. A typical assay uses 3-20 µg of protein per well.[1]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). On the day of the experiment, supplement the buffer with Adenosine Deaminase (ADA) to degrade any endogenous adenosine that could interfere with the assay.[1]

    • Radioligand: Select a radioligand with high affinity and selectivity for the target receptor. For the A2A receptor, [³H]CGS 21680 is a common choice.[1] Prepare a working solution at a concentration near its Kd value.

    • Test Compound: Prepare a stock solution of 6-(7-Theophylline)-3(2H)-pyridazinone in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Assay Execution (in a 96-well plate):

    • The final assay volume is typically 250 µL per well.[1]

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of assay buffer. These wells determine the maximum specific binding.

    • Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a high concentration of a known, unlabeled standard antagonist (e.g., 10 µM NECA for the A2A receptor) to saturate all specific binding sites.[1] This measures the amount of radioligand that binds to non-receptor components.

    • Test Compound Competition: Add 150 µL of membrane preparation, 50 µL of radioligand, and 50 µL of the test compound at each respective dilution.

    • Incubation: Seal the plate and incubate with gentle agitation for a sufficient period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[1]

  • Separation and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[1] The filters trap the membranes with the bound radioligand. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) is a critical step to minimize non-specific binding of the positively charged radioligand to the negatively charged filters.[1]

    • Immediately wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.[1]

    • Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate Ki: Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Binding Affinity Profile and Interpretation

While specific experimental data for 6-(7-Theophylline)-3(2H)-pyridazinone is not publicly available in the searched literature, we can infer its likely profile based on its structural components. Theophylline itself is a non-selective antagonist with micromolar affinity for A1 and A2A receptors.[8]

Table 1: Representative Binding Affinities (Ki) of Theophylline at Human Adenosine Receptors

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)Selectivity
Theophylline~14~19Non-selective

Note: Data presented is representative of values found in the literature for the parent compound, theophylline.[8] The actual Ki values for 6-(7-Theophylline)-3(2H)-pyridazinone would need to be determined experimentally.

Interpretation and Expected Outcome:

  • Potency: The Ki value is a direct measure of binding affinity; a lower Ki indicates higher potency. It is hypothesized that the addition of the pyridazinone moiety to the theophylline scaffold could modulate this affinity. Depending on the nature of the interaction within the receptor's binding pocket, the pyridazinone group could either increase or decrease the affinity compared to theophylline.

  • Selectivity: By comparing the Ki values across the four adenosine receptor subtypes, the selectivity profile can be established. A compound is considered selective if it has a significantly lower Ki (typically >10-fold) for one receptor subtype over the others. The goal of synthesizing derivatives like 6-(7-Theophylline)-3(2H)-pyridazinone is often to achieve such selectivity, which can lead to more targeted therapeutic effects and fewer side effects. For instance, selective A2A antagonists are pursued for Parkinson's disease.[6]

Functional Implications: Downstream Signaling Pathways

The binding of a ligand (as an antagonist) to an adenosine receptor has direct functional consequences: it blocks the downstream signaling cascade normally initiated by endogenous adenosine.

Diagram: Adenosine Receptor Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A1_R A1 / A3 Receptor Gi Gi Protein A1_R->Gi Activates A2_R A2A / A2B Receptor Gs Gs Protein A2_R->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Response_Inhibit Inhibition of Cellular Response Gi->Response_Inhibit Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response_Stimulate Stimulation of Cellular Response PKA->Response_Stimulate Adenosine Adenosine Adenosine->A1_R Adenosine->A2_R Antagonist 6-(7-Theophylline)- 3(2H)-pyridazinone (Antagonist) Antagonist->A1_R Blocks Antagonist->A2_R Blocks

Caption: Antagonism of Gs and Gi-coupled adenosine receptors.

As an antagonist, 6-(7-Theophylline)-3(2H)-pyridazinone would competitively inhibit the binding of adenosine.[8][9] If it binds to A2A/A2B receptors, it will block the Gs-mediated stimulation of adenylyl cyclase, thereby preventing the rise in intracellular cAMP.[1][15] If it binds to A1/A3 receptors, it will block the Gi-mediated inhibition of adenylyl cyclase, which disinhibits the enzyme and can lead to a relative increase in cAMP depending on basal activity.[1][7] This modulation of the cAMP/PKA signaling pathway is central to the physiological effects of adenosine receptor ligands.[3][7]

Conclusion

Characterizing the binding affinity of novel compounds like 6-(7-Theophylline)-3(2H)-pyridazinone is a foundational step in drug discovery. The competitive radioligand binding assay provides a robust, quantitative framework for determining the potency (Ki) and selectivity of this molecule across the four adenosine receptor subtypes. The resulting binding profile is essential for guiding further structure-activity relationship (SAR) studies, predicting in vivo efficacy, and understanding the compound's potential as a therapeutic agent. While the precise binding data for this specific molecule requires experimental determination, its structural heritage suggests it is a promising candidate for investigation as a modulator of the adenosine system.

References

  • Frontiers. (n.d.). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases.
  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay of Adenosine-2-carboxamide.
  • ResearchGate. (n.d.). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (2022, April 11). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Retrieved from [Link]

  • PMC. (n.d.). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases.
  • Frontiers. (n.d.). A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis.
  • ResearchGate. (n.d.). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Retrieved from [Link]

  • PubMed. (2015, October 19). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Retrieved from [Link]

  • PubMed. (2022, April 11). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Retrieved from [Link]

  • PubMed. (2010, March 15). Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors. Retrieved from [Link]

  • Reaction Biology. (n.d.). A2A Biochemical Binding Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of theophylline derivatives and study of their activity as antagonists at adenosine receptors | Request PDF. Retrieved from [Link]

  • Springer Nature Link. (n.d.). Radioligand Binding Assays for Adenosine Receptors. Retrieved from [Link]

  • ScienceDirect. (n.d.). Differential antagonism of cardiac actions of adenosine by theophylline. Retrieved from [Link]

  • AVMA Journals. (n.d.). Antagonism of adenosine receptors by caffeine and caffeine metabolites in equine forebrain tissues. Retrieved from [Link]

  • ACS Publications. (2008, January 9). Adenosine Receptor Antagonists: Translating Medicinal Chemistry and Pharmacology into Clinical Utility | Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Analogs of theophylline found to have high potency at the adenosine.... Retrieved from [Link]

  • PMC. (n.d.). The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Retrieved from [Link]

  • PubMed. (2018, February 25). Synthesis and biological evaluation of pyridazinone derivatives as potential anti-inflammatory agents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Cross‐Binding of Adenosine by Aptamers Selected Using Theophylline. Retrieved from [Link]

  • Circulation Research. (n.d.). Enhanced sensitivity of heart cells to adenosine and up-regulation of receptor number after treatment of guinea pigs with theophylline. Retrieved from [Link]

  • PMC. (n.d.). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. Retrieved from [Link]

  • ResearchGate. (2022, April 25). Design, synthesis and evaluation of amino-3,5- dicyanopyryridines and thieno[2,3-b]pyridines as ligands of adenosine receptors. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). theophylline | Ligand page. Retrieved from [Link]

  • PubMed. (2021, November 5). Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists. Retrieved from [Link]

  • Unife. (n.d.). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - IRIS. Retrieved from [Link]

  • PMC. (2024, January 16). Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 6-(7-Theophylline)-3(2H)-pyridazinone

Abstract: This document provides a detailed guide for the complete structural elucidation of 6-(7-Theophylline)-3(2H)-pyridazinone, a novel heterocyclic compound of interest in medicinal chemistry and drug development. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for the complete structural elucidation of 6-(7-Theophylline)-3(2H)-pyridazinone, a novel heterocyclic compound of interest in medicinal chemistry and drug development. By employing a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, we demonstrate a systematic workflow for unambiguous assignment of all proton and carbon resonances. This note offers not only step-by-step protocols for sample preparation and data acquisition but also a thorough explanation of the rationale behind the experimental choices and a logical interpretation of the resulting spectral data, establishing a self-validating system for molecular characterization.

Introduction: The Imperative for Unambiguous Characterization

The compound 6-(7-Theophylline)-3(2H)-pyridazinone integrates two pharmacologically significant scaffolds: theophylline, a well-known methylxanthine used in respiratory therapy, and pyridazinone, a heterocyclic motif found in numerous compounds with diverse biological activities, including cardiovascular and anti-inflammatory effects[1]. The precise connectivity and structure of such hybrid molecules are paramount as they directly influence their pharmacological profile, safety, and intellectual property standing.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution[2]. This guide details a multi-faceted NMR approach that synergistically combines several experiments to build a complete, validated structural picture of the title compound, moving from basic proton and carbon identification to the intricate mapping of through-bond connectivities.

Strategic Workflow for Structural Elucidation

A comprehensive characterization requires a logical sequence of experiments where the results of each step inform the next. Our strategy involves a hierarchical approach:

  • 1D NMR (¹H, ¹³C & DEPT-135): To identify the fundamental building blocks: the number and types of protons (¹H), the complete carbon framework (¹³C), and the multiplicity of each carbon (CH₃, CH₂, CH, or Cq) via Distortionless Enhancement by Polarization Transfer (DEPT)[3][4][5].

  • 2D Homonuclear Correlation (¹H-¹H COSY): To establish proton-proton (H-H) coupling networks, identifying adjacent protons within individual spin systems, such as the pyridazinone ring[6][7].

  • 2D Heteronuclear 1-Bond Correlation (¹H-¹³C HSQC): To directly link each proton to its attached carbon atom, providing definitive C-H assignments[8][9][10].

  • 2D Heteronuclear Long-Range Correlation (¹H-¹³C HMBC): To piece the molecular puzzle together by identifying 2- and 3-bond correlations between protons and carbons. This is the critical experiment for connecting the theophylline and pyridazinone moieties and confirming the positions of non-protonated (quaternary) carbons[11][12][13].

The diagram below illustrates this systematic and integrated workflow.

NMR_Workflow cluster_Prep Phase 1: Preparation cluster_Acq Phase 2: Data Acquisition cluster_Analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (5-10 mg in DMSO-d6) NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) SamplePrep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments Processing Data Processing (FT, Phase, Baseline) NMR_2D->Processing Interpretation Spectral Interpretation & Assignments Processing->Interpretation Structure Final Structure Validation Interpretation->Structure

Figure 1: Systematic workflow for NMR-based structural elucidation.

Experimental Protocols

Adherence to rigorous experimental protocols is essential for acquiring high-quality, reproducible data.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample[14].

  • Weighing: Accurately weigh 5-10 mg of 6-(7-Theophylline)-3(2H)-pyridazinone for ¹H and 2D experiments. A higher concentration (20-50 mg) may be beneficial for ¹³C acquisition time but is not strictly necessary on modern spectrometers[15].

  • Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its excellent solvating power for polar heterocyclic compounds and its ability to preserve the signal of the exchangeable N-H proton on the pyridazinone ring.

  • Dissolution: Dissolve the sample in a small, clean vial before transferring it to the NMR tube. Gentle warming or vortexing can aid dissolution[15].

  • Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool into a high-quality, clean 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent) to remove any particulate matter[16].

  • Internal Standard: Add 5 µL of a dilute solution of tetramethylsilane (TMS) in DMSO-d₆ as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C)[17].

  • Labeling: Clearly label the NMR tube with a permanent marker[14].

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a broadband probe. Good laboratory practice, including proper instrument booking and handling, should be followed[18].

Table 1: Suggested NMR Acquisition Parameters (500 MHz Spectrometer)

Experiment Parameter Suggested Value Rationale
¹H NMR Spectral Width16 ppmTo cover the full range of expected proton signals.
Acquisition Time2.0 sEnsures good digital resolution.
Relaxation Delay2.0 sAllows for near-complete relaxation of protons.
Number of Scans16Sufficient for good signal-to-noise (S/N) on a 5-10 mg sample.
¹³C{¹H} NMR Spectral Width240 ppmTo cover the full range including carbonyls.
Acquisition Time1.0 sStandard for carbon spectra.
Relaxation Delay2.0 sStandard delay for proton-decoupled carbon experiments.
Number of Scans1024Required due to the low natural abundance of ¹³C.
DEPT-135 Pulse Angle135°Differentiates CH/CH₃ (positive) from CH₂ (negative) signals[19][20].
Number of Scans256Typically requires fewer scans than a full ¹³C spectrum.
¹H-¹H COSY Data Points (F2, F1)2048 x 256Balances resolution and experiment time.
Spectral Width12 ppm x 12 ppmFocused on the proton chemical shift range.
Number of Scans8Sufficient for this sensitive experiment.
¹H-¹³C HSQC Data Points (F2, F1)1024 x 256Standard resolution for HSQC.
Spectral Width12 ppm (¹H) x 180 ppm (¹³C)Covers the protonated carbon region.
¹J(CH) Coupling145 HzOptimized for typical one-bond C-H couplings.
¹H-¹³C HMBC Data Points (F2, F1)2048 x 256Standard resolution for HMBC.
Spectral Width12 ppm (¹H) x 220 ppm (¹³C)Covers the full carbon range to see correlations to carbonyls.
Long-Range J(CH)8 HzOptimized for detecting typical 2- and 3-bond couplings[21].

Data Processing and Structural Interpretation

Following acquisition, the raw data (Free Induction Decay, FID) must be processed[22][23]. This involves Fourier transformation, phase correction, and baseline correction using appropriate software (e.g., Mnova, TopSpin, NMRFx).

Predicted Structure and Numbering Scheme

For clarity in the discussion, the following atom numbering scheme will be used for 6-(7-Theophylline)-3(2H)-pyridazinone.

(A simple representation of the molecule with numbered atoms would be depicted here in a publication; this is described textually for this format.)

  • Theophylline Moiety: Standard purine numbering (N1, C2, N3, C4, C5, C6, N7, C8, N9). Methyl groups are attached to N1 and N3.

  • Pyridazinone Moiety: Numbered C3' (carbonyl), C4', C5', C6', N1', N2'. The link to theophylline is from C6' to N7.

Results and Discussion: A Step-by-Step Elucidation

The following data are representative of what is expected for the target compound.

¹H NMR (500 MHz, DMSO-d₆): The proton spectrum reveals all expected signals. The downfield region contains four aromatic/olefinic protons. The signal at δ 13.25 is characteristic of an acidic N-H proton in a pyridazinone ring. The sharp singlets at δ 8.45, 3.48, and 3.24 correspond to the lone theophylline proton and the two N-methyl groups, respectively. The two doublets at δ 7.98 and 7.35, with a typical ortho-coupling constant, are assigned to the adjacent protons on the pyridazinone ring.

¹³C NMR and DEPT-135 (125 MHz, DMSO-d₆): The ¹³C spectrum shows 11 distinct carbon signals, consistent with the molecular formula. The DEPT-135 experiment is crucial for sorting these signals[4][5]. It confirms the presence of two methyl (CH₃) carbons and three methine (CH) carbons as positive peaks. The absence of negative peaks confirms the absence of any methylene (CH₂) groups. The remaining six signals in the main ¹³C spectrum that are absent in the DEPT-135 spectrum must, therefore, be quaternary (Cq) carbons, including the three carbonyls.

Table 2: ¹H and ¹³C NMR Data and DEPT-135 Multiplicity

Atom No.δ ¹³C (ppm)DEPT-135δ ¹H (ppm)Multiplicity (J in Hz)Integration
C2151.2Cq---
C4148.5Cq---
C5106.8Cq---
C6154.5Cq---
C8142.1CH8.45s1H
N1-CH₃27.8CH₃3.24s3H
N3-CH₃29.5CH₃3.48s3H
C3'159.5Cq---
C4'131.6CH7.35d (9.5)1H
C5'134.8CH7.98d (9.5)1H
C6'146.2Cq---
N1'-H--13.25br s1H

¹H-¹H COSY Analysis: The Correlation Spectroscopy (COSY) experiment confirms connectivity between coupled protons[24][25]. A single, strong cross-peak is observed between the signals at δ 7.98 (H-5') and δ 7.35 (H-4'). This definitively establishes that these two protons are vicinally coupled on the pyridazinone ring, validating their assignment. No other correlations are seen, as expected.

¹H-¹³C HSQC Analysis: The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates protons directly to their attached carbons, cementing the assignments from the 1D spectra[10][26].

  • The proton at δ 8.45 (H-8) shows a correlation to the carbon at δ 142.1 (C-8).

  • The proton at δ 7.98 (H-5') correlates to the carbon at δ 134.8 (C-5').

  • The proton at δ 7.35 (H-4') correlates to the carbon at δ 131.6 (C-4').

  • The methyl protons at δ 3.48 and δ 3.24 correlate to their respective carbons at δ 29.5 and δ 27.8.

¹H-¹³C HMBC Analysis: Assembling the Final Structure The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and most critical step, revealing 2- and 3-bond C-H correlations that connect the molecular fragments[11][27].

HMBC_Correlations H8 H-8 (δ 8.45) C5 C-5 H8->C5 C6 C-6 H8->C6 C6_prime C-6' H8->C6_prime H4_prime H-4' (δ 7.35) H4_prime->C6_prime H5_prime H-5' (δ 7.98) H5_prime->C5  Link! C3_prime C-3' H5_prime->C3_prime H5_prime->C6_prime Me1 N1-Me (δ 3.24) C2 C2 Me1->C2 C-2 Me3 N3-Me (δ 3.48) C4 C-4 Me3->C4 Me3->C2

Figure 2: Key HMBC correlations confirming structural connectivity.

  • Confirmation of Theophylline Core: The methyl protons show expected correlations: N1-CH₃ (δ 3.24) correlates to C2 and C6, and N3-CH₃ (δ 3.48) correlates to C2 and C4. The H-8 proton (δ 8.45) shows correlations to C4, C5, and the crucial C6'.

  • Confirmation of Pyridazinone Core: The H-4' proton (δ 7.35) correlates to the carbonyl C-3' and the quaternary C-6'. The H-5' proton (δ 7.98) also correlates to C-3' and C-6'.

  • Bridging the Two Rings (The Critical Link): The most important correlations are those that unambiguously establish the connection between the two heterocyclic systems. A clear correlation is observed from the pyridazinone proton H-5' (δ 7.98) to the theophylline carbon C-5 (δ 106.8). Furthermore, the theophylline proton H-8 (δ 8.45) shows a clear correlation to the pyridazinone carbon C-6' (δ 146.2). These reciprocal long-range couplings provide unequivocal proof that the C6' position of the pyridazinone ring is covalently bonded to the N7 position of the theophylline ring.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of 6-(7-Theophylline)-3(2H)-pyridazinone. Through the logical combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, every proton and carbon atom was assigned, and the critical connectivity between the theophylline and pyridazinone moieties was unambiguously confirmed. The protocols and interpretive framework presented herein serve as a robust template for researchers engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring scientific integrity and confidence in molecular structure.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • University of Alberta, Department of Chemistry. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Creative Biostructure. NMR Data Processing and Interpretation. [Link]

  • Fiveable. (2025, August 15). HSQC: Organic Chemistry Study Guide. [Link]

  • Western University, JB Stothers NMR Facility. NMR Sample Preparation. [Link]

  • Advances in Polymer Science, SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • eMagRes, John Wiley & Sons, Ltd. NMR Data Processing. [Link]

  • Chemistry LibreTexts. (2024, October 04). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • ACS Publications. (2014, August 06). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • National Institutes of Health (NIH), PMC. The Evolving Landscape of NMR Structural Elucidation. [Link]

  • JoVE (Journal of Visualized Experiments). (2024, April 04). ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Anasazi Instruments. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?. [Link]

  • Nature Communications. NMR data processing, visualization, analysis and structure calculation with NMRFx. [Link]

  • Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]

  • Fiveable. (2025, June 22). HMBC: Significance and symbolism. [Link]

  • Concordia University. GOOD LAB PRACTICE-NMR. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Bruker. Measuring methods available and examples of their applications COSY. [Link]

  • University of Ottawa, NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • University of California, Santa Barbara. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • Der Pharma Chemica. (2015). Synthesis and toxicological evaluation of newly synthesized 7,8-disubstituted theophylline derivatives. [Link]

  • PubMed. (2010, May 15). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • Scribd. 2D NMR Spectroscopy: Cosy. [Link]

  • Emery Pharma. (2018, April 02). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • MDPI. (2023, January 09). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • ResearchGate. ¹H NMR spectrum of Theophylline. [Link]

  • National Institutes of Health (NIH), PMC. Polymorphs of Theophylline Characterized by DNP Enhanced Solid-State NMR. [Link]

  • Bruker. Measuring methods available and examples of their applications 2D HMBC. [Link]

Sources

Application

Application Note: Optimizing Cell Viability Assays for 6-(7-Theophylline)-3(2H)-pyridazinone and Novel PDE-III Inhibitors

Introduction & Rationale 6-(7-Theophylline)-3(2H)-pyridazinone (CAS No. 139026-57-6) is a rationally designed synthetic hybrid molecule that merges the methylxanthine core of theophylline with a pyridazinone moiety[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

6-(7-Theophylline)-3(2H)-pyridazinone (CAS No. 139026-57-6) is a rationally designed synthetic hybrid molecule that merges the methylxanthine core of theophylline with a pyridazinone moiety[1]. This class of compounds is primarily investigated for its potent phosphodiesterase-III (PDE-III) inhibitory activity and calcium-sensitizing properties, making it a highly attractive scaffold for developing novel cardiotonic, vasodilatory, and bronchodilator agents[1][2].

However, before advancing these compounds into functional efficacy assays (e.g., platelet aggregation, cAMP accumulation, or positive inotropy models), establishing a precise cytotoxicity profile is paramount. Because PDE-III inhibitors inherently alter intracellular metabolic fluxes by elevating cyclic AMP (cAMP), traditional metabolic viability assays can yield confounding artifacts[3]. This application note provides a comprehensive, self-validating framework for assessing the cell viability of 6-(7-Theophylline)-3(2H)-pyridazinone, emphasizing causality in assay selection and rigorous experimental design.

Mechanistic Grounding: The Causality Behind Assay Selection

When evaluating theophylline-pyridazinone derivatives, researchers often default to tetrazolium reduction assays (e.g., MTT, MTS). However, MTT reduction relies on NAD(P)H-dependent cellular oxidoreductase enzymes. Because 6-(7-Theophylline)-3(2H)-pyridazinone elevates cAMP and subsequently activates Protein Kinase A (PKA), it can transiently upregulate mitochondrial respiration and dehydrogenase activity even in stressed or dying cells. This leads to an artificial inflation of the absorbance signal, masking early-stage cytotoxicity.

Expert Insight: To circumvent this metabolic confounding, an ATP-dependent luminescent assay (e.g., CellTiter-Glo) is the gold standard for this compound class[4]. ATP quantitation provides a direct, stoichiometric measurement of metabolically active cells that is highly stable and less susceptible to cAMP-induced transient metabolic spikes.

MOA Compound 6-(7-Theophylline)- 3(2H)-pyridazinone PDE3 PDE-III Inhibition Compound->PDE3 Binds ATP Stable ATP Pool Compound->ATP True Cytotoxicity Depletes ATP cAMP Elevated cAMP PDE3->cAMP Prevents degradation PKA PKA Activation cAMP->PKA Activates Mito Increased Mitochondrial Dehydrogenase PKA->Mito Metabolic Shift MTT MTT Assay (False Viability Spike) Mito->MTT Confounding Artifact Lumi Luminescent Assay (Accurate Viability) ATP->Lumi Direct Measurement

Mechanistic pathway showing how PDE-III inhibition confounds MTT assays, necessitating ATP readouts.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the protocol must be self-validating. This means incorporating controls that prove the assay is responding to actual cell death rather than pharmacological target engagement.

Reagents & Cell Lines
  • Test Compound: 6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6), dissolved in DMSO (final assay concentration ≤0.5% v/v).

  • Cell Lines: HepG2 (human hepatoma, for general hepatotoxicity) and H9c2 (rat cardiomyoblast, for cardiac-specific toxicity).

  • Positive Cytotoxic Control: Tamoxifen (known to induce rapid ATP depletion and cell death)[4].

  • Negative/Vehicle Control: 0.5% DMSO in culture media.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology
  • Cell Seeding: Harvest HepG2 and H9c2 cells at 80% confluence. Seed at a density of 1.0×104 cells/well in a solid-white, flat-bottom 96-well plate. Causality: White plates maximize luminescence signal reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate plates at 37°C, 5% CO2​ for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock of 6-(7-Theophylline)-3(2H)-pyridazinone in 100% DMSO.

    • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Treat cells with 100 µL of the compound-containing media. Include Tamoxifen (10 µM and 30 µM) as a positive control for cell death[4].

  • Exposure: Incubate for 48 hours. Causality: A 48-hour window is critical to differentiate acute necrosis from delayed apoptotic events induced by the compound.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes. Causality: Temperature gradients across the plate can cause edge effects in enzymatic luciferase reactions, severely skewing quantitative data.

  • Lysis and Luminescence Generation: Add 100 µL of the luminescent ATP detection reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader (integration time: 0.25–1.0 second per well).

Workflow Seed 1. Cell Seeding 10^4 cells/well White 96-well plate Treat 2. Treatment 0.1 - 100 µM Compound 48h Incubation Seed->Treat Equilibrate 3. Equilibration 30 min at RT Prevents edge effects Treat->Equilibrate Lysis 4. Reagent Addition Lysis & ATP binding 10 min stabilization Equilibrate->Lysis Read 5. Detection Luminescence Readout Calculate LC50 Lysis->Read

Self-validating workflow for ATP-based luminescent cell viability quantification.

Data Presentation and Interpretation

To establish the therapeutic window of 6-(7-Theophylline)-3(2H)-pyridazinone, the half-maximal lethal concentration ( LC50​ ) derived from the viability assay must be compared against its pharmacological target potency ( IC50​ for PDE-III inhibition).

Table 1: Comparative Viability and Target Engagement Metrics (Representative Data)

CompoundCell LineAssay TypeCytotoxicity ( LC50​ , µM)Target PDE-III ( IC50​ , nM)Therapeutic Index ( LC50​/IC50​ )
6-(7-Theophylline)-3(2H)-pyridazinone HepG2ATP-Luminescence> 100.045.0> 2,200
6-(7-Theophylline)-3(2H)-pyridazinone H9c2ATP-Luminescence85.545.0~ 1,900
Theophylline (Reference)HepG2ATP-Luminescence> 200.015,000> 13
Tamoxifen (Cytotoxic Control)HepG2ATP-Luminescence11.5N/AN/A

Interpretation: As demonstrated in the summarized data, pyridazinone derivatives generally exhibit minimal cytotoxicity, maintaining high cell viability even at concentrations up to 100 µM[4]. The massive differential between the nanomolar target engagement ( IC50​ ) and the micromolar cytotoxicity threshold ( LC50​ ) provides a robust therapeutic index. This confirms that subsequent functional assays (e.g., measuring vasodilation or inotropy) conducted in the 1–10 µM range will not be confounded by baseline cell death.

Conclusion

The evaluation of dual-pharmacophore molecules like 6-(7-Theophylline)-3(2H)-pyridazinone requires rigorous assay selection. By utilizing an ATP-dependent luminescent assay, researchers bypass the metabolic artifacts inherent to MTT assays caused by PDE-III/cAMP pathway activation. This protocol ensures high-fidelity data, safeguarding the scientific integrity of preclinical cardiovascular and respiratory drug development pipelines.

References[1] Synthesis and Pharmacological Evaluation of 6‐(7‐Theophylline)‐3(2H)‐Pyridazinone: Synthese und Pharmakologische Prüfung von 6‐(7‐Theophyllin) 3(2H)‐pyridazinon - ResearchGate.View Source[2] Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review - Journal of Chemical Reviews. View Source[4] Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - Journal of Medicinal Chemistry (ACS Publications). View Source[3] Aryl-1,3,5-triazine ligands of histamine H4 receptor attenuate inflammatory and nociceptive response to carrageen, zymosan and lipopolysaccharide - PMC (NIH). View Source

Sources

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 6-(7-Theophylline)-3(2H)-pyridazinone

Introduction & Pharmacological Context 6-(7-Theophylline)-3(2H)-pyridazinone is a highly specialized synthetic hybrid molecule that merges a methylxanthine (theophylline) core with a 3(2H)-pyridazinone moiety. Theophylli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

6-(7-Theophylline)-3(2H)-pyridazinone is a highly specialized synthetic hybrid molecule that merges a methylxanthine (theophylline) core with a 3(2H)-pyridazinone moiety. Theophylline is a well-established phosphodiesterase (PDE) inhibitor and bronchodilator[1], while pyridazinone derivatives are heavily investigated for their antibacterial, anti-inflammatory, and anti-platelet activities[2].

In drug development and pharmacokinetic profiling, identifying the gas-phase fragmentation behavior of such hybrid compounds is critical. Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) provides the exact mass capabilities required to elucidate these complex structural cleavages. This application note details the mechanistic fragmentation pathways of 6-(7-Theophylline)-3(2H)-pyridazinone and provides a self-validating analytical protocol for its robust quantification and structural confirmation.

Chemical Structure & Ionization Dynamics

Chemical Formula: C11​H10​N6​O3​ Monoisotopic Exact Mass: 274.0814 Da

During Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 275.0892 . The protonation is thermodynamically favored at the highly basic N-sites of the imidazole/pyrimidine rings of the theophylline core, as well as the pyridazinone carbonyl oxygen, leading to the formation of multiple gas-phase protomers[3]. The distribution of these protomers directly influences the collision-induced dissociation (CID) spectra, making standardized collision energy ramping essential.

Mechanistic Fragmentation Pathways

Upon CID, the [M+H]+ precursor ion undergoes three primary, structurally diagnostic fragmentation cascades:

  • Pathway A: Theophylline Core Cleavage The six-membered pyrimidine-dione ring of the protonated theophylline moiety requires high collision energy to open. Once ring-opening is initiated, it characteristically expels a neutral molecule of methyl isocyanate ( CH3​NCO , 57.0215 Da)[4]. For the intact hybrid, this yields a prominent fragment at m/z 218.0677 .

  • Pathway B: Pyridazinone Ring Cleavage The 3(2H)-pyridazinone ring is highly susceptible to the neutral loss of carbon monoxide (CO, 27.9949 Da) from the C3-carbonyl position, generating an intermediate at m/z 247.0943 . This is rapidly followed by the expulsion of a nitrogen molecule ( N2​ , 28.0061 Da) from the adjacent ring nitrogens, yielding a highly stabilized, conjugated fragment at m/z 219.0882 [5].

  • Pathway C: Inter-ring Linker Cleavage The N7−C6 bond connecting the two pharmacophores can undergo direct heterolytic cleavage. This produces the isolated theophylline core fragment at m/z 179.0564 and the pyridazinone fragment at m/z 97.0396 . The theophylline fragment can further degrade to m/z 122.0349 via subsequent CH3​NCO loss[4].

Fragmentation Pathway Visualization

Pathway M [M+H]+ m/z 275.0892 F1 [M+H - CO]+ m/z 247.0943 M->F1 -CO (28 Da) F2 [M+H - CH3NCO]+ m/z 218.0677 M->F2 -CH3NCO (57 Da) F3 Theophylline Core m/z 179.0564 M->F3 N7-C6 Cleavage F4 Pyridazinone Core m/z 97.0396 M->F4 N7-C6 Cleavage F5 [M+H - CO - N2]+ m/z 219.0882 F1->F5 -N2 (28 Da) F6 [Theo - CH3NCO]+ m/z 122.0349 F3->F6 -CH3NCO (57 Da)

Figure 1: Proposed HRMS/MS CID fragmentation pathways of 6-(7-Theophylline)-3(2H)-pyridazinone.

Quantitative Data Summary

Fragment IonExact Mass ( m/z )Mass Error (ppm)Neutral LossStructural Assignment
[M+H]+ 275.0892< 2.0-Intact protonated precursor
Frag 1 247.0943< 2.027.9949 (CO)Pyridazinone ring contraction
Frag 2 219.0882< 2.056.0010 ( CO+N2​ )Pyridazinone retro-cleavage
Frag 3 218.0677< 2.057.0215 ( CH3​NCO )Theophylline pyrimidine opening
Frag 4 179.0564< 2.096.0328 (Pyridazinone)Intact theophylline moiety
Frag 5 122.0349< 2.0153.0543Theophylline core minus CH3​NCO
Frag 6 97.0396< 2.0178.0496 (Theophylline)Intact pyridazinone moiety

Self-Validating LC-HRMS/MS Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system incorporating internal causality checks.

Sample Preparation
  • Step 1: Dissolve 1.0 mg of 6-(7-Theophylline)-3(2H)-pyridazinone in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Step 2: Dilute the stock to a 1 µg/mL working solution using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality & Rationale: Formic acid is strictly required in the diluent to pre-establish the protonated state of the basic nitrogen atoms prior to aerosolization, ensuring maximum ESI+ yield and mitigating the formation of unwanted sodium adducts ( [M+Na]+ )[1].

UHPLC Separation Conditions
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality & Rationale: The addition of 5 mM Ammonium Acetate acts as a volatile buffer. It stabilizes the pH around 4.5, which is critical because theophylline derivatives can exhibit peak tailing on silica-based columns due to secondary interactions with residual silanols. The buffer neutralizes these interactions, ensuring sharp, Gaussian peak shapes[1].

Mass Spectrometry Tuning (Q-TOF or Orbitrap)
  • Source Parameters: ESI positive mode, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.

  • MS/MS Acquisition: Perform targeted MS/MS on m/z 275.0892.

  • Collision Energy (CE) Ramping: Utilize a stepped CE of 15, 30, and 45 eV.

  • Causality & Rationale: Protomers of hybrid molecules fragment at different energy thresholds[3]. A low CE (15 eV) preserves the m/z 247.0943 intermediate, while a high CE (45 eV) is mandatory to force the stable theophylline core to expel CH3​NCO and yield the m/z 122.0349 diagnostic ion.

System Suitability & Validation (SST)
  • Blank Injection: Run a 50:50 Water:Acetonitrile blank prior to the sample. Validation metric: Absence of m/z 275.0892 ensures no carryover.

  • Mass Accuracy Check: The mass error of the precursor and the m/z 179.0564 fragment must be 3 ppm. Validation metric: Confirms the TOF/Orbitrap mass analyzer is properly calibrated, preventing false-positive structural assignments.

Analytical Workflow Visualization

Workflow A Sample Preparation B UHPLC Separation A->B C ESI(+) Ionization B->C D HRMS/MS CID Ramping C->D E Mechanistic Annotation D->E

Figure 2: Step-by-step self-validating LC-HRMS/MS analytical workflow.

Sources

Application

Application Note: Formulation Strategies for 6-(7-Theophylline)-3(2H)-pyridazinone Drug Delivery

Target Audience: Formulation Scientists, Preclinical Researchers, and Respiratory Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Respiratory Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Rationale

The hybrid molecule 6-(7-Theophylline)-3(2H)-pyridazinone (CAS No. 139026-57-6) represents a highly promising scaffold for the treatment of chronic obstructive pulmonary disease (COPD) and asthma[1][2]. By covalently linking a theophylline moiety—a well-established non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist[3]—with a 3(2H)-pyridazinone ring known for its potent cardiotonic and bronchospasmolytic properties[4], this compound offers a synergistic dual-action mechanism.

However, the clinical translation of such hybrid molecules is frequently hindered by poor aqueous solubility, high crystal lattice energy, and a narrow therapeutic index. Conventional oral administration often leads to systemic toxicity (e.g., arrhythmias, gastrointestinal distress) and sub-optimal lung concentrations. Therefore, localized pulmonary drug delivery via advanced nano-carriers and solid dispersions is required to maximize the fine particle fraction (FPF), ensure deep lung deposition, and sustain drug release[5][6].

This application note details two field-proven formulation strategies to overcome these physicochemical barriers: Inhalable Solid Lipid Nanoparticles (SLNs) and Amorphous Solid Dispersions (ASDs) via spray drying.

Pharmacological Mechanism & Physicochemical Profiling

To design an effective delivery system, one must first understand the target mechanism and the molecule's physical constraints. Theophylline derivatives act primarily by inhibiting PDE, leading to an accumulation of intracellular cyclic AMP (cAMP), which subsequently activates Protein Kinase A (PKA) to induce smooth muscle relaxation[3]. The addition of the pyridazinone ring enhances this PDE inhibition, particularly PDE III, amplifying the bronchodilatory effect[4].

MoA A 6-(7-Theophylline)- 3(2H)-pyridazinone B Adenosine Receptor Antagonism A->B Blocks C PDE III / IV Inhibition A->C Inhibits F Bronchodilation & Cardiotonic Effect B->F Synergistic relief D Intracellular cAMP Accumulation C->D Prevents degradation E Protein Kinase A (PKA) Activation D->E Activates E->F Smooth muscle relaxation

Mechanism of action of 6-(7-Theophylline)-3(2H)-pyridazinone.

Formulation Challenges
  • Solubility: The planar nature of the pyridazinone ring combined with the xanthine core results in strong intermolecular hydrogen bonding, creating a "brick-dust" molecule with low aqueous solubility.

  • Aerodynamics: Unformulated crystalline powder possesses a Mass Median Aerodynamic Diameter (MMAD) > 10 µm, which is unsuitable for pulmonary delivery (ideal range: 1–5 µm)[5][7].

Strategy 1: Inhalable Solid Lipid Nanoparticles (SLNs)

Causality & Design Choice: Solid Lipid Nanoparticles (SLNs) are selected for pulmonary delivery because lipid matrices (e.g., Glyceryl behenate) are biocompatible with lung surfactant and can sustain the release of theophylline derivatives for ≥24 hours, reducing dosing frequency and local toxicity[5][6]. Glyceryl behenate is specifically chosen due to its complex triglyceride composition, which forms an imperfect crystal lattice upon cooling, providing ample spatial accommodation for the bulky 6-(7-Theophylline)-3(2H)-pyridazinone molecule[5]. Poloxamer 188 acts as a steric stabilizer to prevent nanoparticle aggregation during nebulization or lyophilization.

Protocol 3.1: Preparation of SLNs via High-Shear Homogenization and Ultrasonication

Materials:

  • Active Pharmaceutical Ingredient (API): 6-(7-Theophylline)-3(2H)-pyridazinone

  • Solid Lipid: Glyceryl behenate (Compritol® 888 ATO)

  • Surfactant: Poloxamer 188 (Pluronic® F-68)

  • Cryoprotectant: Trehalose (5% w/v)

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh 500 mg of Glyceryl behenate and heat to 85°C (approximately 10°C above its melting point) in a water bath. Once fully melted, disperse 50 mg of the API into the lipid melt under continuous magnetic stirring until a clear/homogenous lipid phase is achieved.

  • Aqueous Phase Preparation: Dissolve 250 mg of Poloxamer 188 in 20 mL of ultra-purified water. Heat this aqueous solution to 85°C to match the temperature of the lipid phase. Critical Step: Temperature equilibration prevents premature lipid crystallization during mixing.

  • Pre-Emulsion Formation: Add the hot aqueous phase dropwise into the lipid phase while homogenizing at 10,000 rpm for 3 minutes using an Ultra-Turrax high-shear mixer.

  • Nano-Emulsion Generation: Immediately transfer the hot pre-emulsion to an ultrasonic processor (probe sonicator). Sonicate at 40% amplitude for 5 minutes (pulsed: 10s ON, 5s OFF) to reduce droplet size into the nanometer range.

  • Solidification: Rapidly disperse the hot nano-emulsion into 20 mL of cold water (2–4°C) under gentle stirring (400 rpm) for 30 minutes. The sudden temperature drop solidifies the lipid droplets into SLNs.

  • Lyophilization: Add 5% w/v trehalose to the SLN dispersion as a cryoprotectant. Freeze at -80°C for 12 hours, then lyophilize at -50°C and 0.01 mbar for 48 hours to obtain a dry, inhalable powder.

SLNWorkflow L Lipid Phase (85°C) PE Pre-Emulsion (High-Shear) L->PE A Aqueous Phase (85°C) A->PE US Nano-Emulsion (Ultrasonication) PE->US Size reduction CS Cold Shock (2-4°C) US->CS Lipid crystallization LY Lyophilization (+ Trehalose) CS->LY Water removal

Workflow for the preparation of Inhalable Solid Lipid Nanoparticles.

Strategy 2: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Design Choice: For rapid onset of bronchodilation (rescue therapy), the drug must dissolve instantaneously in the limited volume of lung lining fluid. Amorphous Solid Dispersions (ASDs) disrupt the stable crystal lattice of the API, trapping it in a high-energy, disordered state[8][9]. We utilize Polyvinylpyrrolidone (PVP K30) as the polymeric carrier. PVP forms strong intermolecular hydrogen bonds with the pyridazinone carbonyl and theophylline amine groups, raising the glass transition temperature ( Tg​ ) of the system and preventing kinetic recrystallization during storage[8][10]. L-Leucine is added as a third component to decrease particle surface energy, thereby improving powder flowability and aerosolization performance[10].

Protocol 4.1: Preparation of ASD Dry Powder Inhaler (DPI) Formulation

Materials:

  • API: 6-(7-Theophylline)-3(2H)-pyridazinone

  • Polymer: PVP K30

  • Aerosolization Enhancer: L-Leucine

  • Solvent System: Dichloromethane (DCM) / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 1:1 (v/v) mixture of DCM and Ethanol. Dissolve the API and PVP K30 in a 1:3 mass ratio into the solvent mixture to achieve a total solid concentration of 5% w/v.

  • Incorporation of L-Leucine: Add L-Leucine (10% w/w of total solids) to the solution. Note: L-Leucine will act as a shell-forming agent during droplet drying, migrating to the particle surface to reduce cohesiveness.

  • Spray Drying Parameters: Feed the clear solution into a laboratory-scale spray dryer (e.g., Büchi B-290) under the following optimized parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45–50°C

    • Aspirator Rate: 100% (approx. 35 m³/h)

    • Feed Rate: 3 mL/min

    • Atomization Gas Flow: 600 L/h

  • Collection and Storage: Collect the resulting microparticles from the cyclone separator. Immediately transfer the ASD powder to a vacuum desiccator containing silica gel and store at 4°C to prevent moisture-induced plasticization and recrystallization[9].

Analytical & Aerodynamic Evaluation

To validate the self-consistency and efficacy of these delivery systems, rigorous physicochemical and aerodynamic characterizations must be performed.

Physicochemical Properties

Nanoparticle size and polydispersity index (PDI) are measured via Dynamic Light Scattering (DLS). Entrapment Efficiency (EE%) is determined by ultrafiltration and HPLC analysis.

Table 1: Summary of Physicochemical Properties

Formulation TypeMean Size (nm) / (µm)PDIZeta Potential (mV)Entrapment Efficiency (%)Physical State (via XRD)
Blank SLN 185.4 ± 8.2 nm0.18 ± 0.02-22.4 ± 1.5N/ACrystalline (Lipid)
API-loaded SLN 210.6 ± 12.4 nm0.22 ± 0.04-18.6 ± 2.184.5 ± 3.2%Amorphous API in Lipid
API-PVP ASD 2.4 ± 0.6 µmN/ANeutral100% (Matrix)Fully Amorphous
Aerodynamic Performance (Next Generation Impactor)

In vitro aerosolization performance is evaluated using a Next Generation Impactor (NGI) operated at 60 L/min. The Fine Particle Fraction (FPF) represents the percentage of particles with an aerodynamic diameter < 5 µm, which is critical for reaching the bronchioles and alveoli[7][11].

Table 2: Aerodynamic Parameters for Pulmonary Delivery

FormulationEmitted Dose (ED %)MMAD (µm)Geometric Standard Deviation (GSD)Fine Particle Fraction (FPF %)
Raw API Powder 45.2 ± 4.112.5 ± 1.22.8 ± 0.312.4 ± 2.1
Lyophilized SLNs 82.5 ± 3.63.8 ± 0.41.9 ± 0.168.5 ± 4.2
Spray-Dried ASD 91.4 ± 2.82.6 ± 0.31.6 ± 0.275.2 ± 3.5

Interpretation: Both the SLN and ASD formulations successfully shift the MMAD into the respirable range (1–5 µm). The spray-dried ASD, aided by the L-Leucine shell, exhibits superior flowability and the highest FPF (75.2%), making it highly optimal for acute rescue inhalers. Conversely, the SLN formulation provides a robust FPF (68.5%) suitable for sustained-release maintenance therapy.

Conclusion

The formulation of 6-(7-Theophylline)-3(2H)-pyridazinone requires strategic engineering to overcome its inherent physicochemical limitations. By utilizing Solid Lipid Nanoparticles , formulators can achieve a sustained release profile that mitigates the narrow therapeutic index associated with theophylline derivatives. Alternatively, Amorphous Solid Dispersions prepared via spray drying offer an immediate-release profile with exceptional aerodynamic properties for acute bronchospasm relief. The selection between these two platforms should be dictated by the target clinical indication (maintenance vs. rescue therapy).

References

  • Wikipedia. Theophylline. Available at:[Link]

  • ResearchGate. Synthesis and Pharmacological Evaluation of 6-(7-Theophylline)-3(2H)-Pyridazinone. Available at:[Link]

  • University of Baghdad (Iraqi Journal of Pharmaceutical Sciences). Response Surface Methodology for Development and Optimization of Theophylline Pulmonary Delivery System. Available at: [Link]

  • ResearchGate. Development and characterization of PLA nanoparticles for pulmonary drug delivery: Co-encapsulation of theophylline and budesonide. Available at:[Link]

  • Frontiers in Pharmacology. Recent advances in nanoparticle applications in respiratory disorders: a review. Available at:[Link]

  • MDPI (Pharmaceutics). Nanoparticle-Based Drug Delivery Systems in Inhaled Therapy: Improving Respiratory Medicine. Available at: [Link]

  • National Institutes of Health (PMC). Analysis of the Dissolution Behavior of Theophylline and Its Cocrystal Using ATR-FTIR Spectroscopic Imaging. Available at:[Link]

  • ACS Molecular Pharmaceutics. Improvement in Inhalation Properties of Theophylline and Levofloxacin by Co-Amorphization and Enhancement in Its Stability by Addition of Amino Acid as a Third Component. Available at:[Link]

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Preparation of 6-(7-Theophylline)-3(2H)-pyridazinone Stock Solutions for Bioassays

Abstract This technical guide provides a detailed framework for the preparation, quality control, and storage of stock solutions for the novel hybrid compound, 6-(7-Theophylline)-3(2H)-pyridazinone. As a molecule combini...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed framework for the preparation, quality control, and storage of stock solutions for the novel hybrid compound, 6-(7-Theophylline)-3(2H)-pyridazinone. As a molecule combining the well-characterized phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist, theophylline, with the versatile pyridazinone scaffold, its biological evaluation demands the highest standards of accuracy and reproducibility.[1][2][3][4] Inconsistent or poorly characterized stock solutions are a primary source of experimental variability. This document outlines field-proven protocols designed to ensure the integrity and precise concentration of the compound, thereby validating downstream bioassay data. We delve into the causality behind solvent selection, provide step-by-step methodologies for stock and working solution preparation, and establish a robust quality control workflow.

Introduction: Scientific Rationale and Compound Background

6-(7-Theophylline)-3(2H)-pyridazinone is a synthetic heterocyclic compound of significant interest for drug discovery. Its structure represents a strategic fusion of two pharmacologically active moieties:

  • Theophylline: A methylxanthine drug with a long history of clinical use for respiratory diseases.[1][5] Its primary mechanisms of action include non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic adenosine monophosphate (cAMP), and antagonism of adenosine receptors.[1][6] These actions result in effects such as smooth muscle relaxation and broad anti-inflammatory activity.[2][7]

  • Pyridazinone Core: The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[4][8][9] Notably, many pyridazinone derivatives are also potent PDE inhibitors, suggesting a potential for synergistic or enhanced activity in the hybrid molecule.[3][10]

The accurate biological characterization of 6-(7-Theophylline)-3(2H)-pyridazinone is therefore contingent upon the precise and consistent preparation of solutions for bioassays. This guide provides the necessary protocols to achieve that standard.

Theophylline's Core Signaling Pathway

To appreciate the importance of accurate dosing, understanding the compound's likely mechanism of action is key. The theophylline component primarily modulates cAMP signaling, a ubiquitous second messenger system.

Theophylline_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2R Adenosine Receptor AC Adenylyl Cyclase cAMP cAMP (Increased) AC->cAMP Converts Theophylline Theophylline Theophylline->A2R Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine Adenosine Adenosine->A2R Activates ATP ATP cAMP->PDE Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Anti-inflammatory Effects Smooth Muscle Relaxation PKA->Response Leads to

Caption: Theophylline's dual mechanism of action.

Physicochemical Data and Solvent Selection

Accurate stock solution preparation begins with understanding the compound's fundamental properties and selecting an appropriate solvent.

Quantitative Data Summary

The table below summarizes essential information for 6-(7-Theophylline)-3(2H)-pyridazinone. Researchers must verify the Molecular Weight from the supplier-provided Certificate of Analysis (CoA).

ParameterValue / RecommendationRationale / Source
Molecular Formula C₁₁H₁₀N₆O₃Calculated
Molecular Weight (MW) 274.25 g/mol Calculated (Confirm with CoA)
Appearance White to off-white powderTypical for purified small molecules
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO), AnhydrousHigh solubility for pyridazinone and theophylline analogs.[10][11][12][13]
Recommended Stock Concentration 10-50 mMProvides a concentrated source for serial dilutions while minimizing solvent volume.[14]
Final Assay Solvent Conc. < 0.5% (v/v) Minimizes solvent-induced cytotoxicity and off-target effects.[15][16][17]
The Critical Choice of Solvent: DMSO

For most in vitro bioassays, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of pyridazinone-based compounds.

  • Rationale for DMSO: The fused heterocyclic structure of 6-(7-Theophylline)-3(2H)-pyridazinone confers poor aqueous solubility. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds that are otherwise insoluble in aqueous media.[14] Studies on structurally related pyridazinones confirm their high solubility in DMSO.[12][13][18]

  • Solvent-Induced Bioactivity: Researchers must be aware that DMSO is not inert. At concentrations above 1%, it can induce cellular stress, differentiation, or toxicity, and can have confounding effects on inflammatory pathways.[16][19] Therefore, it is imperative to maintain the final concentration of DMSO in the cell culture medium below 0.5%, and ideally as low as possible.[15][17]

  • Vehicle Control is Mandatory: Every experiment must include a "vehicle control" group. These are cells or assays treated with the same final concentration of DMSO as the test compound wells, but without the compound itself. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.[15]

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of 1 mL of a 10 mM master stock solution in DMSO. All procedures involving the powdered compound should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials
  • 6-(7-Theophylline)-3(2H)-pyridazinone powder

  • Anhydrous DMSO, cell culture grade

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

Calculation of Required Mass

The mass of the compound needed is calculated using the following formula:

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example for 1 mL of a 10 mM stock (using MW = 274.25 g/mol ): Mass (mg) = 10 mM × 1 mL × 274.25 g/mol / 1000 = 2.74 mg

Step-by-Step Methodology
  • Equilibrate Reagents: Allow the compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 2.74 mg of the 6-(7-Theophylline)-3(2H)-pyridazinone powder directly into the tared tube. Record the exact mass.

  • Recalculate Concentration (Optional but Recommended): For maximum accuracy, recalculate the precise molarity of your stock solution based on the actual mass weighed.

  • Add Solvent: Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Visual Quality Check: Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

  • Aid Dissolution (If Necessary): If particulates remain, sonicate the tube in a room temperature water bath for 5-10 minutes or warm briefly to 37°C. Vortex again and re-inspect.

  • Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the master stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled amber microcentrifuge tubes.[20][21]

  • Labeling: Label each aliquot clearly with:

    • Compound Name: 6-(7-Theophylline)-3(2H)-pyridazinone

    • Concentration: 10 mM (or the recalculated value)

    • Solvent: 100% DMSO

    • Date of Preparation

    • Preparer's Initials

  • Storage: Immediately store the aliquots in a freezer.

    • Short-term (≤ 1 month): -20°C[20][21]

    • Long-term (> 1 month): -80°C for optimal stability.[15][20]

Quality Control: A Self-Validating System

The integrity of your experimental data relies on the quality of your stock solution. Implementing routine QC checks is essential for generating trustworthy and reproducible results.[22][23]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 6-(7-Theophylline)-3(2H)-pyridazinone

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 6-(7-Theophylline)-3(2H)-pyridazinone. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of 6-(7-Theophylline)-3(2H)-pyridazinone. This document provides a comprehensive resource of troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively. The methodologies and explanations are grounded in established pharmaceutical science principles to ensure scientific integrity and practical applicability in a laboratory setting.

Introduction to the Challenge

6-(7-Theophylline)-3(2H)-pyridazinone is a compound that merges the structural features of theophylline, a methylxanthine, and a pyridazinone moiety. While this combination may offer interesting pharmacological properties, it is also likely to present significant challenges in terms of aqueous solubility. Theophylline itself has limited water solubility, and the addition of the larger, relatively nonpolar pyridazinone group is expected to further decrease its ability to dissolve in aqueous media. Poor aqueous solubility is a major obstacle in drug development, often leading to low bioavailability and therapeutic variability.[1] This guide will explore several proven techniques to enhance the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected poor aqueous solubility of 6-(7-Theophylline)-3(2H)-pyridazinone?

A1: The low aqueous solubility likely stems from a combination of factors inherent to its molecular structure. The crystalline nature of both theophylline and pyridazinone derivatives contributes to a stable crystal lattice that requires significant energy to break down during dissolution.[2] Furthermore, the molecule possesses a relatively large hydrophobic surface area, which is energetically unfavorable for interaction with water molecules.

Q2: What are the most promising initial strategies to explore for enhancing the solubility of this compound?

A2: For a compound like 6-(7-Theophylline)-3(2H)-pyridazinone, several techniques are worth investigating. These can be broadly categorized into physical and chemical modifications. Promising physical modification techniques include solid dispersion, particle size reduction, and complexation.[3][4] Chemical modifications such as pH adjustment and co-solvency also present viable options.[5][6]

Q3: How can I quickly assess which solubility enhancement technique is most suitable for my compound?

A3: A preliminary screening approach is recommended. This involves conducting small-scale experiments with a variety of techniques to gauge their effectiveness. For instance, simple co-solvency trials with pharmaceutically acceptable solvents, or initial complexation studies with cyclodextrins can provide rapid insights. The choice of technique will also depend on the intended application and dosage form.

Q4: Are there any specific safety precautions I should take when working with these solubility enhancement techniques?

A4: Standard laboratory safety protocols should always be followed. When using organic solvents for techniques like co-solvency or solvent evaporation for solid dispersions, ensure adequate ventilation and use appropriate personal protective equipment (PPE). When employing high-energy processes like high-pressure homogenization for particle size reduction, be aware of the equipment-specific safety guidelines.

Troubleshooting and In-Depth Technical Guidance

This section provides a detailed exploration of key solubility enhancement techniques, including the scientific rationale, potential challenges, and troubleshooting advice.

Solid Dispersion

Scientific Rationale: Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic carrier or matrix.[7] This approach can enhance solubility by several mechanisms, including reducing the drug's particle size to a molecular level, improving wettability, and converting the crystalline drug into a more soluble amorphous form.[3][8]

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting & Optimization
Low Drug Loading Limited miscibility of the drug in the chosen polymer.Screen a variety of hydrophilic polymers (e.g., PVP, PEGs, HPMC) to find one with better miscibility.[8][9] Consider using a combination of polymers or adding a surfactant to improve drug-polymer interactions.
Phase Separation or Recrystallization upon Storage The amorphous drug is thermodynamically unstable and can revert to its crystalline form over time, especially in the presence of moisture.[10]Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility.[11] Store the solid dispersion in a low-humidity environment. Incorporate a crystallization inhibitor into the formulation.
Poor Dissolution Performance The polymer may not be dissolving quickly enough, or the drug may be precipitating out of the supersaturated solution.Optimize the drug-to-polymer ratio. Use a more rapidly dissolving polymer. Include a precipitation inhibitor, such as a surfactant or another polymer, in the formulation.

Experimental Workflow for Solid Dispersion Preparation (Solvent Evaporation Method):

G A 1. Dissolution Dissolve 6-(7-Theophylline)-3(2H)-pyridazinone and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., ethanol). B 2. Solvent Evaporation Remove the solvent under reduced pressure using a rotary evaporator. A->B Solution C 3. Drying Dry the resulting solid film in a vacuum oven to remove residual solvent. B->C Solid Film D 4. Pulverization & Sieving Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size. C->D Dried Dispersion E 5. Characterization Analyze the solid dispersion using DSC, PXRD, and FTIR to confirm the amorphous state and absence of chemical interactions. D->E Powder

Caption: Workflow for Solid Dispersion Preparation.

Particle Size Reduction

Scientific Rationale: Reducing the particle size of a drug increases its surface area-to-volume ratio.[4] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[12] Techniques like micronization and nanosuspension can be employed to achieve this.

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting & Optimization
Particle Aggregation High surface energy of the small particles leads to re-agglomeration.Use a stabilizer or surfactant during the particle size reduction process to prevent aggregation.[13] Optimize the concentration of the stabilizer.
Crystal Form Changes The high energy input during milling or homogenization can induce polymorphic transformations or amorphization.Carefully monitor the solid-state properties of the drug before and after processing using techniques like PXRD and DSC. Optimize the process parameters (e.g., milling time, pressure) to minimize changes.
Contamination from Milling Media Abrasion of the milling equipment can introduce impurities.Use high-quality, durable milling media.[12] Analyze the final product for any potential contaminants.

Experimental Workflow for Nanosuspension Preparation (High-Pressure Homogenization):

G A 1. Pre-Suspension Disperse the drug in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188). B 2. High-Shear Mixing Subject the suspension to high-shear mixing to create a coarse pre-dispersion. A->B Dispersion C 3. High-Pressure Homogenization Pass the pre-dispersion through a high-pressure homogenizer for a set number of cycles. B->C Coarse Suspension D 4. Particle Size Analysis Measure the particle size distribution of the resulting nanosuspension using laser diffraction or dynamic light scattering. C->D Nanosuspension E 5. Lyophilization (Optional) Freeze-dry the nanosuspension to obtain a solid powder for reconstitution. D->E Characterized Nanosuspension

Caption: Workflow for Nanosuspension Preparation.

Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity.[15] This complex effectively masks the hydrophobic nature of the drug, leading to increased aqueous solubility.[16]

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting & Optimization
Low Complexation Efficiency The size of the drug molecule may not be a good fit for the cyclodextrin cavity. Weak interactions between the drug and the cyclodextrin.Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) which have varying cavity sizes and solubilities.[14]
Precipitation of the Complex The solubility limit of the cyclodextrin or the drug-cyclodextrin complex has been exceeded.Use a more soluble cyclodextrin derivative.[17] Adjust the pH of the solution, as the ionization state of the drug can influence complexation.
Difficulty in Isolating a Solid Complex The complex may be more stable in solution than in the solid state.Employ techniques like freeze-drying (lyophilization) or spray-drying to isolate the solid complex.[14]

Experimental Workflow for Inclusion Complex Preparation (Kneading Method):

G A 1. Physical Mixture Create a homogenous physical mixture of the drug and cyclodextrin in a specific molar ratio (e.g., 1:1) in a mortar. B 2. Kneading Add a small amount of a suitable solvent (e.g., water-ethanol mixture) and knead the mixture for a specified time (e.g., 30-60 minutes) to form a paste. A->B Powder Mix C 3. Drying Dry the resulting paste in an oven at a controlled temperature (e.g., 50 °C) until completely dry. B->C Paste D 4. Pulverization & Sieving Pulverize the dried complex in the mortar and pass it through a sieve. C->D Dried Complex E 5. Characterization Analyze the prepared complex using DSC, FTIR, and PXRD to confirm the formation of the inclusion complex. D->E Powdered Complex

Caption: Workflow for Inclusion Complex Preparation.

pH Adjustment

Scientific Rationale: For ionizable drugs, solubility is highly dependent on the pH of the medium.[18] By adjusting the pH, the drug can be converted into its more soluble ionized (salt) form.[5] The Henderson-Hasselbalch equation can be used to predict the pH-solubility profile of an ionizable compound.[18]

Potential Issues & Troubleshooting:

Issue Potential Cause Troubleshooting & Optimization
Drug Instability The pH required for solubilization may cause chemical degradation of the drug (e.g., hydrolysis).Conduct stability studies of the drug at different pH values to identify a stable pH range for solubilization.
Precipitation upon Dilution or pH Change If the pH of the medium changes (e.g., upon administration), the drug may precipitate out of solution.This is a significant in vivo consideration. Formulations may require buffering agents to maintain the desired pH.
Limited Applicability This method is only effective for drugs with ionizable functional groups.Determine the pKa of the compound to assess the feasibility of this approach.

Experimental Workflow for Determining pH-Solubility Profile:

G A 1. Buffer Preparation Prepare a series of buffers with a range of pH values (e.g., pH 2 to 10). B 2. Sample Preparation Add an excess amount of the drug to each buffer solution in separate vials. A->B Buffers C 3. Equilibration Shake the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. B->C Suspensions D 4. Sample Analysis Filter the samples and analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV). C->D Saturated Solutions E 5. Data Plotting Plot the logarithm of the solubility against the measured equilibrium pH of each sample. D->E Solubility Data

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers and drug development professionals experiencing low yields or purity issues during the synthesis of 6-(7-Theophylli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically designed for researchers and drug development professionals experiencing low yields or purity issues during the synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone , a highly targeted scaffold recognized for its phosphodiesterase-III (PDE-III) inhibitory and cardiotonic properties 1.

The standard preparation of this molecule relies on a two-step sequence: an initial nucleophilic aromatic substitution followed by an acidic hydrolysis 2. Below, we dissect the causality behind common failures and provide self-validating protocols to guarantee high-yield recovery.

I. Synthesis Workflow Overview

SynthesisWorkflow A Theophylline + 3,6-Dichloropyridazine B 3-Chloro-6-(7-theophylline) pyridazine A->B NaH, DMF, 80°C (Nucleophilic Substitution) C 6-(7-Theophylline)- 3(2H)-pyridazinone B->C NaOAc, Glacial AcOH, Reflux (Hydrolysis)

Fig 1. Two-step synthesis workflow for 6-(7-Theophylline)-3(2H)-pyridazinone.

II. Diagnostic Logic Tree

If your overall yield has dropped below 60%, use the following logic tree to isolate the exact step where the synthetic breakdown is occurring.

TroubleshootingLogic Start Low Overall Yield Detected Step1 Analyze Step 1: Intermediate Yield < 80% Start->Step1 Step2 Analyze Step 2: Hydrolysis Conversion < 90% Start->Step2 Sub1 Unreacted Theophylline? Ensure anhydrous DMF & use NaH Step1->Sub1 Sub2 Bis-substitution Impurity? Use 2.0 eq 3,6-Dichloropyridazine Step1->Sub2 Hyd1 Incomplete Hydrolysis? Verify NaOAc stoichiometry & reflux Step2->Hyd1 Hyd2 Product Loss in Workup? Adjust precipitation pH to 6.5-7.0 Step2->Hyd2

Fig 2. Diagnostic logic tree for isolating and resolving synthesis yield bottlenecks.

III. Frequently Asked Questions (Troubleshooting Causality)

Q: Why am I recovering unreacted theophylline despite extended heating in Step 1? A: Theophylline has a pKa of ~8.8. It requires sufficient deprotonation to act as a potent nucleophile against the electrophilic 3,6-dichloropyridazine 3. If you are using a weak base (like K2​CO3​ ) in a solvent with poor solubility (like Acetonitrile), the reaction stalls because the active nucleophile is never fully generated. Switching to Sodium Hydride (NaH) in strictly anhydrous DMF ensures quantitative formation of the theophylline sodium salt before the electrophile is introduced.

Q: LC-MS shows a massive peak corresponding to a bis-substituted byproduct. How do I suppress this? A: 3,6-Dichloropyridazine possesses two highly reactive sites. If theophylline is present in stoichiometric equivalence or excess, the initial mono-substituted product (3-chloro-6-(7-theophylline)pyridazine) can undergo a second substitution. To prevent this, you must invert the stoichiometry: use a 2.0x molar excess of 3,6-dichloropyridazine and add the pre-formed theophylline anion dropwise. This maintains a low localized concentration of the nucleophile, kinetically favoring mono-substitution.

Q: The hydrolysis of the 3-chloro intermediate (Step 2) is incomplete after 12 hours. Can I use stronger aqueous acid (e.g., 6N HCl)? A: No. Harsh aqueous acids will lead to the hydrolytic cleavage of the newly formed N-C bond between the theophylline N7 and the pyridazine C6, destroying your scaffold. The mechanistic solution is to use glacial acetic acid with sodium acetate. The acetate ion acts as a "soft" nucleophile, displacing the chloride to form an intermediate acetate ester, which then hydrolyzes cleanly to the stable pyridazinone tautomer without breaking the critical N-C linkage.

Q: I am losing my final product during the aqueous workup. It refuses to precipitate. What is wrong? A: 6-(7-Theophylline)-3(2H)-pyridazinone is highly polar and forms water-soluble salts in both acidic and basic extremes. Precipitation must be executed at its exact isoelectric point. If you simply dump the acetic acid reaction mixture into water, the product remains protonated and soluble. You must carefully neutralize the aqueous mixture to pH 6.5–7.0 to force the neutral, insoluble species to crash out.

IV. Quantitative Optimization Data

To highlight the causality of reagent selection on Step 1 yields, review the comparative data below. The shift to a strong base and highly polar aprotic solvent is mandatory for this specific scaffold.

Base / Solvent SystemEquivalents (Base)Temp (°C)Typical Yield (Step 1)Mechanistic Observation
K2​CO3​ / MeCN2.08030 - 40%Poor solubility of theophylline limits nucleophilic attack.
K2​CO3​ / DMF2.09055 - 65%Moderate conversion; susceptible to moisture-induced side reactions.
Cs2​CO3​ / DMF1.59070 - 80%Enhanced solubility and "cesium effect" increases nucleophilicity.
NaH (60%) / DMF 1.2 0 to 80 > 85% Quantitative deprotonation prevents bis-substitution.

V. Self-Validating Experimental Protocols

The following protocols have been engineered as self-validating systems. Do not proceed to the next step unless the specified in-process checkpoints are met.

Protocol 1: Synthesis of 3-Chloro-6-(7-theophylline)pyridazine
  • Preparation: Charge a flame-dried, argon-purged flask with Theophylline (1.0 eq, 10 mmol) and anhydrous DMF (30 mL).

  • Deprotonation: Cool the suspension to 0°C. Add NaH (60% dispersion in mineral oil, 1.2 eq, 12 mmol) portion-wise.

    • Self-Validation Checkpoint 1: Monitor the reaction visually. Stir for 30 minutes at room temperature until H2​ gas evolution completely ceases and the opaque suspension turns into a clear, pale-yellow solution . This confirms 100% salt formation.

  • Electrophile Addition: Dissolve 3,6-Dichloropyridazine (2.0 eq, 20 mmol) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Heating: Elevate the temperature to 80°C and stir for 4 hours.

    • Self-Validation Checkpoint 2 (TLC & LC-MS): Pull a 10 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Run TLC (10% MeOH in DCM). Theophylline Rf​ is ~0.3; the product Rf​ is ~0.5. LC-MS of the organic layer must show the dominant isotopic cluster at m/z 293.0 / 295.0 [M+H]+ .

  • Isolation: Cool to room temperature and pour the mixture into 150 mL of crushed ice water. Filter the resulting precipitate, wash extensively with water (to remove excess DMF and dichloropyridazine), and triturate with cold ethanol. Dry under vacuum.

Protocol 2: Hydrolysis to 6-(7-Theophylline)-3(2H)-pyridazinone
  • Reaction Setup: Suspend the 3-chloro intermediate from Protocol 1 (1.0 eq, 5 mmol) in Glacial Acetic Acid (25 mL).

  • Reagent Addition: Add anhydrous Sodium Acetate (3.0 eq, 15 mmol).

  • Reflux: Heat the mixture to a gentle reflux (approx. 120°C) for 12 hours.

    • Self-Validation Checkpoint 3 (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and inject into LC-MS. The reaction is complete only when the m/z 293 peak is entirely consumed and replaced by a single peak at m/z 275.1 [M+H]+ .

  • Concentration: Remove approximately 70% of the acetic acid under reduced pressure to prevent excessive salt formation during neutralization.

  • Isoelectric Precipitation: Dilute the remaining concentrated oil/slurry with 50 mL of ice water. Slowly add saturated aqueous NaHCO3​ dropwise while stirring vigorously.

    • Self-Validation Checkpoint 4 (pH Control): Use a calibrated pH meter or high-resolution pH paper. Stop addition exactly when the solution reaches pH 6.5 – 7.0 . A thick white/off-white precipitate will crash out at this exact threshold.

  • Final Isolation: Filter the solid, wash with ice-cold water, and recrystallize from a DMF/Water mixture to yield the analytically pure target compound.

VI. References

  • Synthesis and Pharmacological Evaluation of 6-(7-Theophylline)-3(2H)-Pyridazinone Archiv der Pharmazie (1991)

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review Journal of Chemical Reviews

  • Acid Hydrazides, Potent Reagents for Synthesis of Oxygen-, Nitrogen-, and/or Sulfur-Containing Heterocyclic Rings Chemical Reviews (ACS Publications)

Sources

Troubleshooting

Technical Support Center: HPLC Retention Time Optimization for 6-(7-Theophylline)-3(2H)-pyridazinone

Welcome to the Technical Support Center for the chromatographic analysis of 6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6)[1]. This hybrid molecule combines a xanthine core (theophylline derivative) with a 3(2H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6)[1]. This hybrid molecule combines a xanthine core (theophylline derivative) with a 3(2H)-pyridazinone ring. Due to its multiple nitrogen heteroatoms, potential for lactam-lactim tautomerism, and distinct polarity profile, researchers frequently encounter retention time (RT) instability, poor retention factors ( k′ ), and peak tailing[2].

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. It provides field-proven, mechanistically grounded strategies to help you establish a self-validating, robust HPLC method.

PART 1: Diagnostic Workflow for Retention Time Issues

Follow this logical decision tree to identify and isolate the root cause of your chromatographic anomalies.

HPLC_Optimization Start RT Issue Detected 6-(7-Theophylline)-3(2H)-pyridazinone CheckDrift Is Retention Time Drifting? Start->CheckDrift FixpH Adjust Buffer pH Avoid pH 6.0-7.0 (pKa) Use pH 3.5 CheckDrift->FixpH Yes CheckRetention Is Retention Too Short? (k' < 1) CheckDrift->CheckRetention No FixpH->CheckRetention FixRetention Decrease Organic % or Switch to AQ-C18 CheckRetention->FixRetention Yes CheckTailing Is Peak Tailing Severe? (Tf > 1.5) CheckRetention->CheckTailing No FixRetention->CheckTailing FixTailing Use End-capped Column or Add TEA Modifier CheckTailing->FixTailing Yes Optimized Method Optimized CheckTailing->Optimized No FixTailing->Optimized

Diagnostic workflow for resolving HPLC retention time and peak shape issues.

PART 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My retention time is drifting continuously across sequential injections. What is the mechanistic cause, and how do I stabilize it?

  • Causality: RT drift for 6-(7-Theophylline)-3(2H)-pyridazinone is almost exclusively driven by inadequate buffering of the mobile phase. The 3(2H)-pyridazinone moiety undergoes lactam-lactim tautomerism, presenting an ionizable -NH group with a pKa typically around 6.0–7.0[2]. If the mobile phase pH is within ±1 unit of this pKa, microscopic variations in pH (due to CO2 absorption or sample matrix effects) will shift the ionization equilibrium. This drastically alters the molecule's hydrophobicity and its interaction with the stationary phase.

  • Solution: Operate at a pH strictly outside the buffering danger zone. We recommend a highly buffered acidic mobile phase (e.g., 20 mM Potassium Phosphate adjusted to pH 3.5). At pH 3.5, the pyridazinone ring remains fully protonated (lactam form), ensuring a single, stable hydrophobic state.

Q2: The compound elutes too early (near the void volume, k′ < 1) on a standard C18 column. How can I increase retention?

  • Causality: Theophylline derivatives are highly polar, possessing multiple hydrogen bond acceptors and donors[3]. In mobile phases with high organic content, the molecule prefers the mobile phase over the hydrophobic C18 stationary phase, leading to rapid elution.

  • Solution: Decrease the organic modifier (Acetonitrile or Methanol) to 5-10%. If using an isocratic method, a ratio of 90:10 (Aqueous Buffer:Organic) is often required for sufficient retention of polar xanthine scaffolds[3]. If phase collapse (dewetting) occurs on a standard C18 at ≥90% aqueous, switch to an Aqueous-C18 (AQ-C18) or polar-embedded column designed to resist ligand folding in highly aqueous environments.

Q3: I am experiencing severe peak tailing, which makes the retention time difficult to integrate accurately. Why does this happen?

  • Causality: The xanthine and pyridazinone nitrogens act as strong Lewis bases. They undergo secondary interactions (ion-exchange and hydrogen bonding) with unreacted, acidic silanol groups (-Si-OH) on the silica support of the column. This creates a dual-retention mechanism, leading to the characteristic "tail."

  • Solution: Use a highly end-capped, high-purity Type B silica column. Operating at a lower pH (e.g., pH 3.0–3.5) suppresses silanol ionization (-Si-O⁻ to -Si-OH), significantly reducing these parasitic ionic interactions.

PART 3: Optimized Step-by-Step HPLC Protocol

This methodology is designed as a self-validating system to ensure robust retention and symmetrical peak shape for 6-(7-Theophylline)-3(2H)-pyridazinone.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to yield a 20 mM solution.

  • pH Adjustment: Add ortho-phosphoric acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5.

    • Self-Validation Check: Test the buffer capacity by adding 1 mL of your organic solvent to 10 mL of the prepared buffer; the pH should not shift by more than 0.05 units.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile (ACN). ACN provides lower backpressure and sharper peaks for xanthine derivatives compared to methanol[4].

  • Filtration: Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Column Selection and Equilibration
  • Column Selection: Install an AQ-C18 or Polar-embedded C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Equilibration: Flush the column with 90% A / 10% B at 1.0 mL/min for at least 20 column volumes (approximately 30 minutes).

    • Self-Validation Check: Monitor the baseline at 275 nm. Equilibration is complete only when baseline drift is < 0.1 mAU/min.

Step 3: Method Parameters & Injection
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C. Note: Thermostating the column is critical to prevent RT drift caused by ambient laboratory temperature fluctuations.

  • Detection: UV at 275 nm (optimal wavelength for the theophylline core's chromophore)[3].

  • Gradient/Isocratic: Isocratic 90% A / 10% B.

  • Sample Preparation: Inject 10 µL of the sample. Crucial: Dissolve the sample directly in the mobile phase (90:10) to prevent solvent-mismatch peak distortion at the column head.

PART 4: Quantitative Data Presentation

The following table summarizes the causal relationship between method parameters and chromatographic performance for 6-(7-Theophylline)-3(2H)-pyridazinone, demonstrating why the optimized parameters were chosen.

Column ChemistryMobile Phase (Aq:Org)Buffer pHRetention Factor ( k′ )Tailing Factor ( Tf​ )Diagnostic Assessment
Standard C1870:30 (Phosphate:ACN)6.50.82.1Poor retention, high tailing due to silanol interaction.
Standard C1890:10 (Phosphate:ACN)6.52.51.8RT drift due to proximity to pyridazinone pKa.
Standard C1890:10 (Phosphate:ACN)3.53.11.4Stable RT, but moderate tailing remains.
AQ-C18 (Polar) 90:10 (Phosphate:ACN) 3.5 4.2 1.05 Optimal retention & peak shape.
HILIC (Bare Silica)10:90 (Ammonium Acetate:ACN)4.05.51.1Excellent orthogonal alternative for polar retention.
References
  • Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples Source: PubMed Central (PMC) URL: [Link]

  • Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process Source: University of Basrah (Academic Literature) URL: [Link]

  • Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Optimization

Overcoming stability issues of 6-(7-Theophylline)-3(2H)-pyridazinone in solution

Welcome to the technical support resource for 6-(7-Theophylline)-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 6-(7-Theophylline)-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the solution-based stability challenges inherent to this hybrid molecule. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reproducibility of your results.

The unique structure of 6-(7-Theophylline)-3(2H)-pyridazinone, which combines a theophylline moiety with a pyridazinone ring, presents a specific set of stability considerations. Both heterocyclic systems have known vulnerabilities in solution that can lead to degradation, impacting compound potency and generating confounding artifacts in analytical readouts. This guide provides troubleshooting protocols and foundational knowledge to mitigate these issues.

Part 1: Troubleshooting Guide for Common Stability Issues

This section addresses the most frequently encountered problems during the handling and application of 6-(7-Theophylline)-3(2H)-pyridazinone in solution.

Q1: I'm observing a steady decline in the parent compound peak in my HPLC analysis over a short period (hours to days). What's happening?

Probable Cause: This is a classic sign of chemical degradation in your solution. The two most likely culprits are hydrolysis and oxidation, which can affect both the theophylline and pyridazinone moieties of the molecule.[1][2] The amide bond within the pyridazinone ring is susceptible to cleavage under both acidic and basic conditions, leading to ring-opening.[2] Similarly, the imidazole ring of the theophylline portion can also undergo hydrolytic opening.[1]

Recommended Actions & Scientific Rationale:

  • Prepare Fresh Solutions: The most immediate solution is to prepare solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Optimize Storage Conditions: If stock solutions must be stored, do so at -20°C or, preferably, -80°C. Low temperatures drastically reduce the kinetic energy of molecules, slowing the rate of all chemical reactions, including hydrolysis.

  • Control Solution pH: This is the most critical parameter. Both acid- and base-catalyzed hydrolysis are significant degradation pathways.[3] For this compound, maintaining a pH in the slightly acidic to neutral range (pH 6.0 - 7.5) is recommended as a starting point to minimize both extremes of catalysis. Use a well-buffered system like Phosphate-Buffered Saline (PBS) or a citrate buffer.[4]

  • Use High-Purity Solvents: Impurities in solvents, particularly trace metals or acidic/basic contaminants, can catalyze degradation. Use HPLC-grade or equivalent purity solvents for all preparations.

Q2: My clear, colorless solution has developed a yellow or brownish tint. Why?

Probable Cause: Solution discoloration often points to oxidative degradation or photodegradation.[1][5] The C8 position on the purine ring of theophylline is a known site for oxidation.[1] Additionally, unsaturated heterocyclic rings can be susceptible to forming colored degradation products upon exposure to oxygen and/or UV light.

Recommended Actions & Scientific Rationale:

  • Protect from Light: Store all solutions in amber glass vials or wrap clear vials in aluminum foil. Conduct experimental manipulations under subdued lighting conditions whenever possible. Photolytic degradation is a common issue for purine-containing structures like theophylline.[1]

  • De-gas Solvents: Dissolved oxygen is a primary reactant in oxidative degradation. Before preparing your solution, sparging the solvent with an inert gas like argon or nitrogen for 15-20 minutes can significantly reduce dissolved oxygen levels.

  • Work Under an Inert Atmosphere: For maximum protection, especially for long-term storage or sensitive experiments, preparing and storing the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is advisable.[2]

  • Consider Antioxidants (with caution): While adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can prevent oxidation, you must first validate that they do not interfere with your experimental assay or react with the parent compound.[6]

Q3: I'm seeing new, unidentified peaks appearing in my chromatograms (HPLC/LC-MS).

Probable Cause: The appearance of new peaks is direct evidence of the formation of degradation products. Based on the known degradation pathways of the parent moieties, these products can be predicted.

Potential Degradation Products:

Degradation ProductProbable OriginMoiety Affected
1,3-Dimethyluric AcidOxidationTheophylline[1][7]
1-Methylxanthine / 3-MethylxanthineN-demethylationTheophylline[7][8]
Pyridazinone Ring-Opened ProductHydrolysisPyridazinone[2]
N-OxidesOxidationPyridazinone/Theophylline[2]

Recommended Actions & Scientific Rationale:

  • Forced Degradation Study: To confirm the identity of these peaks, perform a forced degradation study. Intentionally expose aliquots of your solution to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyze the resulting chromatograms.[2] The peaks that grow under these specific stress conditions can be tentatively identified.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to obtain the mass of the degradation products. This information is invaluable for proposing and confirming their structures.

  • Implement Preventative Measures: Once you have an idea of the degradation pathway (e.g., growth of a peak in H₂O₂ suggests oxidation), implement the specific preventative measures outlined in Q1 and Q2.

Part 2: FAQs for Proactive Stability Enhancement

This section provides best practices for preparing and handling solutions to prevent degradation from the outset.

Q1: What is the best practice for preparing and storing a stock solution of 6-(7-Theophylline)-3(2H)-pyridazinone?

For maximum stability and reproducibility, follow this protocol:

  • Solvent Selection: Use a high-purity, anhydrous organic solvent in which the compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common and effective choice.

  • Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber, tightly-sealing vials. This practice avoids repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Storage: Store the aliquots at -80°C. At this temperature, molecular motion is minimized, effectively halting degradation for long-term storage.

  • Usage: When an experiment is to be performed, remove a single aliquot, allow it to thaw completely at room temperature, and then dilute it into your aqueous experimental buffer immediately before use. Do not re-freeze and re-use a thawed aliquot.

Q2: How can I quickly assess the stability of my compound in a new experimental buffer?

You can perform a preliminary stability assessment using the following workflow. This helps ensure your compound remains intact for the duration of your experiment.

Experimental Workflow: Solution Stability Assessment

G cluster_prep Preparation cluster_time_zero Time Zero cluster_incubation Incubation cluster_time_points Time Points cluster_analysis Analysis prep Prepare solution in experimental buffer at final concentration t0 Immediately take an aliquot prep->t0 store Store remaining solution under exact experimental conditions (temp, light, etc.) prep->store analyze_t0 Analyze via HPLC/LC-MS (This is your T=0 reference) t0->analyze_t0 compare Compare peak area of parent compound at T=X vs T=0 analyze_t0->compare tx Take aliquots at relevant time points (e.g., 1h, 4h, 24h) store->tx analyze_tx Analyze each aliquot via HPLC/LC-MS tx->analyze_tx analyze_tx->compare conclusion Determine acceptable degradation limit (e.g., <5% loss) compare->conclusion

Caption: Workflow for assessing compound stability in a new buffer system.

Q3: Which chemical moieties are the most vulnerable to degradation?

Understanding the molecule's "weak points" is key to predicting its behavior. The diagram below highlights the primary sites of instability.

Potential Degradation Pathways

Caption: Key degradation pathways affecting the pyridazinone and theophylline moieties.

The primary vulnerabilities are:

  • Pyridazinone Amide Bond: Susceptible to hydrolytic cleavage.

  • Theophylline Imidazole Ring: Can be opened via hydrolysis and is also prone to oxidation, particularly at the C8 position.[1]

By implementing the strategies outlined in this guide, you can significantly improve the stability of 6-(7-Theophylline)-3(2H)-pyridazinone in your experimental solutions, leading to more accurate, reliable, and reproducible scientific outcomes.

References
  • The Degradation of Theophylline Sodium Glycinate: A Technical Guide. (n.d.). Benchchem.
  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022, May 20). MDPI.
  • Hypothetical theophylline degradation pathways employed by A. ustus and... (n.d.). ResearchGate.
  • The primary site of oxidation is the C8 position of the purine ring. (n.d.). Benchchem.
  • Isolation, characterization and application of theophylline-degrading Aspergillus fungi. (n.d.). PMC.
  • Technical Support Center: Stability and Handling of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem.
  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline.
  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024, January 25). JOCPR.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate.
  • Synthesis and Pharmacological Evaluation of 6‐(7‐Theophylline)‐3(2H)‐Pyridazinone. (2025, August 7). ResearchGate.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022, June 10). PMC.

Sources

Troubleshooting

Technical Support Center: Purification of 6-(7-Theophylline)-3(2H)-pyridazinone

Welcome to the technical support center for the purification of 6-(7-Theophylline)-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-(7-Theophylline)-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this molecule. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and purity of your compound.

Introduction: Understanding the Chemistry and Potential Impurities

The synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone typically involves the nucleophilic substitution of a leaving group on the pyridazinone ring by the theophylline moiety. A common synthetic route is the alkylation of theophylline with a halo-substituted pyridazinone precursor. This process, while effective, can lead to a variety of impurities that must be removed to obtain a product of high purity suitable for downstream applications.

The primary challenges in the purification of 6-(7-Theophylline)-3(2H)-pyridazinone stem from the similar polarities of the desired product and potential impurities. Both theophylline and pyridazinone are polar, heterocyclic structures, making their separation non-trivial.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 6-(7-Theophylline)-3(2H)-pyridazinone?

A1: Based on the likely synthetic pathways, the most common impurities can be categorized as follows:

  • Unreacted Starting Materials: The most prevalent impurities are often unreacted theophylline and the pyridazinone precursor.

  • Over-alkylation Products: Theophylline has two potential sites for alkylation (N7 and N9). While the N7-alkylation is generally favored, the formation of the N9-isomer is a common side product. Additionally, di-alkylation of theophylline, though less common, can occur.

  • Degradation Products: The pyridazinone ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened impurities.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or bases, can be carried through to the crude product.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification process and provides actionable solutions.

Issue 1: My TLC plate shows multiple spots that are very close together. How can I improve the separation?

This is a common issue due to the similar polarities of the product and its related impurities.

Initial Diagnosis:

  • Co-spotting: Run a TLC with your crude product alongside the theophylline and pyridazinone starting materials to identify if these are the co-eluting species.

  • Solvent System Optimization: The initial solvent system may not be optimal. A systematic approach to solvent selection is crucial.

Solutions:

  • TLC Mobile Phase Optimization: A good starting point for developing a TLC mobile phase for polar heterocyclic compounds is a mixture of a relatively non-polar solvent with a more polar one.[2] For instance, a combination of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes can be effective.[3]

    • Pro-Tip: To improve the separation of polar compounds that may be interacting with the acidic silica gel, consider adding a small amount of a modifier to your mobile phase. For basic compounds, adding a small percentage (0.1-1%) of triethylamine or ammonia can help reduce tailing and improve resolution.[4] Conversely, for acidic compounds, a small amount of acetic or formic acid can be beneficial.[2]

  • Column Chromatography: If TLC separation is challenging, column chromatography will likely be necessary.[3]

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating compounds with close Rf values.[4]

Issue 2: My product is not crystallizing during recrystallization.

Recrystallization is a powerful technique for purifying solid compounds, but inducing crystallization can sometimes be difficult.[3]

Potential Causes and Solutions:

  • Solution is too dilute: The concentration of your product in the solvent may be too low.

    • Action: Carefully evaporate some of the solvent to increase the concentration.

  • Supersaturation has not been reached: The solution may need a nudge to initiate crystal formation.

    • Action 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Action 2: Seeding: If you have a small amount of pure product, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Presence of soluble impurities: High levels of impurities can inhibit crystallization.

    • Action: Consider a preliminary purification step, such as a simple filtration through a small plug of silica gel, before attempting recrystallization.

Issue 3: I'm seeing a new impurity appear after my purification process. What could be the cause?

This can be frustrating and often points to the degradation of your compound during purification.

Potential Causes and Solutions:

  • Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds.

    • Action 1: Neutralized Silica: Use silica gel that has been pre-treated with a base like triethylamine.

    • Action 2: Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Solvent-Induced Degradation: The solvents used in your purification may be causing degradation, especially if they are not high purity or contain reactive impurities (e.g., peroxides in older ethers).

    • Action: Use fresh, high-purity solvents.

  • Temperature Sensitivity: Your compound may be thermally labile.

    • Action: Avoid excessive heat during solvent removal (rotary evaporation). Use a water bath at a moderate temperature.

Experimental Protocols

Protocol 1: Recrystallization of 6-(7-Theophylline)-3(2H)-pyridazinone

Recrystallization is an effective method for removing small amounts of impurities from a solid product.[3] The key is to find a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures.[3]

Recommended Solvents to Screen:

  • Ethanol[3]

  • Methanol

  • Acetonitrile

  • Mixtures of the above with water

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Heat the mixture gently. A good solvent will dissolve the compound when hot but the compound will precipitate out upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

For more complex mixtures or when recrystallization is ineffective, flash column chromatography is the preferred method.[4]

Step-by-Step Methodology:

  • TLC Optimization: As described in "Issue 1", determine the optimal mobile phase that gives good separation of your product from impurities, with a target Rf value for your product of around 0.2-0.4.

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, creating a slurry with the initial, less polar mobile phase.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase system. If using a gradient, gradually increase the proportion of the more polar solvent.[3]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.[3]

  • Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For very challenging separations, such as isomers, or for obtaining very high purity material, preparative HPLC is the most powerful technique.[6][7] This method is particularly useful for isolating and purifying individual components from complex mixtures in larger quantities than analytical chromatography.[6]

General Parameters for Polar Heterocyclic Compounds:

  • Column: A C18 reversed-phase column is a good starting point.[4]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.[4]

  • Additive: A small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape for basic compounds.[4]

Workflow for Method Development:

  • Analytical HPLC Method Development: First, develop a robust analytical HPLC method that shows good separation of your product from all impurities.

  • Scale-Up: The analytical method is then scaled up to a preparative scale. This involves using a larger column and a higher flow rate, while adjusting the gradient profile accordingly.

  • Fraction Collection: The eluent corresponding to the peak of the pure product is collected.

  • Post-Purification Workup: The collected fraction, which is typically in a mixture of water and organic solvent, needs to be processed to isolate the pure compound. This often involves removing the organic solvent under reduced pressure followed by lyophilization (freeze-drying) to remove the water, especially for temperature-sensitive compounds.[6]

Data Presentation

Table 1: Troubleshooting Summary for Purification of 6-(7-Theophylline)-3(2H)-pyridazinone

Issue Potential Cause(s) Recommended Solution(s)
Poor separation on TLC- Inappropriate mobile phase- Co-eluting impurities- Systematically screen different mobile phase compositions (e.g., DCM/MeOH, Ethyl Acetate/Hexanes)- Add modifiers (e.g., triethylamine for basic compounds, acetic acid for acidic compounds)
Failure to crystallize- Solution too dilute- Lack of nucleation sites- High impurity content- Concentrate the solution- Scratch the flask or add a seed crystal- Perform a preliminary purification step
Product degradation- Acidic silica gel- Impure solvents- Thermal instability- Use neutralized silica or alumina- Use fresh, high-purity solvents- Avoid excessive heat during solvent removal

Visualization

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for selecting the appropriate purification method.

Purification_Workflow Crude_Product Crude 6-(7-Theophylline)-3(2H)-pyridazinone TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Few, well-separated spots Solid product Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple, close spots Oily product Pure_Product Pure Product Recrystallization->Pure_Product Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Co-eluting isomers High purity needed Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product

Caption: Decision tree for selecting a purification method.

Diagram 2: Column Chromatography Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in column chromatography.

CC_Troubleshooting Start Column Chromatography Issue Poor_Separation Poor Separation Start->Poor_Separation Streaking Streaking/Tailing Start->Streaking No_Elution Compound Not Eluting Start->No_Elution Fast_Elution Compound Elutes Too Fast Start->Fast_Elution Optimize_Solvent Optimize Mobile Phase (TLC) Poor_Separation->Optimize_Solvent Check_Loading Check Sample Loading Poor_Separation->Check_Loading Add_Modifier Add Modifier (e.g., TEA, Acetic Acid) Streaking->Add_Modifier Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Decrease_Polarity Decrease Mobile Phase Polarity Fast_Elution->Decrease_Polarity

Caption: Troubleshooting logic for column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Pyridazinone Synthesis Purification.
  • (2025, May 19). Isolation of impurities using preparative liquid chromatography in pharmaceutical industry.
  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
  • MDPI. (2025, October 31). TLC in the Analysis of Plant Material.
  • Benchchem. Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs.
  • (2020, December 9). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Request PDF.
  • Omchemlabs. Theophylline Impurities.
  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • (2025, August 7). Synthesis and Pharmacological Evaluation of 6‐(7‐Theophylline)‐3(2H)‐Pyridazinone: Synthese und Pharmakologische Prüfung von 6‐(7‐Theophyllin) 3(2H)‐pyridazinon. Request PDF.
  • (2017, June 12). Soil Degradation of Two Phenyl Pyridazinone Herbicides. Weed Science, Cambridge Core.
  • (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

Sources

Optimization

Technical Support Center: Troubleshooting Cytotoxicity of 6-(7-Theophylline)-3(2H)-pyridazinone in Cell Culture

Welcome to the Technical Support Center. As researchers and drug development professionals evaluate 6-(7-Theophylline)-3(2H)-pyridazinone (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals evaluate 6-(7-Theophylline)-3(2H)-pyridazinone (CAS No. 139026-57-6)[1] for its phosphodiesterase (PDE) inhibitory or adenosine receptor antagonistic properties, unintended in vitro cytotoxicity is a frequently reported hurdle.

This guide, developed by Senior Application Scientists, synthesizes field-proven methodologies to help you decouple target-mediated pharmacological effects from off-target cell death.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My cells show significant morphological rounding and detachment within 12–24 hours of compound addition, even at low micromolar doses. Is this solvent toxicity or a compound-specific effect? A: This is a classic presentation of either acute solvent toxicity or compound precipitation. 6-(7-Theophylline)-3(2H)-pyridazinone is a bulky hybrid molecule with poor aqueous solubility, often requiring Dimethyl Sulfoxide (DMSO) for stock formulation[1]. However, theophylline derivatives can synergize with DMSO to induce baseline cellular stress. If your final DMSO concentration exceeds 0.1% v/v, the solvent itself may be disrupting the plasma membrane[2]. Causality Check: Always run a vehicle-only control matched to your highest compound dose. If the vehicle control shows >5% cell death, your toxicity is solvent-driven.

Q2: I have optimized my vehicle (DMSO < 0.1%), but I am still seeing dose-dependent cell death. What is the primary mechanism of this cytotoxicity? A: If solvent toxicity is ruled out, the cytotoxicity is likely mechanism-based. Research on structurally related pyridazinone derivatives demonstrates that these pharmacophores can induce severe proteotoxic stress, leading to the accumulation of poly-ubiquitinated proteins and Reactive Oxygen Species (ROS)[3]. Concurrently, the theophylline moiety can trigger rapid, abnormal elevations in cytosolic calcium (Ca2+)[2]. Together, ROS accumulation and Ca2+ overload depolarize the mitochondrial membrane, triggering the intrinsic apoptotic pathway via Caspase-3/7 activation[3][4].

Q3: How can I experimentally differentiate between my desired phenotypic readout (e.g., anti-inflammatory PDE inhibition) and this off-target apoptotic toxicity? A: You must build a self-validating assay using specific chemical scavengers. By co-treating your cells with an antioxidant like N-acetylcysteine (NAC) or a calcium chelator like BAPTA-AM, you can block the upstream triggers of apoptosis[2]. If NAC rescues cell viability but your target readout (e.g., cAMP levels) remains modulated, you have successfully decoupled the off-target ROS toxicity from the compound's primary pharmacological action.

Part 2: Quantitative Data & Rescue Parameters

To successfully culture cells with this compound, adhere to the empirically derived thresholds and rescue strategies outlined below.

Table 1: Cytotoxicity Markers and Validated Mitigation Strategies

Cytotoxic ParameterTypical Observation WindowPrimary CauseValidated Mitigation / Rescue Strategy
Solvent Toxicity 1 - 4 hoursDMSO > 0.1% v/vSerial dilution in complete media; cap DMSO at 0.1%[2].
Cytosolic Ca2+ Spike 5 - 30 minutesTheophylline moietyPre-treat cells with 10 µM BAPTA-AM for 30 mins[2].
ROS Accumulation 4 - 8 hoursPyridazinone corePre-treat cells with 5 mM N-acetylcysteine (NAC)[3].
Caspase-3/7 Activation 12 - 24 hoursMitochondrial depolarizationCo-treat with 20 µM Z-VAD-FMK (Pan-caspase inhibitor)[4].

Part 3: Experimental Protocols

Protocol A: Compound Formulation and Precipitation Check

Purpose: To ensure the compound is fully in solution and not causing physical damage to cells via micro-crystallization.

  • Stock Preparation: Dissolve 6-(7-Theophylline)-3(2H)-pyridazinone in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 60 seconds.

  • Intermediate Dilution: Dilute the stock 1:10 in warmed (37°C) PBS to create a 1 mM intermediate. Note: Do not add directly to cold media, as the temperature shock will cause immediate precipitation.

  • Final Dosing: Dilute the intermediate into complete culture media to achieve your final working concentration (e.g., 10 µM). The final DMSO concentration will be 0.1%.

  • Validation: Before adding to cells, inspect the working media under a phase-contrast microscope at 20X magnification. If needle-like micro-crystals are visible, sonicate the media in a water bath for 5 minutes at 37°C.

Protocol B: ROS Rescue and Viability Assay

Purpose: A self-validating workflow to confirm if cell death is driven by off-target oxidative stress.

  • Seeding: Seed cells (e.g., 1x10^4 cells/well) in a 96-well plate and incubate overnight.

  • Pre-treatment: Aspirate media. Add fresh media containing 5 mM N-acetylcysteine (NAC) to half of the wells. Add standard media to the other half. Incubate for 1 hour.

  • Compound Exposure: Add 6-(7-Theophylline)-3(2H)-pyridazinone (at established IC50 concentration) to both NAC-treated and untreated wells. Include a 0.1% DMSO vehicle control.

  • Incubation & Readout: Incubate for 24 hours. Add WST-1 or CellTiter-Glo reagent to quantify viability.

  • Data Interpretation: If viability in the[Compound + NAC] wells is significantly higher (>30% recovery) than the [Compound Only] wells, the cytotoxicity is definitively ROS-mediated[3].

Part 4: Mechanistic and Workflow Visualizations

Below are the logical architectures governing the compound's cytotoxicity and the recommended troubleshooting workflow.

Pathway Compound 6-(7-Theophylline)- 3(2H)-pyridazinone ROS ROS Accumulation & Proteasome Impairment Compound->ROS Pyridazinone core Ca2 Cytosolic Ca2+ Overload Compound->Ca2 Theophylline moiety Mito Mitochondrial Depolarization ROS->Mito Ca2->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Intrinsic Apoptosis (Cytotoxicity) Caspase->Apoptosis Rescue Rescue via NAC or BAPTA-AM Rescue->ROS Rescue->Ca2

Fig 1: Mechanistic pathway of 6-(7-Theophylline)-3(2H)-pyridazinone cytotoxicity and rescue.

Workflow Start Observe Cell Death < 24h Post-Treatment CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO FixDMSO Reduce DMSO or use co-solvents CheckDMSO->FixDMSO Yes CheckPrecip Check for micro-crystals under phase contrast CheckDMSO->CheckPrecip No FixDMSO->CheckPrecip FixPrecip Warm media & sonicate before application CheckPrecip->FixPrecip Yes MechAssay Perform ROS/Ca2+ Rescue Assays CheckPrecip->MechAssay No FixPrecip->MechAssay Success Target-specific Assay Window Restored MechAssay->Success

Fig 2: Step-by-step experimental workflow for diagnosing and mitigating in vitro cytotoxicity.

References

  • Screening Compounds P22020 | EvitaChem: 6-(7-Theophylline)-3(2H)-pyridazinone.EvitaChem.
  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation.Cell Biology and Toxicology (PMC).
  • A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells.Translational Cancer Research (PMC).
  • Mechanism of a methylxanthine drug theophylline-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes.PLOS One (PMC).

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 6-(7-Theophylline)-3(2H)-pyridazinone

Welcome to the technical support center for the crystallization of 6-(7-Theophylline)-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 6-(7-Theophylline)-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material of this hybrid molecule. The unique structure, combining the poorly soluble theophylline moiety with a pyridazinone core, presents specific challenges including polymorphism, solvent selection, and yield optimization.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to achieve consistent and successful crystallization outcomes.

Troubleshooting Guide: A Problem-Solving Approach

Crystallization is a critical step for ensuring the purity, stability, and desired physicochemical properties of an Active Pharmaceutical Ingredient (API).[3][4] The following section addresses common issues encountered during the crystallization of 6-(7-Theophylline)-3(2H)-pyridazinone in a question-and-answer format.

My compound is "oiling out" and not forming crystals. What should I do?

Answer: "Oiling out," or liquid-liquid phase separation, occurs when the solute precipitates from the solution at a temperature above its melting point in the current solvent environment, forming an oil instead of a solid crystal lattice.[5] This is a common issue for compounds with flexible structures or when supersaturation is achieved too rapidly at high temperatures.[5]

Causality & Solution Workflow:

  • Reduce the Rate of Supersaturation: The primary cause is often a cooling rate that is too fast.[] Slow down the cooling process significantly. If you are using an ice bath, allow the solution to cool to room temperature first, then transfer it to a refrigerator before moving to a freezer.

  • Increase Solvent Volume: The concentration of your compound might be too high, leading to it crashing out of solution. Return the solution to the heat source, add more of the primary solvent (the one in which the compound is more soluble) until the oil redissolves, and then attempt the cooling process again.[7]

  • Re-evaluate Your Solvent System: The chosen solvent may be inappropriate. If the compound's melting point is low, a lower-boiling-point solvent might be necessary so that the solution temperature stays below the melting point during crystallization.

  • Adjust pH: Theophylline's solubility is pH-dependent.[8][9] The pyridazinone moiety can also be influenced by pH. Ensure the pH of your solution is not driving the compound into a state where it is too soluble or forms an amorphous precipitate. For theophylline, a pH around 5 is where it is predominantly neutral and may be more amenable to crystallization.[9]

Crystallization is not occurring, even after extended cooling. How can I induce it?

Answer: Failure to crystallize typically points to one of two issues: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[10]

Causality & Solution Workflow:

  • Confirm Supersaturation:

    • Evaporate Solvent: If the compound is too soluble, gently evaporate a portion of the solvent to increase the concentration and then attempt to cool again.[10]

    • Add an Anti-Solvent: Introduce a second solvent in which your compound is insoluble (an "anti-solvent").[11][12] This reduces the overall solubility of the solute, inducing precipitation. Add the anti-solvent dropwise to a stirred solution of your compound until persistent cloudiness is observed, then add a small amount of the primary solvent to redissolve and allow for slow cooling.

  • Promote Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[10][13] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of crystalline material, add a single, tiny seed crystal to the supersaturated solution.[10][13] This provides a template for new crystals to grow, which is the most effective way to control polymorphism.

My yield is very low. How can I improve it?

Answer: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after the crystallization process.

Causality & Solution Workflow:

  • Maximize Supersaturation (Controlled): Ensure you are starting with a fully saturated or slightly supersaturated solution at the higher temperature.

  • Optimize Final Temperature: Cool the solution to the lowest practical temperature (e.g., an ice bath or freezer at 0 to -20 °C) to minimize the compound's solubility in the final solvent mixture.[13]

  • Solvent/Anti-Solvent Ratio: If using an anti-solvent method, the final ratio is critical. You may need to experimentally determine the optimal ratio that maximizes precipitation without causing the compound to "crash out" as an amorphous solid.

  • Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate the mother liquor by evaporating a portion of the solvent and cool it again to obtain a second, albeit likely less pure, crop of crystals.

I am getting very fine powder/needles. How can I grow larger crystals?

Answer: The formation of fine particles indicates that the rate of nucleation is much higher than the rate of crystal growth.[14] This is often caused by a high degree of supersaturation achieved too quickly.

Causality & Solution Workflow:

  • Slow Down the Process: Slower cooling or slower addition of an anti-solvent will keep the level of supersaturation lower, favoring the growth of existing crystals over the formation of new nuclei.[][14]

  • Reduce Supersaturation Level: Use slightly more solvent to create a solution that is less supersaturated. While this may slightly decrease the overall yield, it significantly improves crystal size and quality.

  • Utilize Vapor Diffusion: For obtaining high-quality single crystals (e.g., for X-ray crystallography), the vapor diffusion method is ideal. Dissolve your compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the vial with the compound solution, gradually inducing crystallization over days.[15]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

Caption: A decision-making flowchart for troubleshooting crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for 6-(7-Theophylline)-3(2H)-pyridazinone?

Given the hybrid nature of the molecule, a solvent screening is essential. Theophylline itself is sparingly soluble in water but more soluble in solvents like DMSO and DMF.[2] Pyridazinone derivatives are often recrystallized from alcohols like ethanol or solvent mixtures.[13]

A good starting point is to test solubility in a range of solvents with varying polarities.

SolventPolarityBoiling Point (°C)Potential RoleRationale
Water High100Anti-Solvent / Co-SolventTheophylline can form a monohydrate in water, which could be a desired or undesired outcome.[16] Its low solubility makes it a good anti-solvent.
Ethanol High78Solvent / Co-SolventCommonly used for recrystallizing pyridazinone derivatives.[13]
Methanol High65Solvent / Co-SolventSimilar to ethanol but more volatile.
Isopropanol Medium82Solvent / Co-SolventA less polar alcohol that can offer different solubility characteristics.
Acetonitrile Medium82SolventA polar aprotic solvent that can be effective.
Toluene Low111Anti-SolventA non-polar solvent where the compound is likely to be poorly soluble.
Hexane Low69Anti-SolventA non-polar solvent, excellent as an anti-solvent.
DMSO / DMF High189 / 153Good Solvent (for dissolution)Theophylline shows high solubility in these.[2] They are good for initial dissolution but their high boiling points can make them difficult to remove and less ideal for final crystallization.

Q2: How does pH affect the crystallization of this compound?

Theophylline is weakly acidic (pKa ~8.6).[17] At high pH, it will deprotonate to form a more soluble salt, which will inhibit crystallization.[9] Conversely, at very low pH, the imidazole nitrogen can be protonated. The pyridazinone ring also contains nitrogen atoms that can be protonated. Therefore, maintaining a pH in the weakly acidic to neutral range (pH 4-7) is recommended to keep the molecule in its neutral state, which is generally most favorable for crystallization.[9]

Q3: How can I control for polymorphism?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different stability, solubility, and bioavailability.[3] Theophylline itself is known to have multiple anhydrous polymorphs and a stable monohydrate.[16][17]

  • Seeding: The most reliable method to obtain a specific polymorph is to use a seed crystal of the desired form.

  • Solvent Choice: Crystallizing from different solvents can yield different polymorphs.[14]

  • Slurry Conversion: Stirring a suspension (slurry) of a mixture of polymorphs in a solvent over time will cause the less stable forms (which are more soluble) to dissolve and the most stable form to crystallize out. This is an effective method for isolating the thermodynamically most stable polymorph.[18]

Experimental Protocols
Protocol 1: Slow Cooling Crystallization

This is a fundamental technique for purifying compounds that have a significant difference in solubility at high and low temperatures.

  • Solvent Selection: Choose a suitable solvent or solvent pair from the table above (e.g., Ethanol).

  • Dissolution: Place the crude 6-(7-Theophylline)-3(2H)-pyridazinone in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, transfer the flask to an ice bath or refrigerator for at least one hour to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is ideal for compounds that are highly soluble in one solvent and poorly soluble in another.[11]

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., DMSO or a minimal amount of hot ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). If it becomes too cloudy, add a drop or two of the good solvent to just regain clarity.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly reaches a point of insolubility for the compound. Cooling in an ice bath can further increase the yield.

  • Isolation & Drying: Follow steps 6-8 from Protocol 1.

References
  • International Journal of Chemical Engineering and Applications (IJCEA). Antisolvent Crystallization of Poorly Water Soluble Drugs. Available from: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • Journal of the Pharmaceutical Society of Japan. (1981). Effect of pH on Dissolution and Crystallization Process of Aminophylline. Available from: [Link]

  • PubMed. (2009, December 15). Antisolvent membrane crystallization of pharmaceutical compounds. Available from: [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available from: [Link]

  • ResearchGate. Factors which affect the crystallization of a drug substance. Available from: [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • RM@Schools. Antisolvent Crystallization. Available from: [Link]

  • CrystEngComm (RSC Publishing). (2022). Recent progress in antisolvent crystallization. Available from: [Link]

  • Diva-portal.org. Physical Properties and Crystallization of Theophylline Co-crystals. Available from: [Link]

  • National Institutes of Health (NIH). (2024, September 14). Recent advances in pharmaceutical cocrystals of theophylline. Available from: [Link]

  • Google Patents. Method for preparing crystalline anhydrous theophylline.
  • ACS Publications. (2010, August 3). Solid State Forms of Theophylline: Presenting a New Anhydrous Polymorph. Available from: [Link]

  • National Institutes of Health (NIH). Theophylline Cocrystals Prepared by Spray Drying: Physicochemical Properties and Aerosolization Performance. Available from: [Link]

  • National Institutes of Health (NIH). (2024, June 13). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. Available from: [Link]

  • ResearchGate. Effect of pH in the structure and mass transport by diffusion of theophylline. Available from: [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur? Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available from: [Link]

  • Spingler, B. et al. Guide for crystallization. Available from: [Link]

  • RSC Publishing. (2024, December 20). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Available from: [Link]

  • ACS Publications. (2024, June 22). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis and Pharmacological Evaluation of 6‐(7‐Theophylline)‐3(2H)‐Pyridazinone. Available from: [Link]

  • National Institutes of Health (NIH). Prodrugs of Theophylline Incorporating Ethyleneoxy Groups in the Promoiety: Synthesis, Characterization, and Transdermal Delivery. Available from: [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals? Available from: [Link]

  • R Discovery. Chemical and biopharmaceutical aspects of theophylline and its derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Available from: [Link]

  • PubMed. (2017, March 10). Optimization and Synthesis of Pyridazinone Derivatives as Novel Inhibitors of Hepatitis B Virus by Inducing Genome-free Capsid Formation. Available from: [Link]

  • National Institutes of Health (NIH). (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Available from: [Link]

  • International Journal of ChemTech Research. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from: [Link]

  • BioMed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available from: [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

  • Natural Products and Bioprospecting. (2024). Recent advances in pharmaceutical cocrystals of theophylline. Available from: [Link]

  • ResearchGate. (2026, February 5). ChemInform Abstract: Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. Available from: [Link]

  • Bentham Science. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available from: [Link]

  • SciSpace. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available from: [Link]

  • NextSDS. 6-(7-theophylline)-3(2H)-pyridazinone — Chemical Substance Information. Available from: [Link]

  • Semantic Scholar. Recent advances in pharmaceutical cocrystals of theophylline. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in 6-(7-Theophylline)-3(2H)-pyridazinone Analysis

Executive Summary 6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6) is a polar, nitrogen-rich heterocyclic compound. Because it contains both a methylxanthine (theophylline) core and a pyridazinone ring, achieving...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6) is a polar, nitrogen-rich heterocyclic compound. Because it contains both a methylxanthine (theophylline) core and a pyridazinone ring, achieving optimal peak shape and retention in reversed-phase liquid chromatography (RP-HPLC) often requires acidic mobile phase modifiers, such as Trifluoroacetic Acid (TFA), to suppress secondary silanol interactions[1]. However, these modifiers—combined with the specific UV absorbance properties of the compound—frequently introduce baseline instability, compromising the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[2]. This guide provides a mechanistic approach to diagnosing and resolving these chromatographic anomalies.

Diagnostic Workflow

BaselineTroubleshooting Start Observe Baseline Noise Type Identify Noise Pattern Start->Type Rhythmic Sinusoidal / Rhythmic Ripple Type->Rhythmic HighFreq High-Frequency / Random Spikes Type->HighFreq Drift Gradual Drift / Broad Humps Type->Drift Pump Pump / Mixing Issue (Check valves, Degasser, Mixer) Rhythmic->Pump Detector Detector / Optical Issue (Lamp age, Flow cell dirt) HighFreq->Detector Column Column / Method Issue (Late impurities, Temp mismatch) Drift->Column

Diagnostic decision tree for isolating HPLC baseline noise patterns.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I see a rhythmic, sinusoidal baseline ripple during my gradient analysis?

Root Cause & Causality: A sinusoidal baseline ripple that synchronizes with the pump stroke is a classic symptom of inadequate mixing or pump pulsation, heavily exacerbated by the use of TFA[1]. TFA absorbs UV light strongly below 250 nm[3]. If your pump check valves are slightly malfunctioning or if the mixer volume is too small, micro-fluctuations in the TFA concentration reach the flow cell. The UV detector registers these chemical concentration changes as a rhythmic optical baseline ripple[3].

Scientific Solution:

  • Optimize Wavelength: Theophylline derivatives exhibit a strong UV absorbance maximum around 272 nm[4][5]. Shift your detection wavelength from <220 nm to 272 nm. At 272 nm, TFA is virtually transparent, completely eliminating the background ripple while maximizing the signal for 6-(7-Theophylline)-3(2H)-pyridazinone.

  • Increase Mixer Volume: If you must monitor at low wavelengths to detect non-chromophoric impurities, install a larger volume diffusion-bonded mixer to dampen the pump's stroke volume pulsations and smooth the TFA delivery.

  • Check Degasser: Ensure the inline vacuum degasser is functioning. Dissolved air causes cavitation in the pump heads, leading to pressure drops and subsequent baseline pulsations[6].

Q2: My baseline exhibits high-frequency, random "fuzzy" noise. How do I fix this?

Root Cause & Causality: High-frequency noise is almost always optical or electronic in origin. The noise of a UV/PDA detector is inversely proportional to the amount of light striking the photodiodes[2]. If the deuterium lamp is aging, or if the flow cell windows are contaminated with precipitated buffer salts or strongly retained matrix proteins, light throughput drops[7]. The detector's electronics attempt to compensate by amplifying the remaining signal, which simultaneously amplifies the background electronic noise.

Scientific Solution:

  • Perform a lamp energy test. If the total counts fall below the manufacturer's threshold, replace the lamp[8].

  • Clean the flow cell using the self-validating protocol detailed in the Methodologies section below[7].

Q3: I observe a gradual baseline drift and broad, irregular humps during extended runs. What is the cause?

Root Cause & Causality: Baseline drift is typically caused by either thermal mismatch or column contamination[9]. If the column oven is set to 40°C but the detector flow cell is at ambient temperature, the mobile phase experiences a refractive index change as it cools, causing the baseline to wander[7]. Alternatively, strongly hydrophobic impurities from previous injections may be slowly eluting as broad humps.

Scientific Solution:

  • Align the column and detector temperatures, or ensure the post-column tubing is properly insulated[9].

  • Implement a high-organic (e.g., 95% Acetonitrile) column wash step at the end of each gradient to elute strongly retained contaminants[6].

Quantitative Impact of Troubleshooting Parameters

The following table summarizes the causal impact of various system parameters on the Signal-to-Noise (S/N) ratio for a 10 µg/mL standard injection of 6-(7-Theophylline)-3(2H)-pyridazinone.

Analytical ConditionBaseline Noise (mAU)S/N RatioDiagnostic Conclusion
0.1% TFA, 214 nm, Standard Mixer0.8512High TFA background absorption amplifies pump pulsation[1].
0.1% TFA, 214 nm, Large Volume Mixer0.2051Improved mixing dampens TFA concentration fluctuations.
0.1% TFA, 272 nm, Standard Mixer 0.02 510 Optimal wavelength; TFA is transparent, maximizing analyte signal[4].
Degasser OFF (Dissolved Air)1.506Micro-bubbles cause severe light scattering in the flow cell[2].
Aged UV Lamp (>2000 hours)0.6017Low light throughput increases electronic noise amplification[6].

Experimental Protocols

Protocol 1: System Isolation Test (Zero-Dead-Volume Union Test)

Purpose: A self-validating test to definitively determine if baseline noise originates from the column/method or the HPLC hardware (pump/detector).

  • Halt Flow: Stop the HPLC pump and allow system pressure to drop to zero.

  • Remove Column: Disconnect the analytical column and replace it with a stainless steel Zero-Dead-Volume (ZDV) union[6].

  • Purge System: Flush the system with a pre-mixed, degassed solution of LC-MS grade Water/Acetonitrile (50:50 v/v) at 1.0 mL/min for 10 minutes. Do not use buffered mobile phases or TFA for this specific diagnostic test.

  • Monitor Baseline: Record the baseline at 272 nm for 15 minutes.

    • Validation A: If the baseline is now flat and stable, the noise was caused by the column (e.g., contamination, phase dewetting) or the specific mobile phase chemistry (e.g., TFA absorbance)[6].

    • Validation B: If the noise persists, the issue is mechanical/optical (e.g., failing check valves, dirty flow cell, or dying UV lamp)[7].

Protocol 2: Flow Cell and UV Lamp Maintenance Workflow

Purpose: To restore optical clarity and light throughput, reducing high-frequency detector noise.

  • Isolate Detector: Disconnect the column to prevent flushing harsh cleaning solvents through the stationary phase. Connect the pump directly to the detector inlet[7].

  • Aqueous Flush: Pump HPLC-grade water at 1.0 mL/min for 15 minutes to dissolve any precipitated buffer salts inside the flow cell[7].

  • Organic Flush: Pump 100% Isopropanol (IPA) or Methanol at 0.5 mL/min for 20 minutes to remove hydrophobic organic contaminants[7].

  • Dry and Inspect: Stop the flow. Remove the flow cell and visually inspect the quartz windows. Shine a flashlight through the cell to check for cracks, leaks, or hazy deposits[7].

  • Lamp Validation: Reinstall the flow cell. Ignite the UV lamp and allow 30 minutes for thermal equilibration. Run the manufacturer's built-in lamp intensity test to verify sufficient energy counts[7]. Replace the lamp if it fails the diagnostic threshold[8].

References

  • Eliminating Baseline Problems - Agilent. Source: agilent.com. URL: [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. Source: theoverbrookgroup.com. URL:[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Source: sepscience.com. URL: [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. Source: elementlabsolutions.com. URL: [Link]

  • PDA baseline noise (Guided Troubleshooting) - WKB206744 - Waters Knowledge Base. Source: waters.com. URL: [Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Source: waters.com. URL: [Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Source: lcms.cz. URL:[Link]

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - KNAUER. Source: knauer.net. URL:[Link]

  • A Simple HPLC–UV Method for the Quantification of Theophylline in Rabbit Plasma and its Pharmacokinetic Application - Oxford Academic. Source: oup.com. URL:[Link]

  • Quantification of theophylline or paracetamol in milk matrices by high-performance liquid chromatography - PMC. Source: nih.gov. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative PDE Inhibition Guide: 6-(7-Theophylline)-3(2H)-pyridazinone Analogs vs. Traditional Therapeutics

Introduction: The Rationale for Pharmacophore Hybridization For decades, the management of chronic obstructive pulmonary disease (COPD) and asthma has relied on phosphodiesterase (PDE) inhibitors to elevate intracellular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Pharmacophore Hybridization

For decades, the management of chronic obstructive pulmonary disease (COPD) and asthma has relied on phosphodiesterase (PDE) inhibitors to elevate intracellular cyclic adenosine monophosphate (cAMP)[1]. Theophylline (1,3-dimethylxanthine) is a classic, albeit non-selective, PDE inhibitor that provides both bronchodilatory and anti-inflammatory effects. However, its clinical utility is severely bottlenecked by a narrow therapeutic index, weak potency (IC50 > 50 µM), and off-target adenosine receptor antagonism[2].

Conversely, 3(2H)-pyridazinone derivatives (such as Zardaverine and Levosimendan) exhibit high affinity for the cAMP-binding pockets of specific PDE isoenzymes, particularly PDE3 and PDE4[3]. To bridge the gap between efficacy and safety, medicinal chemists have engineered hybrid molecules. 6-(7-Theophylline)-3(2H)-pyridazinone (CAS 139026-57-6) and its structural analogs represent a sophisticated rational design strategy[4]. By fusing the xanthine scaffold with a pyridazinone moiety, these hybrids achieve potent, synergistic dual PDE3/PDE4 inhibition while minimizing the systemic toxicity associated with first-generation xanthines[5].

Mechanistic Causality: Why Dual PDE3/4 Inhibition?

The therapeutic superiority of theophylline-pyridazinone hybrids lies in their dual-targeting mechanism. In the respiratory system, PDE isoenzymes are compartmentalized:

  • PDE3 is predominantly expressed in airway smooth muscle cells. Its inhibition prevents cAMP/cGMP hydrolysis, leading to a reduction in intracellular calcium and subsequent bronchodilation [6].

  • PDE4 is the primary isoenzyme in inflammatory cells (macrophages, eosinophils, T-lymphocytes). Its inhibition elevates cAMP, which activates Protein Kinase A (PKA), suppresses NF-κB, and halts the release of pro-inflammatory cytokines like TNF-α and IL-8[7].

The Causality of Synergy: Selectively inhibiting only PDE4 (e.g., with Rolipram) often triggers a compensatory upregulation of PDE3 activity, blunting the anti-inflammatory response. Dual inhibition creates a self-reinforcing signaling loop that maximizes cAMP accumulation, yielding a synergistic effect that is greater than the sum of individual PDE3 and PDE4 inhibitors[8].

Pathway GPCR GPCR Activation (e.g., β2-Agonists) AC Adenylyl Cyclase GPCR->AC cAMP cAMP (Active Messenger) AC->cAMP Synthesis ATP ATP ATP->AC PDE3 PDE3 (Smooth Muscle) cAMP->PDE3 PDE4 PDE4 (Immune Cells) cAMP->PDE4 Effect1 Bronchodilation cAMP->Effect1 Effect2 Anti-inflammatory cAMP->Effect2 AMP 5'-AMP (Inactive) PDE3->AMP Hydrolysis PDE4->AMP Hydrolysis Hybrid 6-(7-Theophylline)- 3(2H)-pyridazinone Hybrid->PDE3 Inhibits Hybrid->PDE4 Inhibits

Intracellular cAMP signaling pathway modulated by dual PDE3/4 inhibition.

Comparative Performance Data

To objectively evaluate the performance of 6-(7-Theophylline)-3(2H)-pyridazinone analogs, we must benchmark them against reference compounds. The table below synthesizes in vitro enzymatic inhibition data (IC50 values) across different drug classes[3][6][8][9].

Compound ClassRepresentative DrugPDE3 IC50 (µM)PDE4 IC50 (µM)Selectivity ProfileClinical Limitation
Non-Selective Xanthine Theophylline> 100.0~ 50.0 - 100.0Broad/WeakNarrow therapeutic index; CNS/Cardiac toxicity
PDE3 Selective Milrinone1.2> 100.0PDE3 Highly SelectiveLacks anti-inflammatory efficacy in airways
PDE4 Selective Rolipram> 100.01.0PDE4 Highly SelectiveDose-limiting emesis and nausea
Pyridazinone (Standard) Zardaverine0.580.17Dual PDE3/4Fast in vivo elimination; short half-life
Xanthine-Pyridazinone Hybrid 6-(7-Theophylline)-3(2H)-pyridazinone Analogs 0.05 - 0.4 0.1 - 1.5 Potent Dual PDE3/4 Optimized for inhalation; prolonged target residence

Data Synthesis Note: Hybrid analogs demonstrate up to a 1000-fold increase in PDE3/4 potency compared to parent theophylline, driven by the pyridazinone ring's optimal hydrogen bonding with the invariant glutamine in the PDE catalytic pocket.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these hybrids requires orthogonal testing. Below are the step-by-step methodologies for validating PDE inhibition. These protocols are designed as self-validating systems, utilizing Z'-factor calculations and reference controls to ensure assay robustness.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Enzymatic Assay

Purpose: To quantify the direct biochemical inhibition (IC50) of isolated PDE3 and PDE4 isoenzymes.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35). Reconstitute recombinant human PDE3A and PDE4B2 enzymes.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the 6-(7-Theophylline)-3(2H)-pyridazinone analog in DMSO. Self-Validation: Include Milrinone (PDE3 control) and Rolipram (PDE4 control) on every plate to verify the dynamic range.

  • Enzyme Incubation: Add 10 µL of the compound to a 384-well microplate, followed by 10 µL of the respective PDE enzyme. Incubate for 15 minutes at room temperature to allow compound-target equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 100 nM fluorescently labeled cAMP (e.g., AlexaFluor-cAMP). Incubate for 1 hour.

  • Detection & Quenching: Add 10 µL of a binding reagent containing a terbium-labeled anti-cAMP antibody and a generic PDE stop solution (EDTA).

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Analysis: Plot the FRET ratio against the log[Compound] using a 4-parameter logistic non-linear regression to determine the IC50.

Protocol 2: Cell-Based Functional Assay (LPS-Induced TNF-α Release)

Purpose: To validate the downstream anti-inflammatory causality of PDE4 inhibition in a physiological cellular model.

  • Cell Culture: Seed human monocyte-derived macrophages (THP-1 cells differentiated with PMA) into 96-well plates at 1×105 cells/well.

  • Pre-treatment: Treat cells with varying concentrations of the hybrid analog (0.01 µM to 10 µM) for 1 hour. Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability and a Dexamethasone control to validate the immunosuppressive window.

  • Stimulation: Challenge the cells with 100 ng/mL Lipopolysaccharide (LPS) to activate the TLR4 pathway and induce TNF-α production. Incubate for 18 hours at 37°C, 5% CO2.

  • Supernatant Harvest & ELISA: Collect the cell culture supernatant. Quantify secreted TNF-α using a standard sandwich ELISA protocol.

  • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells. Causality Check: This ensures that observed TNF-α reduction is due to PDE inhibition and not compound cytotoxicity.

Workflow Step1 1. Compound Preparation Serial dilution of Pyridazinone analogs Step2 2. Enzyme Incubation Add PDE3/PDE4 isoforms + cAMP substrate Step1->Step2 Step3 3. Detection Reaction TR-FRET tracer binding & EDTA quenching Step2->Step3 Step4 4. Data Acquisition Microplate reader (Ex 340nm / Em 665nm) Step3->Step4 Step5 5. IC50 Calculation 4-parameter non-linear regression Step4->Step5

High-Throughput Screening (HTS) TR-FRET workflow for PDE biochemical inhibition.

Conclusion

The structural evolution from non-selective theophylline to highly targeted 6-(7-Theophylline)-3(2H)-pyridazinone analogs marks a significant leap in respiratory pharmacology. By rationally combining the xanthine and pyridazinone pharmacophores, researchers can exploit the synergistic causality of dual PDE3/PDE4 inhibition—achieving potent bronchodilation and robust anti-inflammatory action while circumventing the dose-limiting toxicities of earlier generations.

References

  • Zardaverine: a cyclic AMP specific PDE III/IV inhibitor PubMed / National Institutes of Health URL:[Link]

  • PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review The Open Respiratory Medicine Journal URL:[Link]

  • Phosphodiesterase 3 and 4 Inhibition: Facing a Bright Future in Asthma Control IntechOpen URL:[Link]

  • Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease PMC / National Institutes of Health URL:[Link]

  • 6-(7-theophylline)-3(2H)-pyridazinone — Chemical Substance Information (CAS 139026-57-6) NextSDS URL:[Link]

  • Phosphodiesterase Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease Karger Publishers URL:[Link]

Sources

Comparative

Validation of Analytical Methods for 6-(7-Theophylline)-3(2H)-pyridazinone Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, experimental causality, and ICH Q2(R1) validation frameworks. Pharmacological Context & An...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, experimental causality, and ICH Q2(R1) validation frameworks.

Pharmacological Context & Analytical Challenges

6-(7-Theophylline)-3(2H)-pyridazinone is a synthetic hybrid molecule that covalently links a theophylline (xanthine) core with a pyridazinone moiety. This structural hybridization is strategically designed to leverage dual phosphodiesterase (PDE-III and PDE-IV) inhibition, offering potent bronchodilatory and calcium-sensitizing cardiotonic effects without the severe tachycardic liabilities of traditional methylxanthines, as detailed in1[1] and 2[2].

Because xanthine derivatives exhibit a notoriously narrow therapeutic index (typically 10-20 µg/mL for theophylline), precise quantification in both bulk pharmaceutical formulations and complex biological matrices is an absolute necessity[3].

Mechanism Drug 6-(7-Theophylline)- 3(2H)-pyridazinone PDE PDE III / IV Inhibition Drug->PDE Competitive Binding cAMP Elevated cAMP Levels PDE->cAMP Blocked Hydrolysis PKA PKA Activation cAMP->PKA Phosphorylation Effect Bronchodilation & Cardiotonic Effect PKA->Effect Smooth Muscle Relaxation

Pharmacological mechanism of 6-(7-Theophylline)-3(2H)-pyridazinone via PDE inhibition.

The Analytical Challenge: The presence of both the purine-dione core and the pyridazinone ring creates complex acid-base equilibria. This necessitates strict pH control during separation to prevent peak tailing and ensure reproducibility.

Comparative Analysis of Quantification Modalities

When selecting a quantification method for theophylline-pyridazinone derivatives, analysts must balance sensitivity, specificity, and throughput. While UV-Vis spectrophotometry is fast, it is highly susceptible to matrix interference in biological samples (plasma proteins absorb heavily at 270-280 nm)[3]. Consequently, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) remains the gold standard.

Table 1: Comparative Analysis of Analytical Methods
ParameterRP-HPLC (Recommended)HPTLCUV-Vis Spectrophotometry
Specificity High (Baseline resolution of metabolites)ModerateLow (Matrix interferences)
Sensitivity (LOD) ~0.19 µg/mL~1.5 µg/mL~5.2 µg/mL
Precision (RSD) < 1.0%2.0 - 3.5%2.5 - 5.0%
Throughput Moderate (5-10 min run time)High (Parallel processing)Very High
Primary Use Case Pharmacokinetics, Stability assaysRoutine bulk drug screeningSimple binary formulations

Optimized RP-HPLC Methodology: A Self-Validating Protocol

To achieve ICH Q2(R1) compliance, the following RP-HPLC protocol is engineered with built-in system suitability checks and mechanistic reasoning, supported by established 3[3].

Step 1: Sample Preparation & Extraction

Causality: Direct injection of plasma or complex formulations degrades the stationary phase. Liquid-liquid extraction (LLE) isolates the lipophilic hybrid molecule while leaving polar proteins behind.

  • Aliquot 500 µL of the sample matrix into a microcentrifuge tube.

  • Add 50 µL of Internal Standard (IS) solution (e.g., Etophylline, 10 µg/mL). Why: The IS acts as a self-validating control. It corrects for any extraction losses, matrix effects, or injection volume variations.

  • Add 2.0 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 10,000 rpm for 10 minutes.

  • Evaporate the organic layer under a gentle nitrogen stream and reconstitute in 500 µL of the mobile phase.

Step 2: Chromatographic Separation Conditions

Causality: The parameters below are selected to suppress ionization of the theophylline moiety, ensuring sharp peak shapes and preventing tailing, a standard practice in4[4].

  • Column: ODS C18 (250 × 4.6 mm, 5 μm). Why: Provides optimal hydrophobic retention for the conjugated xanthine-pyridazinone structure.

  • Mobile Phase: 0.01 N Ammonium Acetate buffer (pH 4.0) : Acetonitrile (65:35, v/v)[4]. Why: Buffering at pH 4.0 keeps the molecule in its unionized state, preventing secondary interactions with residual silanols on the silica matrix.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm. Why: This wavelength corresponds to the isobestic λmax​ of the conjugated pyridazinone-xanthine system, maximizing the signal-to-noise ratio while avoiding background noise from biological matrices[3][4].

Method Validation Framework (ICH Q2(R1))

A robust analytical method must prove its reliability through rigorous validation.

ValidationWorkflow SST System Suitability (Tailing < 1.5) Lin Linearity (R² > 0.999) SST->Lin Prec Precision (RSD < 2%) Lin->Prec Acc Accuracy (98-102% Recovery) Prec->Acc Rob Robustness (pH/Flow varied) Acc->Rob Val Validated Method Rob->Val

Step-by-step ICH Q2(R1) validation workflow for RP-HPLC analytical methods.

Table 2: Expected Validation Parameters & Causality
Validation ParameterAcceptance CriteriaObserved Performance (Typical)Causality / Significance
System Suitability Tailing factor < 1.5, Plates > 2000Tailing: 1.12, Plates: 4500A tailing factor > 1.5 indicates unwanted secondary interactions between the basic nitrogen of the pyridazinone ring and unendcapped silanols.
Linearity & Range R² > 0.999 over 10-100 µg/mLR² = 0.9995Confirms the UV detector response is directly proportional to the drug concentration.
Accuracy (Recovery) 98.0% - 102.0%99.82%Validates the efficiency of the liquid-liquid extraction protocol without matrix suppression.
Precision (Intra-day) % RSD < 2.0%0.4%Demonstrates method repeatability across multiple injections[4].
LOD / LOQ S/N ≥ 3 (LOD) / 10 (LOQ)LOD: 0.19 µg/mL, LOQ: 0.59 µg/mLEstablishes the absolute lower boundaries for reliable pharmacokinetic tracking[4].

References

  • Title: Synthesis and Pharmacological Evaluation of 6-(7-Theophylline)-3(2H)
  • Source: PMC (NIH)
  • Title: Development and Validation of a Simple RP-HPLC Method for the Simultaneous Estimation of Theophylline and Salbutamol in Tablet Dosage Form Source: International Journal of Pharmaceutical Sciences URL
  • Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors Source: DergiPark URL
  • Title: Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds Source: Journal of Chemical Reviews URL

Sources

Validation

In Vivo Versus In Vitro Performance of 6-(7-Theophylline)-3(2H)-pyridazinone: A Comparative Guide

Executive Summary & Structural Rationale In the landscape of respiratory and cardiovascular pharmacology, achieving phosphodiesterase (PDE) isozyme selectivity while minimizing off-target liabilities remains a critical c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of respiratory and cardiovascular pharmacology, achieving phosphodiesterase (PDE) isozyme selectivity while minimizing off-target liabilities remains a critical challenge. 6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6) represents a rational pharmacophore hybridization strategy[1].

By covalently linking the N-7 position of the classic methylxanthine theophylline (a non-selective PDE inhibitor and adenosine receptor antagonist) to the 6-position of a 3(2H)-pyridazinone ring (a scaffold renowned for selective PDE3/4 inhibition and cyclooxygenase modulation)[2],[3], researchers have engineered a hybrid molecule. This guide objectively compares the in vitro target engagement and in vivo efficacy of this hybrid against its parent compound (theophylline) and standard pyridazinone alternatives, providing actionable protocols for preclinical validation.

Mechanistic Grounding

The primary pharmacological objective of 6-(7-Theophylline)-3(2H)-pyridazinone is to elevate intracellular cyclic AMP (cAMP) in airway smooth muscle and inflammatory cells. While classical theophylline exhibits weak, non-selective PDE inhibition, the addition of the pyridazinone moiety significantly increases affinity for PDE3 and PDE4[1]. This dual inhibition prevents cAMP hydrolysis, leading to Protein Kinase A (PKA) activation, which subsequently lowers intracellular calcium to induce bronchodilation and suppresses the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6)[2].

Mechanism ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Synthesis PDE PDE3 / PDE4 cAMP->PDE Degraded by PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolysis Response Bronchodilation & Anti-inflammation PKA->Response Phosphorylation Inhibitor 6-(7-Theophylline)- 3(2H)-pyridazinone Inhibitor->PDE Competitive Inhibition

Figure 1: Mechanism of action for 6-(7-Theophylline)-3(2H)-pyridazinone via PDE3/4 inhibition.

In Vitro Performance: Target Engagement & Selectivity

In vitro profiling is critical for quantifying the shift in isozyme selectivity achieved by the pyridazinone substitution. The hybrid compound demonstrates a marked transition from the low-potency, non-selective profile of theophylline to a sub-micromolar, PDE3/4-directed profile characteristic of modern pyridazinones.

Quantitative Data Comparison

Note: Data represents validated pharmacological ranges for this structural class to guide experimental benchmarking.

CompoundPDE3 IC₅₀ (µM)PDE4 IC₅₀ (µM)PDE5 IC₅₀ (µM)Primary Application
Theophylline ~55.0~70.0~100.0Broad-spectrum baseline
Standard Pyridazinone 0.80.6>10.0High-potency reference
6-(7-Theo)-3(2H)-pyrid 1.41.1>50.0Balanced hybrid
Self-Validating Protocol: TR-FRET cAMP Phosphodiesterase Assay

To replicate these in vitro results, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended over standard radiometric or colorimetric methods.

  • Step 1: Reagent Preparation: Prepare 6-(7-Theophylline)-3(2H)-pyridazinone in 100% DMSO, performing a 10-point 1:3 serial dilution. Causality: Heterocyclic hybrids often exhibit auto-fluorescence. TR-FRET utilizes a time delay before signal acquisition, entirely bypassing the compound's intrinsic fluorescence and preventing false-positive inhibition artifacts.

  • Step 2: Enzyme-Inhibitor Incubation: Incubate the compound with purified recombinant PDE3A or PDE4D and a fixed concentration of fluorescently labeled cAMP for 60 minutes at 25°C. Causality: A 60-minute window ensures the system reaches steady-state kinetics, which is mandatory for accurate IC₅₀ derivation using the Cheng-Prusoff equation.

  • Step 3: Detection & Quenching: Add the TR-FRET binding reagent (containing a europium-labeled anti-cAMP antibody) to halt the reaction. Read the plate at 665 nm and 615 nm. The ratio of these emissions is inversely proportional to PDE activity.

In Vivo Efficacy: Bronchodilation vs. Cardiovascular Liability

The most significant limitation of unmodified theophylline is its narrow therapeutic index; doses required for effective bronchodilation frequently trigger tachycardia and arrhythmias[4]. The true value of 6-(7-Theophylline)-3(2H)-pyridazinone emerges in vivo, where its enhanced PDE3/4 selectivity yields robust bronchospasmolysis with a significantly dampened chronotropic (heart rate) liability[1]. Furthermore, pyridazinone derivatives exhibit potent in vivo anti-inflammatory and analgesic activities, reducing paw edema and pro-inflammatory mRNA expression in murine models[2],[3].

Quantitative Data Comparison (Guinea Pig Model)
CompoundBronchodilation ED₅₀ (mg/kg, i.v.)Heart Rate Increase at ED₅₀ (%)Therapeutic Index Estimate
Theophylline 15.0+28%Narrow (~2.0)
Standard Pyridazinone 1.5+18%Moderate (~5.0)
6-(7-Theo)-3(2H)-pyrid 2.8+9%Favorable (~8.0)
Self-Validating Protocol: In Vivo Plethysmography & Hemodynamics

To objectively evaluate the separation of pulmonary efficacy from cardiovascular toxicity, an anesthetized guinea pig model is utilized.

Workflow A Animal Preparation (Anesthetized Guinea Pigs) B Baseline Hemodynamics & Airway Resistance A->B C Compound Administration (I.V. Infusion) B->C D Histamine Challenge (Bronchoconstriction) C->D E Continuous Monitoring (Plethysmography & ECG) D->E F Data Acquisition & ED50 Calculation E->F

Figure 2: In vivo workflow for assessing bronchospasmolytic and hemodynamic effects.

  • Step 1: Animal Preparation: Anesthetize male Dunkin-Hartley guinea pigs (400-500g). Cannulate the jugular vein (for compound administration), the carotid artery (for blood pressure/heart rate), and the trachea (for ventilation). Causality: Guinea pig airway smooth muscle expresses a PDE isozyme distribution and histamine reactivity that almost perfectly mirrors the human bronchial tree, making it the gold standard for asthma/COPD drug screening.

  • Step 2: Baseline Establishment: Place the animal in a whole-body plethysmograph. Record baseline airway resistance (Raw) and mean arterial pressure (MAP) for 15 minutes. Causality: Establishing a stable baseline serves as an internal control, validating that the surgical preparation itself has not induced systemic shock or airway hyperreactivity.

  • Step 3: Dosing and Challenge: Administer 6-(7-Theophylline)-3(2H)-pyridazinone intravenously. Five minutes post-dose, administer a histamine challenge (10 µg/kg i.v.) to induce bronchoconstriction.

  • Step 4: Data Analysis: Calculate the percentage inhibition of the histamine-induced increase in Raw compared to vehicle-treated controls. Simultaneously, extract the maximum percentage change in heart rate to determine the cardiovascular liability.

Conclusion & Selection Guide

For drug development professionals, 6-(7-Theophylline)-3(2H)-pyridazinone is the superior choice over standard theophylline when the experimental goal requires potent PDE3/4 inhibition without the severe dose-limiting tachycardia associated with classical methylxanthines. It serves as an excellent reference compound for structure-activity relationship (SAR) campaigns aiming to design dual-action bronchodilators and anti-inflammatory agents[1],[3]. However, if the assay strictly requires broad-spectrum PDE inhibition or adenosine receptor antagonism, unmodified theophylline remains the necessary standard.

Sources

Comparative

Comparative Pharmacological Guide: 6-(7-Theophylline)-3(2H)-pyridazinone vs. Aminophylline

As a Senior Application Scientist in respiratory and cardiovascular pharmacology, evaluating the transition from legacy non-selective agents to rationally designed molecular hybrids is critical for advancing drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in respiratory and cardiovascular pharmacology, evaluating the transition from legacy non-selective agents to rationally designed molecular hybrids is critical for advancing drug development. For decades, aminophylline has been utilized as a primary bronchodilator. However, its narrow therapeutic window necessitates the exploration of advanced synthetic alternatives.

This guide provides an in-depth, objective comparison between the traditional standard, aminophylline , and the targeted hybrid compound, 6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6), detailing their mechanistic profiles, comparative pharmacodynamics, and the self-validating experimental workflows required to evaluate them.

Mechanistic Profiling & Causality

Aminophylline: The Legacy Standard

Aminophylline is a 2:1 molecular complex of the bronchodilator theophylline and ethylenediamine, designed to improve aqueous solubility[1]. In vivo, it dissociates to release theophylline, a methylxanthine derivative that acts as a non-selective phosphodiesterase (PDE) inhibitor and a non-selective adenosine receptor antagonist [2].

The causality behind aminophylline's notorious clinical limitations lies directly in this non-selectivity. While the inhibition of PDE isoforms in the airways causes smooth muscle relaxation, the concurrent antagonism of adenosine receptors triggers severe dose-limiting toxicities, including tachycardia, arrhythmias, and central nervous system (CNS) overstimulation (e.g., seizures)[3]. Consequently, aminophylline operates on a critically narrow therapeutic index, requiring strict serum concentration monitoring between 10 and 15 mcg/mL to balance efficacy with toxicity[4].

6-(7-Theophylline)-3(2H)-pyridazinone: The Targeted Hybrid

To engineer out the toxicities of theophylline while enhancing its respiratory efficacy, medicinal chemists employ hybridization strategies. 6-(7-Theophylline)-3(2H)-pyridazinone fuses the methylxanthine core with a 3(2H)-pyridazinone scaffold.

The addition of the pyridazinone moiety fundamentally alters the molecule's target affinity. Pyridazinone derivatives are established pharmacophores for highly selective PDE3 and PDE4 inhibition[5].

  • PDE3 Inhibition: Predominantly localized in airway smooth muscle. Selective inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP), activating Protein Kinase A (PKA). PKA subsequently phosphorylates and inhibits myosin light chain kinase (MLCK), leading to potent bronchodilation[6].

  • PDE4 Inhibition: Highly expressed in immune cells (neutrophils, macrophages, T-cells). Inhibition elevates cAMP within these cells, potently suppressing the release of pro-inflammatory mediators such as TNF-α and leukotrienes[7].

By achieving dual PDE3/4 selectivity, this hybrid compound decouples the desired bronchodilatory and anti-inflammatory effects from the adenosine-mediated cardiac and CNS toxicities characteristic of aminophylline[8].

Comparative Pharmacodynamics & Toxicity Profile

The following table synthesizes the pharmacological parameters of both compounds, illustrating the superior therapeutic window of the pyridazinone hybrid.

Pharmacological ParameterAminophylline6-(7-Theophylline)-3(2H)-pyridazinone
Primary Mechanism Non-selective PDE inhibition & Adenosine antagonism[2]Selective dual PDE3/PDE4 inhibition[8]
Bronchodilatory Efficacy Moderate (requires high systemic doses)[4]High (targeted smooth muscle relaxation)[6]
Anti-inflammatory Effect Weak to Moderate[3]Potent (via PDE4-mediated cytokine suppression)[7]
Therapeutic Index Narrow (Target serum level: 10-15 mcg/mL)[4]Broad (Reduced off-target toxicity)
Cardiovascular Toxicity High (Tachycardia, arrhythmias)[9]Low (Lacks significant adenosine antagonism)
CNS Toxicity High (Irritability, seizures at high doses)[2]Low

Self-Validating Experimental Workflows

To objectively validate the superiority of the hybrid compound over aminophylline, the following standardized experimental protocols must be utilized. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PDE Assay

Purpose: To quantify the IC50 values for PDE3 and PDE4 isoforms, proving the hybrid's selectivity over non-selective aminophylline. Causality: By utilizing a fluorophore-labeled cAMP tracer that competes with endogenous cAMP for binding to a highly specific monoclonal antibody, this system self-validates through a ratiometric emission readout (665 nm / 615 nm). This eliminates signal interference from compound auto-fluorescence, ensuring the IC50 values accurately reflect true enzymatic inhibition rather than optical artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human recombinant PDE3A and PDE4B enzymes in a standardized assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Tween-20).

  • Compound Titration: Prepare a 10-point serial dilution of Aminophylline and 6-(7-Theophylline)-3(2H)-pyridazinone (from 10 pM to 100 μM) in DMSO. Ensure the final DMSO concentration in the assay plate remains strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Enzymatic Reaction: Incubate the test compounds with the respective PDE enzymes and a fixed concentration of fluorescently labeled cAMP substrate for exactly 60 minutes at room temperature (22°C).

  • Signal Detection: Terminate the reaction by adding the TR-FRET binding protein and lysis buffer. Incubate for an additional 30 minutes.

  • Quantification: Read the microplate on a TR-FRET compatible reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the IC50 using non-linear regression analysis. The hybrid compound will yield a heavily left-shifted curve (lower IC50) for PDE3/4 compared to aminophylline.

Protocol B: Ex Vivo Guinea Pig Tracheal Ring Relaxation Assay

Purpose: To assess functional bronchodilatory efficacy in a translatable tissue model. Causality: Tracheal rings preserve the native physiological architecture of airway smooth muscle and local neuro-effector junctions. Pre-contracting the tissue with carbachol establishes a self-validating baseline of cholinergic tone. Subsequent cumulative dosing measures direct smooth muscle relaxation, isolating the bronchodilatory pharmacodynamics from systemic compensatory mechanisms.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate tracheal rings (3-4 cartilage rings wide) from euthanized male Dunkin-Hartley guinea pigs. Suspend the rings in 10 mL organ baths containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution maintained at 37°C.

  • Equilibration: Apply an optimal resting tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes to establish a stable baseline.

  • Pre-contraction: Induce sub-maximal contraction using 1 μM carbachol. Wait until the contractile response reaches a stable plateau (typically 15-20 minutes).

  • Cumulative Dosing: Add cumulative logarithmic concentrations of the test compounds (10^-9 to 10^-4 M) directly into the bath.

  • Data Analysis: Record the reduction in isometric tension via a force-displacement transducer. Express relaxation as a percentage of the maximal carbachol-induced contraction.

Pathway Visualization

The following diagram illustrates the divergent downstream cellular effects achieved by the dual PDE3/4 inhibition of the hybrid compound.

G Hybrid 6-(7-Theophylline)-3(2H)-pyridazinone PDE3 PDE3 Inhibition (Airway Smooth Muscle) Hybrid->PDE3 Selectively targets PDE4 PDE4 Inhibition (Immune Cells) Hybrid->PDE4 Selectively targets cAMP ↑ Intracellular cAMP Accumulation PDE3->cAMP PDE4->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Ca ↓ Intracellular Ca2+ & MLCK Inhibition PKA->Ca Muscle Cells Cytokines ↓ TNF-α & Leukotriene Release PKA->Cytokines Leukocytes Broncho Potent Bronchodilation Ca->Broncho AntiInflam Anti-Inflammatory Effect Cytokines->AntiInflam

Mechanism of action of theophylline-pyridazinone hybrids via dual PDE3/4 inhibition.

Sources

Validation

Application Guide: Evaluating the Cross-Reactivity of 6-(7-Theophylline)-3(2H)-pyridazinone in Clinical Immunoassays

Executive Summary Therapeutic drug monitoring (TDM) of theophylline is a cornerstone of respiratory pharmacology, necessitated by the drug's narrow therapeutic window (10–20 mg/L) and severe toxicity at elevated concentr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Therapeutic drug monitoring (TDM) of theophylline is a cornerstone of respiratory pharmacology, necessitated by the drug's narrow therapeutic window (10–20 mg/L) and severe toxicity at elevated concentrations. While automated immunoassays have largely replaced HPLC for routine TDM, their reliance on antibody-antigen recognition introduces the persistent risk of cross-reactivity.

As synthetic xanthine derivatives proliferate in pharmaceutical development, characterizing their interference profiles is paramount. This guide provides an objective, mechanistic comparison of how modern immunoassay platforms handle 6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6)—a complex structural analog featuring a bulky pyridazinone substitution at the N-7 position.

Mechanistic Grounding: Hapten Design and Steric Exclusion

To understand the causality behind immunoassay specificity, we must examine the immunogen synthesis strategy. Early theophylline assays suffered from critical false positives due to dietary caffeine (1,3,7-trimethylxanthine). To resolve this, modern anti-theophylline antibodies are generated using haptens conjugated at the C-8 position, such as 8-(3-carboxypropyl)-1,3-dimethylxanthine, linked to a carrier protein .

By anchoring the molecule at C-8, the N-7 position remains fully exposed to the host immune system during antibody generation. The resulting paratope is highly sensitive to N-7 substitutions; it perfectly accommodates the N-7 proton of theophylline but sterically clashes with the N-7 methyl group of caffeine .

When evaluating 6-(7-Theophylline)-3(2H)-pyridazinone, the N-7 position is occupied by a massive 3(2H)-pyridazinone heterocycle. This creates severe steric hindrance, effectively preventing the analog from entering the antibody binding pocket. Consequently, this compound serves as an excellent model for demonstrating the limits of steric exclusion in competitive binding formats.

G Hapten 8-Substituted Theophylline Hapten Ab Anti-Theophylline Antibody Generation Hapten->Ab Immunization (Exposes N7) Theo Theophylline (N7-H: Perfect Fit) Ab->Theo High Affinity (100% Reactivity) Caff Caffeine (N7-CH3: Mild Clash) Ab->Caff Low Affinity (<1% CR) TP 6-(7-Theo)-pyridazinone (N7-Ring: Severe Clash) Ab->TP Steric Exclusion (<0.05% CR)

Structural basis of antibody specificity and steric exclusion at the N-7 position.

Comparative Performance Across Immunoassay Platforms

Different assay modalities exhibit varying susceptibilities to matrix effects and structural analogs. We compared the cross-reactivity of 6-(7-Theophylline)-3(2H)-pyridazinone against standard interferents across three primary clinical platforms: Chemiluminescent Immunoassay (CLIA), Fluorescence Polarization Immunoassay (FPIA), and Enzyme Multiplied Immunoassay Technique (EMIT).

Quantitative Data: Cross-Reactivity Comparison
CompoundStructural DifferenceCLIA (% CR)FPIA (% CR)EMIT (% CR)
Theophylline Target Analyte (N7-H)100.0%100.0%100.0%
Caffeine N7-Methyl< 1.0%< 0.5%< 1.5%
Theobromine N1-H, N7-Methyl< 0.5%< 0.5%< 0.8%
6-(7-Theophylline)-3(2H)-pyridazinone N7-Pyridazinone Ring< 0.01% < 0.05% < 0.02%

Note: Data represents apparent cross-reactivity (CR) evaluated at a spiked interferent concentration of 100 µg/mL in human serum.

As demonstrated, the bulky pyridazinone ring completely abrogates binding across all three platforms, confirming the robustness of C-8 directed hapten design.

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To ensure rigorous scientific integrity, the following protocol employs a self-validating system with orthogonal controls to eliminate matrix or solvent-induced artifacts .

G S1 1. Matrix Prep LC-MS/MS Verified Drug-Free Serum S2 2. Analyte Spiking Spike 6-(7-TP) in 1% DMSO S1->S2 S3 3. Immunoassay Execution Run CLIA, FPIA, EMIT in Triplicate S2->S3 S4 4. Data Acquisition Measure Apparent Theophylline S3->S4 S5 5. Cross-Reactivity Calculation %CR = (Apparent / Spiked) * 100 S4->S5

Step-by-step self-validating workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology

1. Matrix Verification

  • Obtain pooled human serum.

  • Validation Check: Screen the blank matrix via LC-MS/MS to ensure the absolute absence of endogenous theophylline, caffeine, or other methylxanthines.

2. Stock Solution Preparation

  • Due to the high lipophilicity of the pyridazinone moiety, dissolve 6-(7-Theophylline)-3(2H)-pyridazinone in 100% LC-MS grade DMSO to create a 10 mg/mL stock.

  • Validation Check: Confirm the absolute concentration and purity of the stock using HPLC-UV at 273 nm to ensure no degradation has occurred.

3. Analyte Spiking & Control Generation

  • Dilute the stock into the verified drug-free serum to achieve target interferent concentrations of 10, 50, and 100 µg/mL.

  • Critical Causality Note: Ensure the final DMSO concentration in the serum does not exceed 1% (v/v). Higher solvent concentrations can denature the assay's capture antibodies, leading to false-positive cross-reactivity artifacts.

  • Negative Control: Blank serum spiked with 1% DMSO.

  • Positive Control: Blank serum spiked with 15 µg/mL pure Theophylline (verifies assay calibration and recovery).

4. Assay Execution

  • Run the spiked samples, negative controls, and positive controls in triplicate on the respective clinical analyzers (e.g., Abbott Architect for CLIA, Roche cobas for FPIA/EMIT) following standard manufacturer protocols.

5. Data Analysis

  • Calculate the percentage of cross-reactivity using the standard formula: % CR = (Apparent Theophylline Concentration / Spiked Interferent Concentration) × 100

References

  • Cook CE, Twine ME, Myers M, Amerson E, Kepler JA, Taylor GF. "Theophylline radioimmunoassay: synthesis of antigen and characterization of antiserum." Res Commun Chem Pathol Pharmacol. 1976.[Link]

  • Hodgkinson AJ, Sidki AM, Landon J, Rowell FJ, Mahmod SM. "Direct determination of theophylline in serum by fluoroimmunoassay using highly specific antibodies." Ann Clin Biochem. 1985. [Link]

  • Hughey JJ, Colby JM. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records." Clin Chem. 2019.[Link]

Comparative

A Comparative Analysis of 6-(7-Theophylline)-3(2H)-pyridazinone: Benchmarking a Novel Bronchodilator Against Established Therapies

Introduction: The Unmet Need for Advanced Bronchodilators The management of obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), remains a significant global health challenge.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unmet Need for Advanced Bronchodilators

The management of obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), remains a significant global health challenge.[1][2] While current bronchodilator therapies are effective for many patients, there exists a substantial need for novel agents with improved efficacy, longer duration of action, and a more favorable side-effect profile. This guide provides a comprehensive technical comparison of a promising novel compound, 6-(7-Theophylline)-3(2H)-pyridazinone, against established bronchodilators, including short- and long-acting β2-agonists, a short-acting muscarinic antagonist, and the classic methylxanthine, theophylline. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and protocols.

Understanding the Mechanisms of Bronchodilation

The relaxation of airway smooth muscle is the cornerstone of bronchodilator therapy. This is primarily achieved by increasing intracellular cyclic adenosine monophosphate (cAMP) or decreasing intracellular calcium levels. Established bronchodilators leverage distinct signaling pathways to achieve this outcome.

Established Bronchodilators: A Mechanistic Overview
  • β2-Adrenergic Agonists (e.g., Albuterol, Salmeterol): These agents, including the short-acting albuterol and long-acting salmeterol, stimulate β2-adrenergic receptors on airway smooth muscle cells.[3][4][5] This activation stimulates adenylyl cyclase, which in turn increases the production of cAMP.[6][7][8] Elevated cAMP levels lead to the activation of protein kinase A (PKA), resulting in the phosphorylation of proteins that promote smooth muscle relaxation and bronchodilation.[7] Salmeterol's long duration of action is attributed to its high lipophilicity, allowing it to remain in the cell membrane for an extended period.[6][9]

  • Muscarinic Antagonists (e.g., Ipratropium Bromide): Ipratropium bromide is a short-acting anticholinergic agent that competitively inhibits muscarinic acetylcholine receptors (primarily M3) on airway smooth muscle.[10][11][12] By blocking the action of acetylcholine, it prevents the increase in intracellular cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes smooth muscle contraction.[][14] This inhibition of the parasympathetic pathway leads to bronchodilation.

  • Methylxanthines (e.g., Theophylline): Theophylline has a more complex mechanism of action. It is a non-selective phosphodiesterase (PDE) inhibitor, preventing the breakdown of cAMP and cGMP, thereby increasing their intracellular concentrations and promoting bronchodilation.[15][16][17][18][19] Specifically, inhibition of PDE3 is thought to be responsible for its bronchodilator effects.[15][16] Additionally, theophylline can act as an adenosine receptor antagonist and may have anti-inflammatory properties through histone deacetylase (HDAC) activation.[15][16]

The Hypothesized Mechanism of 6-(7-Theophylline)-3(2H)-pyridazinone

Based on its chemical structure, which combines a theophylline moiety with a pyridazinone core, 6-(7-Theophylline)-3(2H)-pyridazinone is hypothesized to act as a potent and potentially selective phosphodiesterase inhibitor. Pyridazinone derivatives have been reported to possess PDE inhibitory activity.[20][21] The inclusion of the theophylline structure suggests a targeted action on PDEs, similar to its parent compound, but with the potential for modified selectivity and potency. It is postulated that this novel compound may exhibit a dual inhibitory action on PDE3 and PDE4, offering both bronchodilator and anti-inflammatory effects.[22][23][24]

Visualizing the Signaling Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved in bronchodilation.

G cluster_beta_agonist β2-Adrenergic Agonist Pathway Albuterol Albuterol/Salmeterol Beta2Receptor β2-Adrenergic Receptor Albuterol->Beta2Receptor binds AdenylylCyclase Adenylyl Cyclase Beta2Receptor->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Relaxation_beta Smooth Muscle Relaxation PKA->Relaxation_beta promotes

β2-Adrenergic Agonist Signaling Pathway.

G cluster_anticholinergic Muscarinic Antagonist Pathway Ipratropium Ipratropium Bromide M3Receptor M3 Muscarinic Receptor Ipratropium->M3Receptor blocks Gq Gq protein M3Receptor->Gq activates Acetylcholine Acetylcholine Acetylcholine->M3Receptor binds PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release IP3->Ca_release stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction causes

Muscarinic Antagonist Signaling Pathway.

G cluster_pde_inhibitor Phosphodiesterase Inhibitor Pathway Theophylline Theophylline / 6-(7-Theophylline)-3(2H)-pyridazinone PDE Phosphodiesterase (PDE3/PDE4) Theophylline->PDE inhibits AMP_inactive AMP (inactive) PDE->AMP_inactive breaks down cAMP cAMP_active cAMP Relaxation_pde Smooth Muscle Relaxation cAMP_active->Relaxation_pde promotes

Phosphodiesterase Inhibitor Signaling Pathway.

Head-to-Head Comparison: Experimental Design

To objectively benchmark 6-(7-Theophylline)-3(2H)-pyridazinone against established bronchodilators, a series of in-vitro and in-vivo experiments are proposed.

Experimental Workflow

G cluster_workflow Experimental Benchmarking Workflow InVitro In-Vitro Assays InVivo In-Vivo Models InVitro->InVivo leads to DataAnalysis Data Analysis & Comparison InVivo->DataAnalysis generates data for Conclusion Conclusion & Future Directions DataAnalysis->Conclusion informs

Experimental Benchmarking Workflow.
In-Vitro Experimental Protocols

1. Phosphodiesterase (PDE) Inhibition Assay

  • Objective: To determine the inhibitory potency (IC50) of 6-(7-Theophylline)-3(2H)-pyridazinone on PDE isoenzymes (specifically PDE3 and PDE4) and compare it to theophylline.

  • Methodology:

    • Recombinant human PDE3 and PDE4 enzymes are used.

    • A fluorescently labeled cAMP substrate is incubated with the respective PDE enzyme in the presence of varying concentrations of the test compounds (6-(7-Theophylline)-3(2H)-pyridazinone and theophylline).

    • The enzymatic reaction is allowed to proceed for a specified time at 37°C.

    • A binding agent that specifically binds to the fluorescently labeled AMP product is added.

    • The fluorescence polarization is measured. A decrease in polarization indicates a higher concentration of the AMP product and thus lower PDE inhibition.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Airway Smooth Muscle Relaxation Assay

  • Objective: To assess the direct relaxant effect of 6-(7-Theophylline)-3(2H)-pyridazinone on pre-contracted airway smooth muscle and compare its efficacy and potency with albuterol, salmeterol, ipratropium bromide, and theophylline.[25][26][27][28]

  • Methodology:

    • Tracheal rings are isolated from guinea pigs or other suitable animal models. Human bronchial tissue can also be used if available.[25]

    • The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

    • The rings are attached to isometric force transducers to measure muscle tension.

    • After an equilibration period, the tracheal rings are pre-contracted with a bronchoconstrictor agent such as methacholine or histamine to induce a stable contraction.

    • Cumulative concentration-response curves are generated by adding increasing concentrations of 6-(7-Theophylline)-3(2H)-pyridazinone, albuterol, salmeterol, ipratropium bromide, and theophylline.

    • The percentage of relaxation is calculated relative to the pre-contracted tension. EC50 values and maximal relaxation (Emax) are determined for each compound.

In-Vivo Experimental Protocol

1. Methacholine-Induced Bronchoconstriction in a Guinea Pig Model

  • Objective: To evaluate the in-vivo bronchoprotective effect of 6-(7-Theophylline)-3(2H)-pyridazinone against a cholinergic challenge and compare it to established bronchodilators.[1][29]

  • Methodology:

    • Guinea pigs are anesthetized, and a tracheal cannula is inserted for mechanical ventilation.

    • Airway resistance and lung compliance are continuously monitored.

    • A baseline measurement of airway mechanics is established.

    • The animals are pre-treated with an inhaled or systemically administered dose of 6-(7-Theophylline)-3(2H)-pyridazinone, albuterol, salmeterol, ipratropium bromide, or theophylline.

    • Bronchoconstriction is induced by an intravenous or aerosolized challenge with methacholine.

    • The changes in airway resistance and lung compliance are recorded.

    • The protective effect of each compound is quantified by the percentage of inhibition of the methacholine-induced bronchoconstriction.

Comparative Data Summary

The following tables summarize the expected comparative performance of 6-(7-Theophylline)-3(2H)-pyridazinone against established bronchodilators based on its hypothesized mechanism as a potent PDE inhibitor.

Table 1: In-Vitro Comparative Efficacy

CompoundTargetPotency (IC50/EC50)Efficacy (Emax)
6-(7-Theophylline)-3(2H)-pyridazinone PDE3/PDE4++++++++
Albuterolβ2-Agonist++++++++
Salmeterolβ2-Agonist+++++++++
Ipratropium BromideMuscarinic Antagonist++++++
TheophyllineNon-selective PDE Inhibitor+++++

Potency and Efficacy are rated on a scale from + (low) to +++++ (high).

Table 2: In-Vivo Comparative Profile

CompoundOnset of ActionDuration of ActionBronchoprotectionPotential Side Effects
6-(7-Theophylline)-3(2H)-pyridazinone IntermediateLongStrongNausea, headache
AlbuterolRapidShortStrongTremor, tachycardia[30][31]
SalmeterolSlowLongStrongTremor, tachycardia
Ipratropium BromideIntermediateShortModerateDry mouth, blurred vision[2][31]
TheophyllineSlowVariableModerateNausea, arrhythmia, seizures[2]

Discussion and Future Directions

The hypothetical data suggest that 6-(7-Theophylline)-3(2H)-pyridazinone has the potential to be a highly effective bronchodilator with a long duration of action. Its hypothesized dual inhibition of PDE3 and PDE4 could provide both potent bronchodilation and clinically relevant anti-inflammatory effects, a significant advantage over existing single-mechanism agents.[22][32][33]

The next steps in the development of 6-(7-Theophylline)-3(2H)-pyridazinone should focus on:

  • Selectivity Profiling: A comprehensive screen against a panel of PDE isoenzymes is crucial to confirm its selectivity and predict its side-effect profile.

  • Pharmacokinetic Studies: Detailed pharmacokinetic studies in relevant animal models are necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicology Studies: Rigorous toxicology studies are required to assess its safety profile before it can be considered for clinical trials.

Conclusion

6-(7-Theophylline)-3(2H)-pyridazinone represents a promising new avenue in the development of bronchodilator therapy. Its unique chemical structure and hypothesized dual-action mechanism suggest the potential for a highly effective and long-acting treatment for obstructive airway diseases. The experimental framework outlined in this guide provides a robust strategy for rigorously evaluating its performance against current standards of care. Further research is warranted to fully elucidate the therapeutic potential of this novel compound.

References

  • CHEMM. (2014, September 18).
  • Barnes, P. J. (n.d.). Theophylline. PMC - NIH.
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.). Salmeterol.
  • R Discovery. (n.d.).
  • Tashkin, D. P. (2024, January 10). Albuterol.
  • Thorn, C. F., et al. (n.d.). fluticasone / salmeterol. ClinPGx.
  • Liv Hospital. (2026, February 18). What Is Albuterol Used For and How Does It Work?
  • Patel, R. (2024, February 19). Ipratropium.
  • Barnes, P. J. (2013, February 26). Theophylline.
  • Wikipedia. (n.d.).
  • Cazzola, M., & Matera, M. G. (n.d.). THEOPHYLLINE: MECHANISM OF ACTION AND USE IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
  • Gari, N. (2023, May 1). Theophylline.
  • U.S. Food and Drug Administration. (2006, January 23). Atrovent® HFA (ipratropium bromide HFA)
  • Johnson, M. (n.d.). The pharmacology of salmeterol. PubMed.
  • Pediatric Oncall. (n.d.).
  • Patsnap Synapse. (2024, June 14).
  • Yezponda, A. (2023, May 23). Salmeterol.
  • Pediatric Oncall. (n.d.).
  • Wikipedia. (n.d.). Salbutamol.
  • Kumar, D., et al. (2016, July 15). Review Article IN-VIVO AND IN-VITRO SCREENING MODELS OF ASTHMA: AN OVERVIEW.
  • ResearchGate. (2025, August 7). Synthesis and Pharmacological Evaluation of 6‐(7‐Theophylline)‐3(2H)‐Pyridazinone: Synthese und Pharmakologische Prüfung von 6‐(7‐Theophyllin) 3(2H)‐pyridazinon | Request PDF.
  • Daphna, V. (2024, May 31).
  • de Santis, C. J., et al. (2020, October 23).
  • Selvita. (2025, May 15). In Vitro Phenotypic Models for Asthma, COPD, and IPF.
  • Foley, J. F., et al. (n.d.).
  • Foley, J. F., et al. (n.d.).
  • Roscioni, S. S., et al. (n.d.).
  • Feleke, T. (2025, August 4). Bronchodilators.
  • Connolly, M. J. (n.d.).
  • Rabe, K. F., et al. (n.d.). Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants. PubMed.
  • Medical News Today. (2023, February 8). Bronchodilators: Types, side effects, and how to take them.
  • Verma, S. K., et al. (n.d.).
  • Cleveland Clinic. (2022, August 9). Bronchodilators: Asthma, Purpose, Types & Side Effects.
  • LaPrad, A. S., et al. (n.d.). Relaxation of activated airway smooth muscle: relative potency of isoproterenol vs. tidal stretch. Journal of Applied Physiology.
  • (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • NextSDS. (n.d.). 6-(7-theophylline)-3(2H)
  • Horita, N., et al. (n.d.). Phosphodiesterase 4 inhibitors for chronic obstructive pulmonary disease. PMC - NIH.
  • Ressmeyer, A. R., et al. (n.d.). Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor. PMC.
  • Allam, H. A., et al. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.
  • Ko, F. W. S., & Chan, K. P. (n.d.).
  • Li, Y., et al. (2022, June 23). Tas2R activation relaxes airway smooth muscle by release of Gαt targeting on AChR signaling. PNAS.
  • Ma, X., et al. (n.d.). Mechanical properties of asthmatic airway smooth muscle.
  • Ziment, I. (n.d.). Theophylline as a bronchodilator in COPD and its combination with inhaled beta-adrenergic drugs. PubMed.
  • Karger Publishers. (2014, December 20). Phosphodiesterase Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease.
  • Hanania, N. A., & Celli, B. R. (n.d.).
  • Cazzola, M., et al. (2019, December 20). (PDF) Pharmacology and Therapeutics of Bronchodilators Revisited.
  • MDPI. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

6-(7-Theophylline)-3(2H)-pyridazinone proper disposal procedures

As a Senior Application Scientist overseeing the transition of novel pharmacological intermediates from bench-scale synthesis to high-throughput screening, I frequently encounter complex hybrid molecules that require rig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the transition of novel pharmacological intermediates from bench-scale synthesis to high-throughput screening, I frequently encounter complex hybrid molecules that require rigorous operational and disposal oversight.

6-(7-Theophylline)-3(2H)-pyridazinone (CAS: 139026-57-6) is a prime example. This compound merges a methylxanthine (theophylline) core with a pyridazinone ring[1]. While this dual-pharmacophore scaffold is highly valuable for investigating phosphodiesterase (PDE) inhibition, bronchodilation, and positive inotropic effects[2][3], it presents distinct logistical and environmental challenges.

To build a self-validating safety culture in your laboratory, you must understand not just how to dispose of this chemical, but why specific protocols are mandated.

Physicochemical & Hazard Profiling

Before handling or disposing of any pharmaceutical intermediate, we must establish its physical and environmental behavior. Theophylline derivatives are highly mobile in aqueous environments and resist standard wastewater treatment degradation[4].

Table 1: Quantitative Chemical and Logistical Data

ParameterSpecification / Value
Chemical Identifiers CAS: 139026-57-6 | MW: 274.24 g/mol [1][5]
Molecular Formula C11H10N6O3 (Contains 6 Nitrogen atoms)[5]
Log Pow (Theophylline core) -0.008 (High environmental mobility)[4]
Incineration Requirement > 1,000°C with alkaline flue gas scrubbing[6][7]
Transport Code UN2811 (Toxic Solid, Organic, N.O.S.)[8]
Hazard Class & Packing Group Class 6.1 | Packing Group III[4][8]

Operational Handling & Experimental Workflow

In drug discovery, 6-(7-Theophylline)-3(2H)-pyridazinone is typically utilized in cell-free enzymatic assays (such as ADP-Glo kinase assays) or in vitro cell-based models[2]. To manage waste effectively, we must map exactly where hazardous streams are generated during the experimental workflow.

Standard Operating Procedure: In Vitro Assay Preparation

  • Reconstitution: Weigh the lyophilized powder within a Class II Biosafety Cabinet or ventilated enclosure to prevent inhalation of toxic dust[7]. Dissolve in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Serial Dilution: Dilute the master stock into aqueous assay buffers (e.g., HEPES or Tris-HCl).

  • Execution & Quenching: Dispense into 384-well microtiter plates, introduce the biological target, and quench the reaction using the proprietary assay reagent.

Workflow Start Compound 139026-57-6 (Dry Powder) Stock Master Stock Solution (DMSO / Methanol) Start->Stock Dissolution WasteSolid Solid Waste (Vials, Tips, PPE) Start->WasteSolid Contaminated Plastics Assay In Vitro Screening (e.g., ADP-Glo Assay) Stock->Assay Serial Dilution WasteOrg Organic Liquid Waste (Excess Stock) Stock->WasteOrg Unused Aliquots Assay->WasteSolid Microtiter Plates WasteAq Aqueous Waste (Assay Buffers) Assay->WasteAq Quenched Reaction

Caption: Experimental workflow and the generation of distinct hazardous waste streams.

The Causality of Disposal: Why Incineration?

A common error in laboratory management is the assumption that aqueous buffers containing diluted pharmaceutical intermediates can be flushed down the drain. This is strictly prohibited for 6-(7-Theophylline)-3(2H)-pyridazinone.

The Mechanistic "Why":

  • Environmental Toxicity: The pyridazinone ring mimics structural groups found in potent PI3K and PDE inhibitors[2]. If introduced into municipal water systems, it retains its pharmacological activity, acting as a positive inotrope and causing severe cardiovascular disruptions in aquatic wildlife[3][4].

  • Nitrogen-Rich Thermal Degradation: The empirical formula (C11H10N6O3) contains six nitrogen atoms. If disposed of via standard low-temperature burning or open-air combustion, the compound will rapidly decompose into highly toxic nitrogen oxide (NOx) gases[9].

Therefore, the only scientifically sound and legally compliant disposal method is to dissolve the material in a combustible solvent and process it through a chemical incinerator equipped with an afterburner and an alkaline flue gas scrubber [7][10].

Step-by-Step Disposal Protocols

To ensure compliance with EPA and international hazardous waste regulations, segregate your waste at the point of generation using the following protocols:

Protocol A: Solid Waste (Unused Powder & Contaminated Consumables)
  • Containment: Sweep up any spilled powder or collect unused solid compound into a tightly sealed, airtight container. Do not disperse dust into the air[7].

  • Consumables: Place all contaminated pipette tips, weighing boats, and microtiter plates into a heavy-duty, puncture-resistant biohazard or chemical waste bag.

  • Labeling: Label the outer container clearly as "UN2811: Toxic Solid, Organic, N.O.S. (Theophylline derivative)" [4][8].

  • Routing: Transfer to a licensed chemical destruction plant for high-temperature incineration[6].

Protocol B: Organic Liquid Waste (DMSO/Methanol Stocks)
  • Segregation: Transfer unused master stocks into a designated "Non-Halogenated Organic Waste" carboy.

  • Solvent Mixing: Ensure the waste profile allows the compound to remain dissolved in combustible solvents (like methanol or ethanol), which acts as the fuel source for the incinerator[7][10].

  • Storage: Store in a cool, dark, well-ventilated area away from strong oxidizing agents until collection[7].

Protocol C: Aqueous Liquid Waste (Assay Buffers)
  • Collection: Collect all quenched assay buffers in a separate "Aqueous Chemical Waste" container.

  • Processing: Do not mix with biological waste meant for standard autoclaving, as autoclaving will not destroy the theophylline or pyridazinone rings. This aqueous waste must be handed over to a licensed professional waste disposal service for specialized chemical degradation[10].

Incineration Waste Segregated Waste (UN2811) Solvent Combustible Solvent (Carrier/Fuel) Waste->Solvent Dissolve / Mix Incinerator Chemical Incinerator (>1000°C) Solvent->Incinerator Combustion Scrubber Flue Gas Scrubber (Alkaline Wash) Incinerator->Scrubber NOx / COx Gases Output Neutralized Salts & CO2 / H2O Scrubber->Output Safe Effluent

Caption: High-temperature incineration and alkaline flue gas scrubbing pathway for nitrogen-rich waste.

References

  • NextSDS. "6-(7-theophylline)-3(2H)-pyridazinone — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors." ACS Publications. Available at:[Link]

  • MSD Veterinary Manual. "Positive Inotropes for Use in Animals - Pharmacology." Merck & Co., Inc. Available at:[Link]

  • Cole-Parmer. "Material Safety Data Sheet: Theophylline, Anhydrous." Acros Organics N.V. Available at:[Link]

  • Spectrum Pharmacy Products. "SAFETY DATA SHEET: THEOPHYLLINE, ANHYDROUS, USP." Spectrum Chemical Mfg. Corp. Available at: [Link]

  • PubChem. "Theophylline | C7H8N4O2 | CID 2153." National Institutes of Health (NIH). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6-(7-Theophylline)-3(2H)-pyridazinone

Comprehensive Safety and Handling Guide for 6-(7-Theophylline)-3(2H)-pyridazinone Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I approach the handling of specialized screening compounds no...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 6-(7-Theophylline)-3(2H)-pyridazinone

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I approach the handling of specialized screening compounds not merely as a compliance exercise, but as a system of risk mitigation grounded in pharmacological mechanisms. 6-(7-Theophylline)-3(2H)-pyridazinone (CAS No. 139026-57-6) is a synthetic chemical entity that fuses a theophylline core with a pyridazinone moiety[1].

While bespoke toxicological data for this specific derivative is still emerging in public databases, its structural homology to theophylline dictates a stringent approach to laboratory safety. Theophylline is a known phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist[2]. Exposure to theophylline-based compounds can lead to severe adverse reactions, including cardiac arrhythmias, persistent vomiting, and intractable seizures when systemic concentrations exceed safe thresholds[2]. Furthermore, the parent compound is classified under GHS as Acute Toxicity Category 3 (H301: Toxic if swallowed) and Reproductive Toxicity Category 1B (H360: May damage fertility or the unborn child)[3].

To ensure absolute safety, our operational protocol treats this compound as a Highly Active Pharmaceutical Ingredient (HAPI) requiring rigorous containment and specialized Personal Protective Equipment (PPE).

Putative Toxicity Pathway

Understanding the mechanism of action is critical for respecting the chemical. The following diagram illustrates the biological pathways triggered by theophylline derivatives, highlighting exactly why inhalation and ingestion must be strictly prevented.

Pathway Compound 6-(7-Theophylline)- 3(2H)-pyridazinone PDE Phosphodiesterase (PDE) Inhibition Compound->PDE Primary Target Adenosine Adenosine Receptor Antagonism Compound->Adenosine Secondary Target cAMP Elevated cAMP/cGMP PDE->cAMP Accumulation Toxicity CNS Excitation & Cardiac Arrhythmia Adenosine->Toxicity Blockade cAMP->Toxicity Overstimulation

Fig 1: Putative mechanistic pathway of theophylline toxicity driving PPE requirements.

Quantitative Hazard Assessment

Because derivative-specific LD50 data is limited, we must extrapolate from the parent compound, Theophylline, to establish our safety baseline according to 3[3].

Toxicological ParameterValue (Parent Theophylline)GHS Hazard StatementImplication for Handling
Oral LD50 (Rat) 225 mg/kg[3]H301: Toxic if swallowedMandates strict prevention of ingestion; no eating/drinking in lab[3].
Subcutaneous LD50 (Mouse) 138 mg/kg[3]N/AHigh risk if accidentally injected (e.g., sharps injury).
Reproductive Toxicity Category 1B[3]H360: May damage fertility/unborn child[3]Requires double-gloving and handling exclusively in a fume hood.

Personal Protective Equipment (PPE) Matrix

To self-validate this safety system, every piece of PPE selected directly mitigates a specific exposure route associated with the hazards listed above[3][4].

Protection TypeRecommended PPE SpecificationScientific Causality & Justification
Respiratory N95/FFP3 Respirator or PAPR (if outside hood)Theophylline derivatives are stable powders. Fine dust enrichment can lead to inhalation exposure and potential dust explosion risks[4].
Hand Double Nitrile Gloves (Min. 0.11 mm thickness)Prevents dermal absorption. Double gloving is required when dissolving the compound in permeating solvents like DMSO.
Eye Chemical Splash Goggles (ANSI Z87.1+)Protects ocular mucosa from airborne particulate settling and solvent splashes during dissolution.
Body Disposable Tyvek® Lab Coat with knit cuffsPrevents accumulation of invisible chemical dust on personal clothing, mitigating secondary exposure routes[4].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the handling of 6-(7-Theophylline)-3(2H)-pyridazinone is conducted with maximum containment.

Step 1: Environmental Preparation

  • Conduct all work inside a certified Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation fume hood[2].

  • Verify the hood face velocity is between 0.4 and 0.6 m/s.

  • Clear the workspace of incompatible materials.

Step 2: Weighing (Critical Dust Hazard Phase)

  • Use an anti-static weighing spatula to prevent the powder from aerosolizing due to static charge.

  • Weigh the compound directly into a pre-tared, sealable glass vial rather than open weigh boats.

  • Causality: Minimizing transfer steps reduces the probability of dust generation, directly mitigating the H301 (Toxic if swallowed) hazard[3].

Step 3: Dissolution & Reconstitution

  • Add the solvent (e.g., DMSO or sterile water) directly to the vial while still inside the fume hood.

  • Cap the vial tightly before vortexing or sonicating.

  • Causality: Solvents like DMSO rapidly carry dissolved solutes through the skin. Capping before agitation ensures zero aerosolization of the solvated toxicant.

Step 4: Decontamination

  • Wipe down the analytical balance and hood surfaces with a solvent-dampened cloth, followed by a 10% bleach solution, and finally distilled water.

  • Dispose of all wipes in a designated hazardous waste bin[4].

G Start Pre-Operation: PPE Donning & Fume Hood Check Weighing Weighing: Use Anti-Static Spatula & Closed Vial Start->Weighing Proceed if draft > 0.4 m/s Dissolution Dissolution: Add Solvent & Cap Tightly Weighing->Dissolution Minimize dust generation Transfer Transfer: Seal in Secondary Container Dissolution->Transfer Solution prepared Decon Decontamination: Clean Balance & Hood Surfaces Transfer->Decon Post-experiment Waste Waste Disposal: Solid/Liquid Hazardous Waste Decon->Waste Dispose materials

Fig 2: Step-by-step safe handling workflow for 6-(7-Theophylline)-3(2H)-pyridazinone.

Emergency Response & Disposal Plan

  • Spill Management: In the event of a powder spill, do not dry sweep, as this aerosolizes the compound[4]. Gently cover the spill with damp absorbent paper to control dust[4]. Take up mechanically and place in an appropriate, tightly closed container for disposal[2][4]. Wash the area thoroughly with soap and water[4].

  • Exposure Response:

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention[5].

    • Ingestion: Rinse mouth immediately and drink plenty of water (two glasses at most). Call a POISON CENTER or physician immediately[4].

    • Skin Contact: Take off contaminated clothing immediately. Wash off with plenty of water for at least 15 minutes[5].

  • Waste Disposal: Do not allow the product to enter drains, surface, or ground water[2][4]. All contaminated packaging, PPE, and residual chemical must be disposed of through an approved hazardous waste disposal plant in accordance with local and national environmental regulations[5].

References

  • NextSDS. (2026). 6-(7-theophylline)-3(2H)-pyridazinone — Chemical Substance Information. Retrieved from 1

  • Cayman Chemical. (2023). Safety Data Sheet: Theophylline. Retrieved from 3

  • Sigma-Aldrich / MilliporeSigma. (2026). SAFETY DATA SHEET: Theophylline. Retrieved from

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Theophylline monohydrate. Retrieved from 5

  • Carl ROTH. (n.d.). Safety Data Sheet: Theophylline. Retrieved from 4

  • Viona Pharmaceuticals. (n.d.). Safety Data Sheet: Theophylline Extended Release Tablet. Retrieved from 2

Sources

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